Product packaging for Antituberculosis agent-2(Cat. No.:)

Antituberculosis agent-2

Cat. No.: B15141665
M. Wt: 323.3 g/mol
InChI Key: YONQTMXRNDKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antituberculosis agent-2 is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO4 B15141665 Antituberculosis agent-2

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2

InChI Key

YONQTMXRNDKBLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a compound of interest for its potential therapeutic applications, notably as an anti-tuberculosis agent.[1][2] This document outlines the detailed experimental protocol for its preparation and presents key analytical data for characterization.

Introduction

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, an enaminone derivative, has been identified as a promising lead molecule in the development of new anti-tuberculosis drugs.[1][2] Its synthesis involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with 2-aminophenol. This guide details a specific and reproducible synthetic method.

Synthesis Workflow

The synthesis proceeds via a one-pot reaction between 5,5-dimethylcyclohexane-1,3-dione, 2-aminophenol, and triethyl orthoformate. The reaction scheme is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dimedone 5,5-dimethylcyclohexane-1,3-dione reaction_mixture Reaction Mixture dimedone->reaction_mixture aminophenol 2-Aminophenol aminophenol->reaction_mixture TEOF Triethyl Orthoformate TEOF->reaction_mixture product 2-(((2-hydroxyphenyl)amino)methylene)- 5,5-dimethylcyclohexane-1,3-dione reaction_mixture->product Reflux

Figure 1: Synthesis workflow for 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione.

Experimental Protocol

A general procedure for the synthesis of 2-phenylaminomethylene-cyclohexane-1,3-diones involves the reaction of the corresponding cyclohexane-1,3-dione with a substituted aniline in the presence of triethyl orthoformate.[1]

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (Compound 39) [3]

A mixture of 5,5-dimethylcyclohexane-1,3-dione (1 equivalent), 2-aminophenol (1 equivalent), and triethyl orthoformate (1.5 equivalents) is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected. Purification of the crude product can be achieved by recrystallization or column chromatography to yield the pure compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compound.

Table 1: Physicochemical and Chromatographic Data [3]

ParameterValue
Physical StateWhite solid
Melting Point (°C)249
TLC Rf value0.48 (in EtOAc:Hexane, 60:40)

Table 2: Spectroscopic Data [3]

TechniqueData
IR (neat) cm-1 2980, 2950, 1678, 1040
1H NMR (400 MHz, CD3OD) δ (ppm) 9.86 (1H, bs), 8.66 (1H, d, J = 16.0 Hz), 7.46-7.34 (1H, m), 7.07-6.84 (3H, m), 2.46 (2H, s), 2.41 (2H, s), 1.10 (3H, s), 1.09 (3H, s)
13C NMR (101 MHz, CDCl3) δ (ppm) 199.8, 197.2, 149.6, 149.3, 147.8, 127.2, 126.6, 120.6, 120.3, 108.8, 51.9, 46.2, 32.7, 28.5, 28.3

Conclusion

The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can be readily achieved through a one-pot reaction. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the preparation and identification of this compound. Further studies into its biological activities are warranted to explore its full therapeutic potential.

References

Discovery of Novel Cyclohexane-1,3-dione Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, urgently necessitating the discovery of novel antitubercular agents with new mechanisms of action. This technical guide details the discovery and preclinical evaluation of a promising new class of antitubercular compounds based on the cyclohexane-1,3-dione scaffold. The information presented herein is compiled from a key study that identified these compounds through whole-cell phenotypic screening and subsequent lead optimization.

Introduction

Phenotypic screening of a diverse small molecule library against M. tuberculosis H37Rv led to the identification of initial hits containing a cyclohexane-1,3-dione core.[1][2][3] A subsequent synthetic chemistry effort was undertaken to explore the structure-activity relationship (SAR) and identify lead candidates with potent and specific antitubercular activity. This guide provides a comprehensive overview of the synthesized compounds, their biological activities, and the experimental protocols utilized in their evaluation.

Drug Discovery Workflow

The discovery process for these novel cyclohexane-1,3-dione antitubercular agents followed a structured workflow from initial hit identification to lead compound selection. This process involved the synthesis and evaluation of a focused library of compounds, leading to the identification of molecules with significant activity against M. tuberculosis and low host cell toxicity.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Lead Generation & Optimization cluster_2 Lead Candidate Validation Phenotypic_Screening Whole-Cell Phenotypic Screening (vs. M. tuberculosis H37Rv) Hit_Identification Hit Identification (Cyclohexane-1,3-dione scaffolds 5 & 6) Phenotypic_Screening->Hit_Identification Library_Synthesis Library Synthesis (37 compounds in 4 families) Hit_Identification->Library_Synthesis In_Vitro_Evaluation In Vitro Evaluation (MIC against M. tuberculosis) Library_Synthesis->In_Vitro_Evaluation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification Identification of Lead Compounds (37, 39, 41) SAR_Studies->Lead_Identification In_Vitro_Evaluation->SAR_Studies Cytotoxicity_Assay Cytotoxicity Evaluation (vs. Human Cell Lines) Lead_Identification->Cytotoxicity_Assay Selectivity_Screening Selectivity Screening (vs. other bacteria) Lead_Identification->Selectivity_Screening Final_Lead Most Promising Lead (Compound 39) Cytotoxicity_Assay->Final_Lead Selectivity_Screening->Final_Lead

Drug Discovery Workflow for Cyclohexane-1,3-dione Antitubercular Agents.

Quantitative Data

A library of 37 compounds was synthesized and evaluated for its antitubercular activity against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined for each compound. The most promising compounds were further evaluated for their cytotoxicity against four human cell lines.

Table 1: Antitubercular Activity of 2-Phenylaminomethylene-cyclohexane-1,3-diones
CompoundRR1R2R3MIC (µg/mL)
5 HHHH20-40
6 CH3CH3HH20-40
37 HH2-OHH5-10
39 CH3CH32-OHH2.5
41 PhenylH2-OHH5-10

Note: This table presents a selection of the most relevant compounds. For a complete list of all 37 compounds, please refer to the source publication.[1]

Table 2: Cytotoxicity of Lead Compounds
CompoundCell Line% Growth Inhibition at 50 µM
37 HEK-293<20
A549<20
HeLa<20
HCT-116<20
39 HEK-293<20
A549<20
HeLa<20
HCT-116<20
41 HEK-29352.79
A549<20
HeLa<20
HCT-116<20

The lead compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39), exhibited a potent MIC of 2.5 µg/mL and showed no significant toxicity against the tested human cell lines at a concentration of 50 µM.[1][2][3]

Experimental Protocols

General Synthesis of 2-Phenylaminomethylene-cyclohexane-1,3-diones

The synthesis of the 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives was achieved through a condensation reaction.

Reaction Scheme:

Synthesis Cyclohexanedione Cyclohexane-1,3-dione Derivative Product 2-Phenylaminomethylene- cyclohexane-1,3-dione Cyclohexanedione->Product + Aniline Substituted Aniline Aniline->Product + Triethylorthoformate Triethylorthoformate Triethylorthoformate->Product Reflux

General Synthesis Scheme.

Procedure: A mixture of the appropriate cyclohexane-1,3-dione (1 equivalent), a substituted aniline (1 equivalent), and triethylorthoformate (1.5 equivalents) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid product was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-phenylaminomethylene-cyclohexane-1,3-dione derivative.

In Vitro Antitubercular Activity Assay

The antitubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Experimental Workflow:

MABA_Workflow Prepare_Compounds Prepare serial dilutions of test compounds in a 96-well microplate Inoculate_Mtb Inoculate wells with M. tuberculosis H37Rv suspension Prepare_Compounds->Inoculate_Mtb Incubate Incubate plates at 37°C for 7 days Inoculate_Mtb->Incubate Add_Alamar_Blue Add Alamar Blue reagent to each well Incubate->Add_Alamar_Blue Incubate_Again Incubate for an additional 24 hours Add_Alamar_Blue->Incubate_Again Read_Results Read fluorescence or color change to determine MIC Incugate_Again Incugate_Again Incugate_Again->Read_Results

Microplate Alamar Blue Assay (MABA) Workflow.

Procedure:

  • Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC.

  • Each well was inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • The plates were incubated at 37°C for 7 days.

  • After incubation, Alamar Blue reagent was added to each well.

  • The plates were re-incubated for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the Alamar Blue reagent from blue to pink.

Cytotoxicity Assay

The cytotoxicity of the lead compounds was assessed against four human cell lines: HEK-293 (human embryonic kidney), A549 (human lung carcinoma), HeLa (human cervical cancer), and HCT-116 (human colon cancer) using the MTT assay.

Procedure:

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with the test compounds at a concentration of 50 µM for 48 hours.

  • After the treatment period, MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

  • The supernatant was removed, and the formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition was calculated relative to untreated control cells.

Structure-Activity Relationship (SAR)

The study of the 37 synthesized compounds allowed for the elucidation of key structural features required for antitubercular activity.[1]

  • Cyclohexane-1,3-dione Moiety: This core structure was found to be crucial for activity. Replacement with a cyclopentane-1,3-dione resulted in a significant loss of potency.[1]

  • Aromatic Ring: The presence of an aromatic ring attached to the exocyclic aminomethylene linker is essential. Compounds with aliphatic substitutions at this position were inactive.[1]

  • ortho-Hydroxyl Group: Aniline derivatives with a hydroxyl group at the ortho position of the phenyl ring consistently demonstrated the best activity.[1]

  • Substitution at C-5: The presence of gem-dimethyl or a phenyl group at the C-5 position of the cyclohexane-1,3-dione ring was found to be optimal for activity.[1]

Conclusion

The cyclohexane-1,3-dione scaffold represents a promising new chemical class for the development of novel antitubercular agents. The lead compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39), demonstrates potent activity against M. tuberculosis H37Rv, high specificity, and low cytotoxicity.[1][3] Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to advance its development as a potential new treatment for tuberculosis.

References

Structure-Activity Relationship of 2-Phenylaminomethylene-cyclohexane-1,3-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives. This class of compounds has garnered significant interest for its therapeutic potential, particularly as anti-tuberculosis agents. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes the logical relationships in SAR and experimental workflows.

Anti-Tuberculosis Activity: Quantitative Structure-Activity Relationship

A significant body of research has focused on the evaluation of 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of these compounds. The following table summarizes the anti-tuberculosis activity of a library of these derivatives against the H37Rv strain of M. tuberculosis.

Table 1: Anti-Tuberculosis Activity of 2-Phenylaminomethylene-cyclohexane-1,3-dione Derivatives

Compound IDRR1R2Phenyl Ring SubstitutionMIC (µg/mL)
1 HHHUnsubstituted>80
2 HHH2-OH5-10
3 HHH3-OH>80
4 HHH4-OH>80
5 HHH2-Cl>80
6 HHH3-Cl>80
7 HHH4-Cl>80
8 HHH2-CH3>80
9 HHH3-CH3>80
10 HHH4-CH3>80
11 HCH3CH3Unsubstituted>80
12 HCH3CH32-OH2.5
13 HCH3CH33-OH>80
14 HCH3CH34-OH>80
15 HCH3CH32-Cl>80
16 HCH3CH33-Cl>80
17 HCH3CH34-Cl>80
18 HCH3CH32-CH3>80
19 HCH3CH33-CH3>80
20 HCH3CH34-CH3>80
21 PhenylHHUnsubstituted>80
22 PhenylHH2-OH5-10

Data sourced from a whole-cell based phenotypic screening against Mycobacterium tuberculosis H37Rv.

Experimental Protocols

Synthesis of 2-Phenylaminomethylene-cyclohexane-1,3-dione Derivatives

General Procedure:

A solution of the respective aniline (1 mmol) and 2-formyl-cyclohexane-1,3-dione (1 mmol) in ethanol (10 mL) is subjected to stirring at room temperature for a duration of 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is evaporated under reduced pressure. The resulting solid is then washed with a cold solution of diethyl ether to yield the pure 2-phenylaminomethylene-cyclohexane-1,3-dione derivative. The synthesized compounds are characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Whole-Cell Phenotypic Screening against Mycobacterium tuberculosis H37Rv

Protocol:

The anti-tuberculosis activity of the synthesized compounds is determined by a whole-cell phenotypic screening assay against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is determined using the microplate Alamar blue assay (MABA) or a luciferase reporter assay.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The cultures are incubated at 37°C.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microplate.

  • Inoculation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a cell density of approximately 1 x 10^5 CFU/mL. Each well of the microplate containing the test compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • MIC Determination (Alamar Blue Assay): After incubation, a solution of Alamar blue is added to each well. The plates are further incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

  • MIC Determination (Luciferase Reporter Assay): For strains expressing luciferase, a luciferin substrate is added after the initial incubation period. The luminescence is measured using a luminometer. The MIC is defined as the lowest compound concentration that results in a significant reduction in luminescence compared to the untreated control.

Structure-Activity Relationship and Experimental Workflow Visualization

The following diagrams illustrate the key structure-activity relationships for anti-tuberculosis activity and a typical experimental workflow for screening these compounds.

SAR_Tuberculosis cluster_scaffold Core Scaffold cluster_phenyl_ring Phenyl Ring Substitutions cluster_cyclohexane_ring Cyclohexane Ring Substitutions cluster_activity Anti-Tuberculosis Activity Scaffold 2-Phenylaminomethylene- cyclohexane-1,3-dione Unsubstituted Unsubstituted (>80 µg/mL) Scaffold->Unsubstituted leads to OH_2 2-OH (2.5 - 10 µg/mL) Scaffold->OH_2 leads to OH_3_4 3-OH or 4-OH (>80 µg/mL) Scaffold->OH_3_4 leads to Other_Subs Other Substituents (Cl, CH3) (>80 µg/mL) Scaffold->Other_Subs leads to Low_Activity Low/No Activity (High MIC) Unsubstituted->Low_Activity Dimethyl 5,5-Dimethyl OH_2->Dimethyl combined with Phenyl_C 5-Phenyl OH_2->Phenyl_C combined with High_Activity High Activity (Low MIC) OH_2->High_Activity OH_3_4->Low_Activity Other_Subs->Low_Activity Unsubstituted_C Unsubstituted Unsubstituted_C->Low_Activity generally Dimethyl->High_Activity enhances Phenyl_C->High_Activity enhances

Caption: SAR for Anti-Tuberculosis Activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Start: Aniline + 2-formyl-cyclohexane-1,3-dione reaction Reaction in Ethanol (Room Temperature) start->reaction purification Purification reaction->purification characterization Characterization (NMR, MS) purification->characterization plate_prep Prepare 96-well plates with compound dilutions characterization->plate_prep Synthesized Compounds culture Culture M. tuberculosis H37Rv culture->plate_prep inoculate Inoculate plates with bacteria plate_prep->inoculate incubate Incubate at 37°C inoculate->incubate readout Add Alamar Blue or Luciferin Substrate incubate->readout mic_det Determine MIC readout->mic_det sar_analysis Structure-Activity Relationship Analysis mic_det->sar_analysis

Caption: Experimental Workflow for SAR Studies.

Discussion of Structure-Activity Relationships

The anti-tuberculosis SAR of the 2-phenylaminomethylene-cyclohexane-1,3-dione series reveals several key features that govern their activity:

  • Substitution on the Phenyl Ring: A hydroxyl group at the 2-position of the phenyl ring is critical for potent anti-tuberculosis activity.[1][2] Compounds with a hydroxyl group at the 3- or 4-position, or with other substituents such as chloro or methyl groups, are largely inactive.[1] The unsubstituted phenyl derivative also shows no significant activity.[1]

  • Substitution on the Cyclohexane-1,3-dione Ring: The substitution pattern on the cyclohexane-1,3-dione moiety also plays a crucial role in modulating the activity. The introduction of two methyl groups at the 5-position of the cyclohexane ring, in combination with a 2-hydroxyl group on the phenyl ring, leads to the most potent compound in the series (MIC of 2.5 µg/mL).[1][2] A phenyl group at the 5-position of the cyclohexane ring also maintains good activity when paired with a 2-hydroxyphenyl substituent.

These findings suggest that the presence of a 2-hydroxyphenylamino moiety is a key pharmacophore for the anti-tuberculosis activity of this class of compounds. The steric and electronic properties of the substituents on the cyclohexane-1,3-dione ring further fine-tune the potency. The exact mechanism of action for these compounds against M. tuberculosis has not been fully elucidated and warrants further investigation. The high specificity for M. tuberculosis and low toxicity against human cell lines make these compounds promising leads for the development of new anti-tuberculosis drugs.[1][2]

While the primary focus of research on this scaffold has been on its anti-tuberculosis effects, derivatives of cyclohexane-1,3-dione have been explored for a range of other biological activities, including anti-cancer and anti-inflammatory properties. However, comprehensive SAR studies for these other activities are not as well-established as for their anti-tuberculosis effects. Further research is needed to fully explore the therapeutic potential of this versatile chemical scaffold.

References

In Vitro Tuberculostatic and Tuberculocidal Activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro tuberculostatic and tuberculocidal activities of the novel chemical entity 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD). The document synthesizes available data on its efficacy against various strains of Mycobacterium tuberculosis, including drug-susceptible, multidrug-resistant (MDR), and non-replicating persistent bacilli. Detailed experimental protocols for assessing its antimycobacterial properties are provided, alongside a summary of its synergistic potential with established antituberculosis drugs. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antituberculosis agents.

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of new therapeutic agents with novel mechanisms of action to combat the rise of drug-resistant strains and to shorten treatment durations. PAMCHD has emerged as a promising candidate, demonstrating potent in vitro activity against Mycobacterium tuberculosis. This document outlines the key findings related to its tuberculostatic and tuberculocidal properties.

Chemical Compound Profile

  • Compound Name: PAMCHD

  • Full Chemical Name: 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

  • Chemical Class: Cyclohexanone derivative[1]

In Vitro Antimycobacterial Activity

PAMCHD has been demonstrated to be both a tuberculostatic and a tuberculocidal agent against the H37Rv strain of M. tuberculosis.[1] Its efficacy extends to various clinical isolates, including those resistant to standard antituberculosis drugs.

Tuberculostatic and Tuberculocidal Concentrations

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of PAMCHD have been determined against a range of M. tuberculosis strains. The following tables summarize the quantitative data on its activity.

Table 1: MIC and MBC of PAMCHD against M. tuberculosis H37Rv

ParameterConcentration (µg/mL)Reference
MIC2.5 - 5[2][3]
MBC≥ 10.0[1]

Table 2: MIC of PAMCHD against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Strain TypeNumber of StrainsMIC Range (µg/mL)Reference
Drug-Susceptible81.25 - 5[2][3]
Isoniazid (INH)-Resistant62.5 - 10[2][3]
INH + Ethambutol (EMB)-Resistant15[2][3]
Rifampicin (RIF) + EMB-Resistant15[2][3]
Multidrug-Resistant (MDR)32.5 - 10[2][3]
Activity Against Non-Replicating Persisters

A significant advantage of PAMCHD is its potent activity against dormant, non-replicating forms of M. tuberculosis, which are notoriously difficult to eradicate with conventional drugs.

Table 3: Bactericidal Activity of PAMCHD against Non-Replicating M. tuberculosis Persisters

Persister ModelLog10 CFU ReductionConcentrationReference
Hypoxia-Induced6.564 x MIC[2][3]
Nutrient Starvation7.564 x MIC[2][3]
RIF-Tolerant (100-day-old static)Sterilized64 x MIC[2]
Kill Curve Kinetics

The bactericidal activity of PAMCHD is both time- and concentration-dependent.[1] At its MIC, PAMCHD exhibits a bacteriostatic effect.[4] However, at concentrations above the MIC, it demonstrates significant bactericidal activity.[4] At 8x and 16x the MIC, PAMCHD can sterilize the M. tuberculosis culture within 8 days of exposure.[4]

Synergistic Activity with Antituberculosis Drugs

PAMCHD acts either synergistically or additively with existing antituberculosis drugs (ATDs).[1] This suggests its potential use in combination therapy to enhance efficacy and prevent the emergence of resistance.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro antitubercular activity of PAMCHD.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of PAMCHD against M. tuberculosis strains is typically determined using the broth microdilution method.

  • Bacterial Strain: M. tuberculosis H37Rv or clinical isolates.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin-dextrose-catalase).

  • Procedure:

    • Prepare a serial two-fold dilution of PAMCHD in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a drug-free control well and a sterile control well.

    • Incubate the plates at 37°C for a specified period (typically 7-14 days).

    • The MIC is defined as the lowest concentration of PAMCHD that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess the killing activity of the compound.

  • Procedure:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.

    • Spot-plate the aliquots onto Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the agar plates at 37°C for 3-4 weeks.

    • The MBC is defined as the lowest concentration of PAMCHD that results in a ≥99.9% reduction in the initial bacterial inoculum.

Kill Curve Assay

This assay evaluates the time- and concentration-dependent killing of M. tuberculosis by PAMCHD.

  • Procedure:

    • Prepare cultures of M. tuberculosis in Middlebrook 7H9 broth to a density of approximately 1 x 10^5 CFU/mL.[4]

    • Add PAMCHD at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[4]

    • Incubate the cultures at 37°C.[4]

    • At specific time points (e.g., 0, 2, 4, 8, 12, and 16 days), withdraw aliquots from each culture.[4]

    • Prepare serial dilutions of the aliquots and plate them on drug-free Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and then count the number of colony-forming units (CFU).

    • Plot the log10 CFU/mL against time for each concentration of PAMCHD.

Visualizations

Experimental Workflow for In Vitro Activity Assessment

The following diagram illustrates the general workflow for evaluating the tuberculostatic and tuberculocidal activity of a test compound like PAMCHD.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_kill_curve Kill Kinetics prep_compound Prepare PAMCHD Stock Solution mic_assay Broth Microdilution Assay prep_compound->mic_assay kc_setup Set up Cultures with Different PAMCHD Concentrations prep_compound->kc_setup prep_culture Prepare M. tuberculosis Inoculum prep_culture->mic_assay prep_culture->kc_setup mic_read Read MIC after Incubation mic_assay->mic_read mbc_plating Plate onto Agar from Clear Wells mic_read->mbc_plating mbc_read Read MBC after Incubation mbc_plating->mbc_read kc_sampling Time-Point Sampling kc_setup->kc_sampling kc_plating CFU Enumeration kc_sampling->kc_plating kc_analysis Plot Kill Curves kc_plating->kc_analysis

Caption: Workflow for assessing the in vitro antimycobacterial activity of PAMCHD.

Conclusion

The available in vitro data strongly support the potential of PAMCHD as a novel antituberculosis agent. Its potent tuberculostatic and tuberculocidal activities against both replicating and non-replicating M. tuberculosis, including drug-resistant strains, are highly encouraging. Further investigations into its mechanism of action, in vivo efficacy, and safety profile are warranted to advance its development as a clinical candidate. The synergistic interactions with existing ATDs also highlight its potential role in future combination therapies for tuberculosis.

References

An In-depth Technical Guide to the Target Identification of Isoniazid in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the target identification of Isoniazid (INH), a primary antituberculosis agent, in Mycobacterium tuberculosis. It covers the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for target validation, and visual representations of key pathways and workflows.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The development of effective treatments hinges on understanding the specific molecular targets of antimicrobial agents. Isoniazid (isonicotinic acid hydrazide, INH), discovered in 1952, is a cornerstone of first-line anti-TB therapy, renowned for its potent and specific bactericidal activity against replicating mycobacteria.[2][3][4] This guide will use Isoniazid as a model "Antituberculosis agent-2" to detail the process of target identification and validation.

The primary molecular target of Isoniazid is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[5][6][7] Mycolic acids are unique, long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a robust barrier and contributing to the pathogen's virulence.[6]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][3][6] The mechanism involves a multi-step process:

  • Activation by KatG: INH passively diffuses into the Mtb cell where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][6] KatG catalyzes the oxidation of INH, generating a reactive isonicotinoyl radical.[2][3]

  • Formation of the INH-NAD Adduct: The isonicotinoyl radical spontaneously reacts with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[3][4]

  • Inhibition of InhA: This INH-NAD adduct binds tightly to the active site of InhA, the NADH-dependent enoyl-acyl carrier protein reductase.[1][4] This binding blocks the natural substrate, preventing the elongation of fatty acids necessary for mycolic acid synthesis.[3]

  • Disruption of Cell Wall Integrity: The inhibition of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to cell lysis and death.[6]

Mutations in the katG gene that prevent the activation of INH are the most common cause of clinical resistance.[1][6] A secondary resistance mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression.[1]

Quantitative Data on Isoniazid Activity

The efficacy of an antimicrobial agent is quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against whole cells and its inhibitory concentration (IC50) against its molecular target.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isoniazid against M. tuberculosis
Strain TypeResistance MechanismMIC Range (µg/mL)References
Susceptible (e.g., H37Rv)None0.016 - 0.063[8][9][10]
Low-Level ResistantinhA promoter mutations0.25 - 4[8]
High-Level ResistantkatG mutations (e.g., S315T)1 - 16[8]
High-Level ResistantDouble mutations (katG + inhA promoter)4 - 64[8]
MDR IsolatesVarious1 to >128[10]
Table 2: In Vitro Inhibition of the InhA Enzyme
CompoundDescriptionIC50References
Isoniazid (as INH-NAD adduct)Activated form of the first-line drug54.6 nM[11]
NITD-564A direct InhA inhibitor0.59 µM[12]
Compound 9,222,034A novel direct InhA inhibitor18.05 µM[13]
TriclosanA well-known direct InhA inhibitorNot specified in provided texts[14]

Detailed Experimental Protocols

The identification and validation of InhA as the target of Isoniazid involved a combination of genetic, biochemical, and biophysical methods.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Resazurin Microtiter Assay (REMA), a colorimetric method to determine the MIC of a compound against Mtb.

Materials:

  • M. tuberculosis H37Rv culture in mid-log phase.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Isoniazid stock solution.

  • 96-well microplates.

  • Resazurin sodium salt solution (0.01% w/v).

Procedure:

  • Prepare serial two-fold dilutions of Isoniazid in 7H9 broth directly in the 96-well plates. Final concentrations should typically range from 0.01 µg/mL to 64 µg/mL.

  • Include a drug-free well as a positive control for growth and a well with media only as a negative control.

  • Adjust the turbidity of the mid-log phase Mtb culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolic activity (growth).

  • The MIC is defined as the lowest concentration of Isoniazid that prevents the color change from blue to pink.[15]

Protocol for InhA Enzyme Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of the NADH-dependent InhA enzyme.

Materials:

  • Purified recombinant Mtb InhA enzyme.

  • NADH stock solution.

  • Substrate: 2-trans-dodecenoyl-CoA (or a similar enoyl-CoA substrate).

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

  • Activated Isoniazid (INH-NAD adduct) or direct inhibitor.

  • UV-Vis spectrophotometer capable of reading at 340 nm.

Procedure:

  • The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • In a 96-well UV-transparent plate or cuvette, prepare the reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 100 µM), and varying concentrations of the inhibitor (e.g., INH-NAD adduct).

  • Add a fixed concentration of purified InhA enzyme (e.g., 70-150 nM) to the mixture and pre-incubate for 10-15 minutes at 25°C.[11][14]

  • Initiate the reaction by adding the enoyl-CoA substrate (e.g., 400 µM).[14]

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition relative to a control reaction containing no inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol for Mycolic Acid Synthesis Inhibition Assay

This protocol uses metabolic labeling with a radioactive precursor to assess the impact of Isoniazid on mycolic acid synthesis.

Materials:

  • M. tuberculosis H37Rv culture in mid-log phase.

  • [1,2-14C]acetic acid sodium salt.

  • Isoniazid.

  • Reagents for lipid extraction (e.g., chloroform/methanol mixture).

  • Reagents for preparing fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs), such as tetrabutylammonium hydroxide (TBAH) and methyl iodide.

  • Thin-layer chromatography (TLC) plates and solvent systems.

  • Phosphorimager or autoradiography film.

Procedure:

  • Treat mid-log phase Mtb cultures with varying concentrations of Isoniazid for 2-4 hours.[12]

  • Add 1 µCi/mL of [14C]acetic acid to each culture and incubate for an additional 6-8 hours to allow for incorporation into lipids.

  • Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

  • Extract the total lipids from the cell pellet using appropriate organic solvents.

  • Saponify the lipids and derivatize them to form FAMEs and MAMEs.

  • Spot the extracted FAMEs and MAMEs onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate the different lipid species.

  • Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

  • A dose-dependent decrease in the signal from MAMEs with a concurrent accumulation of FAMEs indicates specific inhibition of the FAS-II pathway, consistent with InhA inhibition.[12][16]

Visualizations of Pathways and Workflows

Isoniazid Activation and Target Inhibition Pathway

Isoniazid_Activation cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_Radical Isonicotinoyl Radical KatG->INH_Radical INH_NAD INH-NAD Adduct (Active Inhibitor) INH_Radical->INH_NAD + NAD+ NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Lysis Cell Lysis Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Target_ID_Workflow cluster_workflow Target Identification Workflow A Whole-Cell Screening (e.g., REMA for MIC) B Generate Resistant Mutants (Expose to high drug conc.) A->B C Whole-Genome Sequencing (WGS) of Mutants B->C D Identify Mutations (e.g., in katG, inhA promoter) C->D E Hypothesize Target Pathway (Mycolic Acid Synthesis) D->E F Biochemical Validation (InhA Enzyme Assay) E->F G Metabolic Validation (Radiolabeling Assay) E->G H Target Confirmed: InhA F->H G->H Resistance_Mechanisms cluster_res1 Mechanism 1: Activation Failure cluster_res2 Mechanism 2: Target Overexpression INH Isoniazid KatG KatG Enzyme INH->KatG Requires Active_INH Activated INH KatG->Active_INH Produces InhA InhA Target Active_INH->InhA Inhibits Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition Leads to KatG_mut Mutation in katG KatG_mut->KatG Prevents function inhA_prom_mut Mutation in inhA promoter inhA_prom_mut->InhA Increases expression

References

Technical Guide: Preliminary Screening of Novel Antituberculosis Agent Analogs Against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary screening of novel chemical entities, referred to herein as "Antituberculosis agent-2" analogs, against the virulent Mycobacterium tuberculosis (Mtb) H37Rv strain. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antitubercular agents.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of new drugs with novel mechanisms of action.[1] The preliminary screening of compound libraries against whole Mtb cells is a critical first step in identifying promising new chemical scaffolds.[2] This process involves evaluating the in vitro antimycobacterial activity, cytotoxicity, and initial structure-activity relationships (SAR) of newly synthesized analogs to select lead candidates for further development. This guide outlines the core experimental protocols and data presentation standards for this preliminary evaluation phase.

Data Presentation: In Vitro Activity and Cytotoxicity

Quantitative data from preliminary screens should be organized to facilitate direct comparison of compound potency and safety. Key parameters include the Minimum Inhibitory Concentration (MIC), the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI). The SI (CC50/MIC) is a critical measure of a compound's therapeutic window.

Table 1: Antimycobacterial Activity of "this compound" Analogs against Mtb H37Rv

Compound Class Analog MIC (µg/mL) MIC (µM) Reference
Heterocyclic Amine-Azachalcones 12 - 9.54 [3]
15 - 6.62 [3]
17 - 4.85 [3]
Pyrazinoic Acid Esters (POEs) 3c 10* - [4]
3j 10* - [4]
3m 10* - [4]
3l 10* - [4]
GSK-286 Analogs 3a 3.13 - [5]
7a 3.13 - [5]
8a, 9a 6.25 - [5]
Dicoumarin-Furans 11a 1.6 - [6]
11b 25 - [6]
11c 25 - [6]
2-Aminothiazoles Substituted Analogs <1.0 - [2]
Reference Drugs Pyrazinamide - 26.80 [3]
Ciprofloxacin - 9.43 [3]
Streptomycin 6.25 - [6]
Isoniazid 0.313 - [1]
Rifampicin 0.078 - [1]

Note: Activity for POEs reported as % inhibition at 10 µg/mL. 3c: 45.42%, 3j: 45.7%, 3m: 51.2%, 3l: 56%.

Table 2: Cytotoxicity and Selectivity Index of Selected Analogs

Compound Class Analog Cell Line CC50 (µM) Selectivity Index (SI = CC50/MIC) Reference
Heterocyclic Amine-Azachalcones 12 - - 9.33 [3]
15 - - 1.39 [3]
17 - - 3.49 [3]
GSK-286 Analogs 3a, 7a, etc. VERO >190 µg/mL >30 (for 3a, 7a) [5]
2-Aminothiazoles 12 of 15 analogs VERO - >10 [2]

| Isoniazid Derivatives | Various | HepG2 | >25 | - |[7] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. The following sections describe common methodologies for the preliminary screening of antitubercular agents.

The screening process follows a logical progression from initial broad-based activity assays to more specific dose-response and safety evaluations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Prioritization A Compound Library ('Agent-2' Analogs) B Single-Dose Screen (e.g., 10 µg/mL) vs. Mtb H37Rv A->B C Identify 'Hits' (e.g., ≥90% Inhibition) B->C D Dose-Response Assay Determine MIC/IC50 C->D Confirmed Hits F Calculate Selectivity Index (SI = CC50 / MIC) D->F E Cytotoxicity Assay (e.g., VERO, HepG2) Determine CC50 E->F G Structure-Activity Relationship (SAR) Analysis F->G Validated Data H Prioritize Leads for Further Studies (High Potency & SI) G->H

Caption: General experimental workflow for screening antitubercular agents.

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the MIC of compounds against Mtb.[5][8] It relies on the reduction of the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin by metabolically active cells.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.[5] Prepare serial two-fold dilutions of the test compounds, typically ranging from 0.2 to 100 µg/mL.[5]

  • Inoculum Preparation: Culture M. tuberculosis H37Rv at 37°C in an appropriate medium (e.g., Lowenstein-Jensen or Middlebrook 7H9) until the log phase of growth is reached.[6] Prepare a bacterial suspension and adjust its concentration.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well, except for sterile control wells.[5] The final volume in each well is 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[5][9]

  • Dye Addition: After incubation, add 20-30 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to each well.[5][10]

  • Final Incubation & Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).[8] Results can be read visually or with a fluorometer/spectrophotometer.[2][11]

G A Prepare 2-fold serial dilutions of test compounds in a 96-well plate with 7H9 broth B Add Mtb H37Rv inoculum to all wells (except controls) A->B C Seal plate and incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent and Tween 80 to all wells C->D E Incubate for 24 hours D->E F Read results visually or using a plate reader E->F G Blue Well (No Growth) MIC Determined F->G Inhibition H Pink Well (Growth) F->H No Inhibition

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Evaluating the toxicity of compounds against mammalian cell lines is crucial to ensure that the observed antimycobacterial activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[12]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., VERO, HepG2, or A549) into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[12]

  • Compound Treatment: Aspirate the medium and expose the cells to various concentrations of the test compounds for 48-72 hours.[7][12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 value, the concentration that reduces cell viability by 50%, is determined by plotting viability against compound concentration.[13]

G A Seed mammalian cells (e.g., VERO) in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance on a plate reader F->G H Calculate % viability and determine CC50 value G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

SAR analysis is a critical component of the lead optimization process. It involves systematically modifying the chemical structure of a hit compound and evaluating how these changes affect its biological activity and selectivity. This iterative process guides the design of more potent and less toxic analogs.

G A Initial Hit Compound (Analog 'X') B Synthesize Analogs with Systematic Modifications (e.g., change R-groups) A->B C Screen Analogs for Activity (MIC) and Toxicity (CC50) B->C D Analyze Data: Correlate Structural Changes with Activity/Toxicity C->D E SAR Insight Gained (e.g., 'Nitro group increases potency', 'Methyl group reduces activity') D->E F Design Next Generation of Optimized Analogs D->F Iterative Cycle F->B

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Conclusion

The preliminary screening of novel "this compound" analogs against M. tuberculosis H37Rv is a structured, multi-step process. By employing standardized in vitro assays for activity and cytotoxicity, presenting data in a clear and comparable format, and applying the principles of SAR, researchers can effectively identify and prioritize promising lead compounds for the fight against tuberculosis. The methodologies and workflows presented in this guide provide a robust framework for conducting this essential early-stage drug discovery research.

References

Efficacy and Mechanism of Pretomanid Against Non-Replicating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

1. Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB), can enter a non-replicating or dormant state, rendering it tolerant to many standard antitubercular drugs. This persistence is a major obstacle to effective TB control, contributing to the long duration of therapy and the emergence of drug resistance. Pretomanid (formerly PA-824) is a nitroimidazooxazine antimycobacterial agent that has demonstrated significant activity against both actively replicating and non-replicating M. tb.[1][2] Approved by the US FDA in 2019 as part of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), it represents a critical advancement in the treatment of drug-resistant tuberculosis.[3][4] This document provides a detailed overview of Pretomanid's efficacy, mechanism of action against non-replicating bacilli, and the experimental protocols used to evaluate its activity.

2. Mechanism of Action in Non-Replicating M. tuberculosis

Pretomanid is a prodrug that requires bio-activation within the mycobacterial cell to exert its bactericidal effects.[1][5] Its dual mechanism of action allows it to target both metabolically active and dormant bacteria.[3][5]

  • Aerobic Conditions (Replicating Bacilli): Under normal oxygen tension, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] This disruption of cell wall integrity leads to bacterial death.[5][6]

  • Anaerobic Conditions (Non-Replicating Bacilli): The efficacy of Pretomanid against non-replicating M. tb is primarily attributed to its activity under anaerobic or hypoxic conditions, which are characteristic of the host granuloma environment.[6] The activation pathway and mechanism are as follows:

    • Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tb.[5][6] This enzyme is dependent on the reduced form of cofactor F420.[5]

    • Metabolite Formation: The reduction of Pretomanid by Ddn leads to the formation of des-nitroimidazole metabolites.[1][9]

    • Nitric Oxide (NO) Release: This metabolic process results in the release of reactive nitrogen species, most notably nitric oxide (NO).[1][6][7]

    • Respiratory Poisoning: The released NO acts as a respiratory poison. It targets and inhibits cytochrome c oxidase in the electron transport chain, disrupting cellular respiration and leading to a significant reduction in ATP synthesis.[1][7] This depletion of cellular energy is lethal even to dormant, non-replicating bacteria.[6][9]

This anaerobic mechanism is crucial for Pretomanid's ability to shorten treatment durations by effectively eliminating the persistent bacterial population.[3]

Pretomanid_Anaerobic_Pathway cluster_cell Mycobacterium tuberculosis Cell (Anaerobic) Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid Pretomanid_ext->Pretomanid_int Enters Cell Ddn Ddn Enzyme (Deazaflavin-dependent nitroreductase) Pretomanid_int->Ddn Activation by Metabolites Des-nitro Metabolites Ddn->Metabolites Generates NO Nitric Oxide (NO) (Reactive Nitrogen Species) Metabolites->NO Releases ETC Electron Transport Chain (Cytochrome c Oxidase) NO->ETC Inhibits ATP_Synth ATP Synthesis ETC->ATP_Synth Drives ATP_Depletion ATP Depletion ATP_Synth->ATP_Depletion Inhibition leads to Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Causes

Caption: Anaerobic activation pathway of Pretomanid in M. tuberculosis.

3. Quantitative Efficacy Data

The following tables summarize key quantitative data regarding the efficacy of Pretomanid from preclinical and clinical studies.

Table 1: In Vitro Activity of Pretomanid Against Mycobacterial Species

Mycobacterial Species Minimum Inhibitory Concentration (MIC) (μg/mL) Condition Reference
M. tuberculosis (Drug-Susceptible & Resistant) Active (Specific values vary by study) Aerobic & Anaerobic [7]
M. kansasii Sensitive In vitro [10]
M. xenopi Sensitive In vitro [10]
M. ulcerans ≤4 to ≥16 In vitro [1]
M. avium Innately Resistant In vitro [1]
M. intracellulare Innately Resistant In vitro [1]

| M. abscessus | Innately Resistant | In vitro |[1] |

Table 2: In Vivo Efficacy of Pretomanid in a Murine Model of NTM Infection

NTM Species Treatment Log10 CFU Reduction (Lungs) Log10 CFU Reduction (Spleen) Reference
M. abscessus Pretomanid (200 mg/kg) 3.12 2.30 [10]
M. chelonae Pretomanid (200 mg/kg) Moderate Inhibition Moderate Inhibition [10]

| M. fortuitum | Pretomanid (200 mg/kg) | Moderate Inhibition | Moderate Inhibition |[10] |

Table 3: Clinical Trial Efficacy of Pretomanid-Containing Regimen (BPaL)

Trial Name Patient Population Outcome Success Rate Reference
Nix-TB XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TB Favorable outcome 6 months post-treatment 90% [3][8]
Nix-TB XDR-TB Favorable outcome 89% [1]

| Nix-TB | MDR-TB | Favorable outcome | 92% |[1] |

4. Experimental Protocols

Evaluating the efficacy of compounds against non-replicating M. tb requires specialized laboratory models that mimic the anaerobic conditions of the host environment.

4.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) in an Anaerobic Model

This protocol describes a common method for assessing the activity of an antimicrobial agent against M. tb under anaerobic conditions, which induce a state of non-replication.

Objective: To determine the lowest concentration of Pretomanid that inhibits the visible growth of M. tb in an oxygen-depleted environment.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Pretomanid stock solution of known concentration

  • 96-well microtiter plates

  • Anaerobic gas generating system (e.g., GasPak™) or anaerobic chamber

  • Resazurin solution (as a viability indicator)

  • Plate reader or manual reading mirror

Methodology:

  • Inoculum Preparation:

    • Culture M. tb in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of Pretomanid in 7H9 broth directly in the 96-well microtiter plate. Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Inoculation:

    • Add the prepared M. tb inoculum to each well (except the negative control), bringing the total volume to 200 µL per well.

  • Induction of Anaerobiosis:

    • Place the sealed microtiter plate into an anaerobic jar with a gas generator pack or into an anaerobic chamber. Ensure the environment is oxygen-depleted, typically containing a gas mixture of 5% H₂, 5% CO₂, and 90% N₂.

  • Incubation:

    • Incubate the plate at 37°C for 10-14 days. The extended incubation time is necessary as bacterial metabolism is significantly slowed under anaerobic conditions.

  • Viability Assessment and MIC Determination:

    • After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

    • Visually inspect the plate or use a plate reader. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (bacterial viability).

    • The MIC is defined as the lowest concentration of Pretomanid in which no color change is observed, indicating inhibition of bacterial viability.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture M. tb to Mid-Log Phase p3 Adjust Inoculum to 5x10^5 CFU/mL p1->p3 p2 Prepare Pretomanid Serial Dilutions in 96-Well Plate e1 Inoculate Plate with M. tb p2->e1 p3->e1 e2 Place Plate in Anaerobic Chamber/Jar e1->e2 e3 Incubate at 37°C (10-14 Days) e2->e3 a1 Add Resazurin Viability Indicator e3->a1 a2 Re-incubate (24-48 Hours) a1->a2 a3 Read Results (Color Change) a2->a3 a4 Determine MIC a3->a4

Caption: Experimental workflow for anaerobic MIC determination.

Pretomanid is a potent antituberculosis agent with a crucial dual mechanism of action that confers bactericidal activity against both replicating and, significantly, non-replicating M. tuberculosis. Its ability to act as a respiratory poison under anaerobic conditions via the release of nitric oxide is a key feature that allows it to target the persistent bacterial populations responsible for the long treatment courses and relapses in tuberculosis. The quantitative data from both preclinical models and clinical trials underscore its efficacy. Understanding the specific mechanisms and the experimental protocols used to verify its activity against non-replicating bacilli is essential for the ongoing development of novel, shorter, and more effective regimens to combat the global threat of tuberculosis.

References

Antituberculosis Agent-2 (ATA-2): A Technical Guide on its Activity Against Drug-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global public health, necessitating the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the preclinical and clinical data related to a novel antituberculosis agent, herein referred to as Antituberculosis Agent-2 (ATA-2), a compound analogous to pretomanid. ATA-2, a nitroimidazooxazine, has demonstrated potent bactericidal activity against both actively replicating and dormant Mtb.[2][3] This document will detail its mechanism of action, in vitro activity against a range of drug-resistant clinical isolates, and the experimental protocols utilized for its evaluation.

Mechanism of Action

ATA-2 is a prodrug that requires intracellular activation within the mycobacterium.[4] Its multifaceted mechanism of action contributes to its efficacy against drug-resistant strains.

Activation Pathway: The activation of ATA-2 is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.[2][5] The reduction of F420 is carried out by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[2]

Dual-Action Bactericidal Effects:

  • Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, activated ATA-2 inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][6] This disruption of the cell wall integrity leads to bacterial cell death.[2]

  • Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas, activated ATA-2 releases reactive nitrogen species, including nitric oxide (NO).[3] These reactive species act as respiratory poisons, leading to the death of dormant, non-replicating bacilli.[2][3]

Mutations in genes involved in the activation pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can confer resistance to ATA-2.[2][7]

In Vitro Activity Against Drug-Resistant Isolates

The in vitro potency of ATA-2 has been evaluated against a panel of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for assessing the antimicrobial activity of a compound.

Data Presentation

The following table summarizes the MIC data for ATA-2 against various M. tuberculosis strains.

M. tuberculosis Strain TypeResistance ProfileATA-2 MIC Range (mg/L)Reference
Drug-Susceptible (H37Rv)Susceptible to all first-line drugs0.06 - 0.25[8]
Multidrug-Resistant (MDR)Resistant to at least isoniazid and rifampicin0.031 - 0.063[9]
Pre-Extensively Drug-Resistant (Pre-XDR)MDR plus resistance to any fluoroquinoloneNot explicitly stated, but included in studies with XDR-TB[7][10]
Extensively Drug-Resistant (XDR)MDR plus resistance to a fluoroquinolone and at least one of bedaquiline or linezolidNot explicitly stated, but included in clinical trials with favorable outcomes[7][9]
ATA-2 Resistant MutantsHarbor mutations in ddn, fbiA-D, fgd1≥ 16[11]

Note: The epidemiological cutoff (ECOFF) for wild-type strains is generally considered to be 0.5 mg/L.[8][11]

Experimental Protocols

Standardized and robust experimental protocols are crucial for the accurate determination of the in vitro activity of novel antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ATA-2 against M. tuberculosis isolates is typically determined using a broth microdilution method.[12]

1. Inoculum Preparation:

  • M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • The bacterial suspension is adjusted to a McFarland standard of 0.5, corresponding to approximately 1-5 x 10^7 CFU/mL.

  • The suspension is then further diluted to achieve the desired final inoculum concentration in the assay plate.[13]

2. Assay Plate Preparation:

  • A 96-well microtiter plate is used for the assay.[14]

  • Two-fold serial dilutions of ATA-2 are prepared in Middlebrook 7H9 broth.

  • The diluted bacterial suspension is added to each well containing the drug dilutions.

  • Positive (no drug) and negative (no bacteria) controls are included on each plate.

3. Incubation:

  • The plates are sealed and incubated at 37°C for 7 to 14 days.[13][15]

4. MIC Reading:

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

  • Growth can be assessed visually or by using a growth indicator such as resazurin (AlamarBlue).[13][15] The addition of resazurin results in a color change from blue to pink in the presence of viable bacteria.

Visualizations

ATA-2 Activation and Mechanism of Action Pathway

ATA2_Mechanism cluster_cell Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions cluster_activation Activation Pathway ATA2_prodrug ATA-2 (Prodrug) Ddn Ddn Enzyme ATA2_prodrug->Ddn Enters Cell Activated_ATA2 Activated ATA-2 (Reactive Nitrogen Species) Mycolic_Acid Mycolic Acid Synthesis Activated_ATA2->Mycolic_Acid Inhibits Respiratory_Poison Respiratory Poisoning (Nitric Oxide Release) Activated_ATA2->Respiratory_Poison Causes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bactericidal_Aerobic Bactericidal Effect (Replicating Bacilli) Cell_Wall->Bactericidal_Aerobic Bactericidal_Anaerobic Bactericidal Effect (Non-replicating Bacilli) Respiratory_Poison->Bactericidal_Anaerobic F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_red->Ddn Ddn->Activated_ATA2 Activates ATA-2 Fgd1 Fgd1 Enzyme Fgd1->F420_red Reduces G6P Glucose-6-Phosphate G6P->Fgd1

Caption: ATA-2 Activation and Dual-Action Mechanism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_readout Readout Start Start: Mtb Isolate Culture Culture in 7H9 Broth Start->Culture Adjust Adjust to 0.5 McFarland Standard Culture->Adjust Dilute_Inoculum Dilute Inoculum Adjust->Dilute_Inoculum Plate_Setup Add Drug and Inoculum to 96-Well Plate Dilute_Inoculum->Plate_Setup Prepare_Drug Prepare Serial Dilutions of ATA-2 Prepare_Drug->Plate_Setup Incubate Incubate at 37°C for 7-14 Days Plate_Setup->Incubate Visual Visual Inspection for Growth Incubate->Visual Resazurin Add Resazurin Indicator Incubate->Resazurin Determine_MIC Determine MIC (Lowest concentration with no growth) Visual->Determine_MIC Resazurin->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound (ATA-2) demonstrates significant promise as a component of combination therapy for drug-resistant tuberculosis. Its novel, dual-action mechanism of action, targeting both replicating and non-replicating bacilli, makes it a valuable tool in the fight against this persistent pathogen. The data presented in this guide underscore its potent in vitro activity against a range of drug-resistant clinical isolates. Continued research and clinical evaluation are essential to fully realize the therapeutic potential of ATA-2 in shortening and simplifying the treatment of drug-resistant TB. ATA-2 has been studied in numerous clinical trials, often in combination with other drugs like bedaquiline and linezolid (BPaL regimen).[9][16] These trials have shown high success rates in treating patients with highly resistant forms of tuberculosis.[9][10]

References

Initial Toxicity Screening of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as PAMCHD, is a compound that has garnered significant interest for its potent and specific anti-tuberculosis activity.[1][2] As with any compound under investigation for therapeutic applications, an initial assessment of its toxicity is a critical step in the drug development process. This technical guide provides a comprehensive overview of the available data on the initial toxicity screening of PAMCHD, focusing on its effects on human cell lines. The information is intended for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity Assessment

Initial toxicity studies have consistently demonstrated that PAMCHD exhibits a favorable safety profile with low cytotoxicity against a range of human cell lines.

Summary of Quantitative Cytotoxicity Data

Published studies have reported on the low toxicity of PAMCHD; however, specific IC50 values are not consistently provided in the available literature. The primary finding is a lack of significant cell inhibition at a concentration of 50 μM.

Cell LineDescriptionCompound Concentration% Inhibition / ViabilityIC50 ValueReference
Four human cell lines (unspecified)-50 μM<20% inhibitionNot Reported[1]
HEK-293Human Embryonic Kidney cellsNot SpecifiedNon-cytotoxicNot Reported
AML12Mouse Hepatocyte cell lineNot SpecifiedNon-cytotoxicNot Reported
RAW-264.7Mouse Macrophage cell lineNot SpecifiedNon-cytotoxicNot Reported

Note: While the literature confirms the non-cytotoxic nature of PAMCHD, specific quantitative data such as IC50 values and the full dose-response curves were not available in the reviewed sources.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like PAMCHD using a standard MTT assay. This protocol is based on common laboratory practices, as the specific, detailed methodologies used for PAMCHD were not fully outlined in the available literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Human cell lines (e.g., HEK-293, HepG2) are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of PAMCHD is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of PAMCHD. A vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only) are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

  • Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Solubilization and Absorbance Reading:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are converted to percentage cell viability relative to the vehicle control.

  • A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Human Cell Lines treat_cells Treat Cells with PAMCHD and Controls prep_cells->treat_cells prep_compound Prepare Serial Dilutions of PAMCHD prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway Interaction

Given the reported low toxicity of PAMCHD at the tested concentrations, it is unlikely to significantly perturb major cell survival or death signaling pathways. The diagram below illustrates a simplified representation of a generic cell survival pathway that would be expected to remain largely unaffected by non-toxic concentrations of PAMCHD.

G cluster_pathway Generic Cell Survival Pathway (Unaffected by Non-Toxic PAMCHD) PAMCHD PAMCHD (at non-toxic conc.) Cell_Membrane Cell Membrane PAMCHD->Cell_Membrane No significant interaction Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Survival Cell Survival and Proliferation Akt->Pro_Survival Promotes

Caption: A simplified cell survival pathway not perturbed by PAMCHD.

The initial toxicity screening of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) indicates that the compound has a low potential for cytotoxicity against human cell lines at concentrations effective against Mycobacterium tuberculosis. While specific quantitative data such as IC50 values are not extensively reported in the publicly available literature, the existing findings support a favorable preliminary safety profile for this promising anti-tuberculosis agent. Further detailed toxicological studies will be necessary as part of its continued development.

References

In-depth Technical Guide: Physicochemical Properties of Antituberculosis Agents for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antituberculosis agent-2" (CAS 2411741-01-8), also referred to as "Compound 8d" by some commercial suppliers, is not extensively characterized in publicly accessible scientific literature. The lack of primary research publications prevents the compilation of a comprehensive technical guide on its specific physicochemical properties, experimental protocols, and mechanism of action as requested.

To fulfill the user's request for a detailed guide, this document will use the well-established first-line antituberculosis drug, Isoniazid , as a representative example. This guide will adhere to all specified formatting and content requirements, serving as a template for how such a document would be structured for a novel drug candidate.

Introduction to Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment and has been in clinical use for decades. It is highly effective against actively replicating Mycobacterium tuberculosis. This guide provides a detailed overview of its physicochemical properties, the experimental methods used to determine them, and its mechanism of action, which are critical for the development of new antituberculosis agents.

Physicochemical Properties of Isoniazid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Physicochemical Data

The key physicochemical parameters for Isoniazid are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 137.14 g/mol
Molecular Formula C₆H₇N₃O
Melting Point 171.4 °C
Boiling Point Decomposes
Water Solubility 140 g/L at 25 °C
pKa 1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide)
LogP (octanol-water) -0.7
Physical State White crystalline solid

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections describe standard methodologies for determining the key properties of antituberculosis agents like Isoniazid.

Determination of Melting Point

The melting point is a crucial indicator of purity.

  • Method: Capillary Melting Point Method.

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.

  • Method: Shake-Flask Method.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Determination of pKa

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.

  • Method: Potentiometric Titration.

  • Procedure:

    • A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which influences its ability to cross biological membranes.

  • Method: Shake-Flask Method.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

    • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathways

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of Isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid Activation and Mycolic Acid Synthesis Inhibition Pathway

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS2->Mycolic_Acid Elongation of fatty acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential component

Caption: Activation of Isoniazid and its inhibitory effect on the mycolic acid synthesis pathway.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_readout Data Acquisition and Analysis Culture Prepare M. tuberculosis culture (e.g., H37Rv) Serial_Dilution Perform serial dilutions of the compound in 96-well plates Culture->Serial_Dilution Drug_Stock Prepare stock solution of test compound Drug_Stock->Serial_Dilution Inoculate Inoculate plates with M. tuberculosis suspension Serial_Dilution->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Add_Indicator Add viability indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Plates Read plates (colorimetric or fluorometric) Add_Indicator->Read_Plates Determine_MIC Determine MIC (lowest concentration with no growth) Read_Plates->Determine_MIC

Methodological & Application

Application Note: In Vitro Efficacy of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The development of new and effective antituberculosis agents is a critical area of research. A crucial step in the drug discovery pipeline is the in vitro assessment of a compound's efficacy against M. tuberculosis. This application note provides a detailed protocol for determining the in vitro activity of a representative antituberculosis agent, Rifampicin, using a luciferase reporter phage (LRP) assay. Additionally, it outlines the mechanism of action of Rifampin and presents typical minimum inhibitory concentration (MIC) data.

Mechanism of Action: Rifampicin

Rifampicin is a broad-spectrum antibiotic that is a cornerstone of first-line TB treatment.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[1][2][3] By binding to the β-subunit of this enzyme, Rifampicin effectively blocks the initiation of transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein production.[3][4][5] This disruption of essential cellular processes ultimately leads to bacterial cell death.[1]

cluster_0 Mycobacterium tuberculosis Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA Transcript RNAP->mRNA CellDeath Cell Death Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein Rifampicin Rifampicin Rifampicin->RNAP Inhibits

Figure 1. Mechanism of action of Rifampicin.

Experimental Protocol: Luciferase Reporter Phage (LRP) Assay for Antituberculosis Agent Susceptibility

This protocol describes a rapid and sensitive method for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents using a luciferase reporter phage.[6][7] This assay measures the light produced upon infection of viable mycobacteria with a genetically engineered phage carrying a luciferase gene.[6][7] A reduction in light output in the presence of an antimicrobial agent indicates susceptibility.

Materials and Reagents

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Luciferase reporter phage (LRP) stock

  • Antituberculosis agent (e.g., Rifampicin) stock solution

  • D-luciferin substrate

  • Sterile 96-well white, clear-bottom microtiter plates

  • Luminometer

Procedure

  • Preparation of M. tuberculosis Culture:

    • Inoculate M. tuberculosis into supplemented Middlebrook 7H9 broth.

    • Incubate at 37°C with shaking until the culture reaches mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Assay Setup:

    • Prepare serial dilutions of the antituberculosis agent in 7H9 broth in a 96-well plate.

    • Add 100 µL of the adjusted M. tuberculosis suspension to each well.

    • Include control wells with bacteria only (no drug) and media only (no bacteria).

    • Incubate the plate at 37°C for 48-72 hours.

  • Phage Infection and Luminescence Reading:

    • Add the luciferase reporter phage to each well at a predetermined multiplicity of infection (MOI).

    • Incubate the plate at 37°C for 4-6 hours to allow for phage infection and luciferase expression.

    • Add the D-luciferin substrate to each well.

    • Immediately measure the luminescence as Relative Light Units (RLU) using a luminometer.

Data Analysis

The percentage of inhibition is calculated for each drug concentration using the following formula:

% Inhibition = [1 - (RLU of test well / RLU of control well)] x 100

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that results in a significant reduction in luminescence (e.g., ≥90%) compared to the drug-free control.

A Prepare M. tuberculosis Culture (Mid-log phase) C Add M. tuberculosis Suspension to Wells A->C B Prepare Serial Dilutions of Antituberculosis Agent in 96-well Plate B->C D Incubate at 37°C (48-72 hours) C->D E Add Luciferase Reporter Phage D->E F Incubate at 37°C (4-6 hours) E->F G Add D-luciferin Substrate F->G H Measure Luminescence (RLU) G->H I Calculate % Inhibition and Determine MIC H->I

Figure 2. LRP assay workflow.

Quantitative Data Summary

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a drug's in vitro potency. The following table summarizes typical MIC values for Rifampicin against the H37Rv strain of Mycobacterium tuberculosis as determined by various methods.

Assay MethodM. tuberculosis StrainRifampicin MIC (µg/mL)Reference(s)
Radiometric (Bactec)H37Rv (ATCC 27294)0.125[8]
Agar Dilution (7H10)H37Rv (ATCC 27294)0.5[8][9]
Broth MicrodilutionH37Rv0.1 - 0.2[10]
MGIT 960H37Rv (ATCC 27294)0.125[11]

Note: MIC values can vary depending on the specific methodology, media, and inoculum size used in the assay.

The Luciferase Reporter Phage assay provides a rapid and reliable method for the in vitro screening of potential antituberculosis agents. This protocol, in conjunction with an understanding of the compound's mechanism of action and established MIC data, serves as a valuable tool for researchers and drug development professionals in the fight against tuberculosis.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of PAMCHD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PAMCHD (2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione) is a novel chemical entity demonstrating significant promise as an antituberculosis agent.[1] Research has established its efficacy as both a tuberculostatic and tuberculocidal compound against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of PAMCHD, a critical parameter for assessing its potency and advancing its development as a potential therapeutic. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3][4][5]

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial compounds.

Data Presentation

The following table summarizes previously reported MIC values for PAMCHD against various strains of Mycobacterium tuberculosis. This data is provided for reference and comparative purposes.

M. tuberculosis StrainMIC Range (µg/mL)MethodReference
H37Rv (ATCC 27294)2.5 - 5.0Broth Microdilution[2]
Drug-Susceptible Strains (8 clinical isolates)1.25 - 5.0Broth Microdilution[2]
Isoniazid (INH)-Resistant Strains (6 clinical isolates)2.5 - 10.0Broth Microdilution[2]
INH + Ethambutol (EMB)-Resistant Strain5.0Broth Microdilution[2]
Rifampicin (RIF) + EMB-Resistant Strain5.0Broth Microdilution[2]
Multidrug-Resistant (MDR) Strains (3 clinical isolates)2.5 - 10.0Broth Microdilution[2]

Experimental Protocols

Two standard methods for determining the MIC of PAMCHD are presented below: Broth Microdilution and Agar Dilution. These protocols are based on established methodologies for M. tuberculosis susceptibility testing.[4][6][7]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

  • PAMCHD compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Mycobacterium tuberculosis strain of interest (e.g., H37Rv)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Appropriate personal protective equipment (PPE) for handling M. tuberculosis

Procedure:

  • Preparation of PAMCHD Stock Solution:

    • Dissolve PAMCHD in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in the appropriate broth medium.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension with fresh 7H9 broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁷ CFU/mL).

    • Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the PAMCHD working solution to the first column of wells, resulting in the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (inoculum only, no drug).

    • Column 12 will serve as the negative control (broth only, no inoculum).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation:

    • Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is the lowest concentration of PAMCHD at which there is no visible growth (i.e., no turbidity) of M. tuberculosis.[3][7] This can be confirmed by measuring the OD₆₀₀ of the wells.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid growth medium.

Materials:

  • PAMCHD compound

  • DMSO for stock solution preparation

  • Middlebrook 7H11 Agar supplemented with 10% OADC

  • Mycobacterium tuberculosis strain of interest

  • Sterile petri dishes

  • Incubator (37°C)

  • Appropriate PPE

Procedure:

  • Preparation of PAMCHD-Containing Agar Plates:

    • Prepare Middlebrook 7H11 agar according to the manufacturer's instructions and cool to 45-50°C.

    • Prepare serial dilutions of PAMCHD in DMSO or another suitable solvent.

    • Add the appropriate volume of each PAMCHD dilution to molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution method (steps 2a and 2b).

  • Inoculation:

    • Spot-inoculate 10 µL of the adjusted bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 37°C for 14-21 days, or until sufficient growth is observed on the control plate.

  • Determination of MIC:

    • The MIC is the lowest concentration of PAMCHD that completely inhibits the visible growth of M. tuberculosis on the agar surface.

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result prep_pamchd Prepare PAMCHD Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_pamchd->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 7-14 days) inoculation->incubation read_results Read Results (Visual/OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the MIC of PAMCHD via broth microdilution.

Potential Mechanism of Action of Anti-TB Drugs

While the specific signaling pathway of PAMCHD is not yet fully elucidated, it is hypothesized to interfere with essential bacterial processes, similar to other antitubercular agents that target cell wall synthesis.

AntiTB_MoA cluster_drug Anti-TB Drugs cluster_pathway Bacterial Cell Wall Synthesis cluster_result Outcome Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan inhibits Pyrazinamide Pyrazinamide Fatty_Acid_Synthase Fatty Acid Synthase Pyrazinamide->Fatty_Acid_Synthase inhibits PAMCHD PAMCHD (Hypothesized) PAMCHD->Mycolic_Acid inhibits (hypothesized) Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid->Cell_Wall_Disruption Arabinogalactan->Cell_Wall_Disruption Fatty_Acid_Synthase->Mycolic_Acid Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Caption: Hypothesized mechanism of action for PAMCHD alongside known anti-TB drugs.

References

Cell-based assays for intracellular activity of "Antituberculosis agent-2"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Cell-Based Assays for Intracellular Activity of Antituberculosis agent-2

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle poses a significant challenge for drug efficacy, as compounds must not only penetrate the mycobacterial cell wall but also cross the host cell membrane to reach their target. Therefore, evaluating the intracellular activity of novel drug candidates is a critical step in the anti-tuberculosis drug discovery pipeline.[1][2][3] This document outlines key cell-based assays to determine the intracellular efficacy and host cell cytotoxicity of "this compound," a hypothetical novel therapeutic candidate. The described protocols are designed for researchers, scientists, and drug development professionals.

Overview of Intracellular Efficacy Assessment

A comprehensive assessment of a compound's intracellular activity involves a multi-step process. This typically includes an initial screening in an infected macrophage model, followed by dose-response studies to determine potency, and concurrent cytotoxicity assays to evaluate the therapeutic window.

The general workflow involves culturing and differentiating appropriate host cells (e.g., macrophages), infecting them with Mtb, treating the infected cells with the test compound, and subsequently measuring both the viability of the intracellular bacteria and the host cells.[4][5][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results HostCell Host Cell Culture (e.g., THP-1, RAW 264.7) Infection Macrophage Infection (MOI = 1-10) HostCell->Infection MtbCulture Mtb Culture (e.g., H37Rv) MtbCulture->Infection Treatment Compound Treatment (this compound) Infection->Treatment IntraViability Intracellular Mtb Viability Assay Treatment->IntraViability Cytotoxicity Host Cell Cytotoxicity Assay Treatment->Cytotoxicity EC50 Determine EC50 IntraViability->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: Experimental workflow for intracellular activity screening.

Quantitative Data Summary

The following tables present hypothetical data for "this compound" compared to the standard first-line drug, Isoniazid. These tables are structured to provide a clear comparison of potency, cytotoxicity, and selectivity.

Table 1: Intracellular Activity against M. tuberculosis

This table summarizes the half-maximal effective concentration (EC50) of "this compound" required to inhibit the growth of intracellular Mtb in a macrophage model.

CompoundHost Cell LineMtb StrainEC50 (µM)
This compound THP-1H37Rv1.2
Isoniazid (Control)THP-1H37Rv0.5

Table 2: Host Cell Cytotoxicity

This table shows the half-maximal cytotoxic concentration (CC50) of the compounds against the host macrophage cell line, indicating their toxicity to mammalian cells.

CompoundHost Cell LineAssay MethodCC50 (µM)
This compound THP-1MTT> 50
Isoniazid (Control)THP-1MTT> 100

Table 3: Selectivity Index

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. It is calculated as the ratio of CC50 to EC50. A higher SI value is desirable, indicating greater selectivity for the pathogen over the host cell.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound > 501.2> 41.7
Isoniazid (Control)> 1000.5> 200

Experimental Protocols

Detailed protocols for the key experiments are provided below. All work with live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.[4]

Protocol 1: Macrophage Infection and Compound Treatment

This protocol describes the infection of a human monocyte cell line (THP-1) with Mtb.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • Seed 5 x 10^4 cells per well in a 96-well plate.

    • Differentiate monocytes into macrophages by adding PMA to a final concentration of 25 ng/mL and incubate for 48 hours.

    • After incubation, wash the cells with warm RPMI-1640 to remove PMA and non-adherent cells.

  • Mtb Culture Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • De-clump the bacterial culture by passing it through a 27-gauge needle 10 times.

  • Macrophage Infection:

    • Infect the differentiated THP-1 macrophages with the Mtb suspension at a Multiplicity of Infection (MOI) of 5 (5 bacteria per macrophage).[7]

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.[6]

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" and control drugs in RPMI-1640 with 2% FBS.

    • Add the compound dilutions to the infected cells. Include a "no drug" vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Intracellular Viability Assay (CFU Enumeration)

This protocol determines the number of viable intracellular bacteria after compound treatment.

Materials:

  • Infected and treated cells from Protocol 1

  • Sterile water with 0.05% Tween-80

  • Middlebrook 7H11 agar plates with OADC supplement

Procedure:

  • After the 72-hour incubation, aspirate the medium from each well.

  • Lyse the macrophages by adding 100 µL of sterile water with 0.05% Tween-80 to each well. Incubate for 15 minutes at room temperature.

  • Prepare 10-fold serial dilutions of the cell lysates in PBS.

  • Spot 10 µL of each dilution onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the Colony Forming Units (CFU) per mL. The percent inhibition is calculated relative to the vehicle control.

Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel on uninfected macrophages to determine compound toxicity.[5]

Materials:

  • Differentiated, uninfected THP-1 cells

  • Compound dilutions (same as used for infection assay)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Prepare a 96-well plate with differentiated, uninfected THP-1 cells as in Protocol 1.

  • Add the same serial dilutions of "this compound" to the cells.

  • Incubate for 72 hours (mirroring the infection assay timeline).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours. Live cells will convert the yellow MTT to purple formazan crystals.[5]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The percent viability is calculated relative to the vehicle control.

Hypothetical Mechanism of Action Pathway

"this compound" is hypothesized to enhance the host's innate immune response by promoting phagosome maturation, a key process for killing intracellular Mtb. This involves the fusion of the Mtb-containing phagosome with lysosomes, leading to an acidic and hydrolytic environment that is lethal to the bacteria.

G cluster_pathway Proposed Mechanism of Action Agent2 This compound PhagoLysosome Phagolysosome Formation Agent2->PhagoLysosome Promotes Phagosome Mtb Phagosome Phagosome->PhagoLysosome Lysosome Lysosome Lysosome->PhagoLysosome MtbDeath Mtb Killing PhagoLysosome->MtbDeath MtbBlock Mtb-mediated Inhibition MtbBlock->PhagoLysosome Inhibits

References

Application Notes and Protocols: Evaluation of "Antituberculosis agent-2" Efficacy in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the development of new and more effective therapeutic agents.[1] Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. The mouse model of tuberculosis is a well-established and widely used system for assessing the in vivo efficacy of novel antituberculosis compounds.[2][3][4] This document provides a detailed protocol for evaluating the efficacy of a novel hypothetical compound, "Antituberculosis agent-2," in a murine model of pulmonary tuberculosis.

The protocols outlined below describe the infection of mice with M. tuberculosis, administration of "this compound," and subsequent evaluation of treatment efficacy through the quantification of bacterial load in the lungs and spleen, survival analysis, and histopathological examination of lung tissue. These methods are based on established and validated procedures in the field of TB research.[5][6][7]

Materials and Methods

Animals

Female BALB/c mice, 6-8 weeks old, are commonly used for this model due to their well-characterized immune response to M. tuberculosis infection.[1][5] Mice should be housed in a BSL-3 facility and maintained under specific pathogen-free conditions. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Bacterial Strain

The virulent M. tuberculosis strain H37Rv (ATCC 27294) is the standard strain for these studies.[1][8][9] Bacteria are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

"this compound"

"this compound" is a novel investigational compound with a hypothetical mechanism of action targeting the mycobacterial cell wall synthesis. For this protocol, it will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

Positive Control

Isoniazid (INH) is a first-line antituberculosis drug and will be used as a positive control.[10][11] It will be dissolved in sterile water for administration.

Experimental Protocols

Mouse Infection with M. tuberculosis H37Rv

A low-dose aerosol infection model is utilized to mimic the natural route of human infection.[7][9]

Procedure:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend to a final concentration that will deliver approximately 100-200 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol generation device used (e.g., Glas-Col inhalation exposure system).[7]

  • Place mice in the exposure chamber of the aerosol generation system.

  • Administer the bacterial aerosol according to the manufacturer's instructions.

  • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.

Treatment Regimen

Treatment is typically initiated 2-4 weeks post-infection when a stable bacterial load is established.

Procedure:

  • Randomly assign mice to the following treatment groups (n=10-15 mice per group for bacterial load determination and n=10-15 for survival analysis):

    • Group 1: Vehicle Control: Administer the vehicle used for "this compound" daily by oral gavage.

    • Group 2: "this compound": Administer the desired dose of "this compound" (e.g., 25 mg/kg) daily by oral gavage.

    • Group 3: Isoniazid (Positive Control): Administer Isoniazid (e.g., 10 mg/kg) daily by oral gavage.[10][11]

  • Treat the mice for a predefined period, typically 4-8 weeks.

  • Monitor the health and body weight of the mice regularly throughout the treatment period.

Assessment of Bacterial Load

The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleens.

Procedure:

  • At the end of the treatment period, euthanize mice from each treatment group.

  • Aseptically remove the lungs and spleen.

  • Homogenize each organ separately in sterile PBS using a tissue homogenizer.

  • Prepare serial 10-fold dilutions of the organ homogenates in PBS containing 0.05% Tween 80.

  • Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU per organ. Data are typically presented as log10 CFU.

Survival Analysis

A separate cohort of mice is used to assess the impact of treatment on survival.

Procedure:

  • Infect and treat the mice as described in sections 3.1 and 3.2.

  • Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy).

  • Euthanize mice that reach a moribund state, and record the date of death.

  • Continue monitoring until a predetermined endpoint (e.g., 90-120 days post-infection) or until all mice in the control group have succumbed to the infection.

  • Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance.[12][13]

Histopathology

Histopathological analysis of the lungs provides qualitative information on the extent of inflammation and tissue damage.

Procedure:

  • At the end of the treatment period, perfuse the lungs of a subset of mice with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin and section.

  • Stain the sections with hematoxylin and eosin (H&E) to visualize tissue morphology and inflammatory infiltrates.[14][15]

  • Acid-fast staining (e.g., Ziehl-Neelsen) can be performed to visualize mycobacteria within the tissue.[15]

  • A pathologist can score the lung sections for the degree of inflammation, granuloma formation, and necrosis.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Bacterial Load in Lungs and Spleen Following Treatment

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control-7.2 ± 0.55.8 ± 0.4
"this compound"255.1 ± 0.63.9 ± 0.5
Isoniazid104.8 ± 0.43.5 ± 0.3

Table 2: Survival Analysis of M. tuberculosis Infected Mice

Treatment GroupDose (mg/kg)Median Survival Time (Days)Percent Survival at Day 90
Vehicle Control-650%
"this compound"25> 9080%
Isoniazid10> 9090%

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.

Experimental_Workflow cluster_0 Preparation cluster_1 Infection cluster_2 Treatment (4-8 weeks) cluster_3 Efficacy Evaluation A M. tuberculosis H37Rv Culture C Low-Dose Aerosol Infection A->C B BALB/c Mice B->C D Vehicle Control E This compound F Isoniazid (Positive Control) G Bacterial Load (CFU) in Lungs & Spleen D->G H Survival Analysis D->H I Lung Histopathology D->I E->G E->H E->I F->G F->H F->I

Caption: Experimental workflow for evaluating the efficacy of "this compound".

Signaling_Pathway cluster_0 Mycobacterium tuberculosis cluster_1 Host Macrophage cluster_2 Hypothetical Action of this compound Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Phagocytosis Lysosome Lysosome Phagosome->Lysosome Maturation Phagolysosome Phagolysosome (Bacterial Killing) Phagosome->Phagolysosome Fusion Survival Bacterial Survival & Replication Agent2 This compound Agent2->Phagosome Promotes Maturation

Caption: Hypothetical signaling pathway of "this compound" in host macrophages.

References

Application Notes and Protocols for Determining the Solubility and Stability of Antituberculosis Agents in Laboratory Media

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Subject: Guidelines on assessing the solubility and stability of antituberculosis (anti-TB) agents for in vitro and in vivo studies.

Introduction

The development of new antituberculosis therapies is a global health priority, driven by the emergence of drug-resistant strains of Mycobacterium tuberculosis. A critical step in the preclinical and clinical development of any new anti-TB agent is the thorough characterization of its physicochemical properties, particularly its solubility and stability in relevant laboratory media. Inaccurate assessment of these properties can lead to misinterpretation of experimental results and hinder the progress of promising drug candidates.[1][2]

These application notes provide a comprehensive overview of the methodologies and best practices for determining the solubility and stability of both established and novel anti-TB agents. The protocols outlined below are intended to serve as a guide for researchers to obtain reliable and reproducible data, which is essential for accurate drug susceptibility testing and pharmacological studies.[2]

Solubility of Antituberculosis Agents

The solubility of an anti-TB agent is a crucial determinant of its bioavailability and efficacy. Poor aqueous solubility is a common challenge for many novel drug candidates.[3][4] Understanding the solubility of a compound in various solvents and culture media is essential for preparing accurate drug concentrations for in vitro assays.

Factors Influencing Solubility:
  • pH: The ionization state of a compound can significantly affect its solubility.

  • Solvent: Solubility can vary dramatically between aqueous and organic solvents.

  • Temperature: Solubility is generally temperature-dependent.

  • Salt Form: The salt form of a drug can have different solubility characteristics.

  • Excipients: The presence of other substances in a formulation can enhance or decrease solubility.[5]

Common Solvents for Antituberculosis Agents:
SolventCommon UsageNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions of most non-polar compounds.DMSO is a powerful solvent but can be toxic to mycobacteria at higher concentrations. It is crucial to ensure the final concentration in the assay medium is non-inhibitory (typically ≤1%).
Water (Sterile, Deionized) Used for water-soluble drugs and for preparing aqueous buffers.Many anti-TB agents have poor aqueous solubility.[3][4]
Ethanol/Methanol Used for some compounds that are not readily soluble in DMSO or water.[2]Methanol has been shown to be effective in stabilizing anti-TB drugs in infected samples for pharmacological testing.[2] However, the volatility and potential toxicity of alcohols must be considered.
Ethylene Glycol Has been used for preparing stock solutions of certain anti-TB drugs like ethionamide.[6]Less common than DMSO but can be a useful alternative.
Aqueous Buffers (e.g., PBS) Used to prepare working solutions at physiological pH.The solubility of a compound in a buffer can differ significantly from its solubility in pure water.
Protocol for Determining Kinetic Solubility in Aqueous Buffer

This protocol outlines a high-throughput method for assessing the kinetic solubility of a compound in an aqueous buffer, which is relevant for initial screening.

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Equilibration cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO add_compound Add stock solution to buffer to achieve final concentrations (e.g., 1-200 µM) prep_stock->add_compound prep_plate Dispense buffer (e.g., PBS, pH 7.4) into a 96-well plate prep_plate->add_compound incubate Incubate at room temperature for 2 hours with shaking add_compound->incubate centrifuge Centrifuge the plate to pellet precipitate incubate->centrifuge measure Measure the concentration of the supernatant using LC-MS/MS or UV-Vis spectroscopy centrifuge->measure

Figure 1. Workflow for Kinetic Solubility Assay.

Stability of Antituberculosis Agents in Laboratory Media

The stability of anti-TB drugs in culture media is a critical factor for accurate drug susceptibility testing, as degradation of the compound during the long incubation periods required for M. tuberculosis can lead to an overestimation of the minimum inhibitory concentration (MIC).[1][7]

Factors Influencing Stability:
  • Incubation Time and Temperature: Long incubation periods (days to weeks) at 37°C can lead to significant degradation of some drugs.[6][7]

  • Media Composition: Components of the culture medium can interact with and degrade the drug.

  • pH of the Medium: Changes in pH during bacterial growth can affect drug stability.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Enzymatic Degradation: Enzymes present in biological samples can degrade drugs.[2]

Stability of Common Antituberculosis Agents in Middlebrook 7H9 Medium:
DrugStability FindingsReference Method
Isoniazid Concentration decreased by 54% after 7 days of incubation.[1][7]UPLC
Rifampicin Concentration decreased by 92% after 7 days of incubation.[1][7] Approximately half of the activity was lost after 2 weeks of incubation.[6]UPLC, Bioassay
Clarithromycin Concentration decreased by ≥75% after 14 days of incubation.[1][7]Bioassay
Linezolid Concentration decreased by 60% after 14 days of incubation.[1][7]Bioassay
Amikacin Stable during 14 days of incubation.[1][7]Bioassay
Ethambutol Approximately half of the activity was lost after 2-4 days of incubation.[6]Bioassay
Protocol for Assessing Drug Stability in Mycobacterial Culture Medium

This protocol describes a method to evaluate the stability of a test compound in a standard mycobacterial liquid culture medium over time.

G cluster_prep Preparation cluster_spiking Spiking cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare a stock solution of the test compound spike_media Spike the medium with the test compound to the desired final concentration prep_stock->spike_media prep_media Prepare sterile Middlebrook 7H9 medium supplemented with OADC prep_media->spike_media incubate Incubate the spiked medium at 37°C spike_media->incubate sample Collect aliquots at multiple time points (e.g., Day 0, 1, 3, 7, 14) incubate->sample store Store samples at -80°C until analysis sample->store analyze Quantify the remaining drug concentration in each aliquot using a validated analytical method (e.g., LC-MS/MS) store->analyze G cluster_properties Physicochemical Properties cluster_experimental Experimental Factors cluster_outcome Experimental Outcome solubility Solubility stock_solution Accurate Stock Solution solubility->stock_solution stability Stability assay_concentration Maintained Assay Concentration stability->assay_concentration stock_solution->assay_concentration mic_value Reliable MIC Value assay_concentration->mic_value

References

Application Notes and Protocols: Testing "Antituberculosis Agent-2" Against Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), can enter a non-replicating persistent state, rendering it tolerant to many conventional antibiotics that target replicative processes. These persister populations are a major obstacle to effective TB treatment, contributing to the long duration of therapy and the potential for relapse. This document provides a detailed protocol for evaluating the efficacy of a novel compound, "Antituberculosis agent-2," against non-replicating persistent Mtb. The protocols outlined below describe methods for inducing a non-replicating state, assessing bacterial viability following drug exposure, and presenting the resulting data in a clear and standardized format.

Key Experimental Protocols

Induction of Non-Replicating Persistence in M. tuberculosis

Several in vitro models have been developed to mimic the non-replicating state of Mtb found in vivo.[1][2] Two widely used methods are the Wayne model of hypoxia and a nutrient starvation model.[1][3]

a) The Wayne Model for Hypoxia-Induced Non-Replicating Persistence

This model mimics the low-oxygen environment within a granuloma.[1][2]

  • Materials:

    • M. tuberculosis H37Rv (or other suitable strain)

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

    • Sterile screw-cap tubes with a specific headspace to liquid ratio (e.g., 17x100 mm tubes with 7 mL of media)

    • Stir bars

  • Protocol:

    • Inoculate supplemented 7H9 broth with M. tuberculosis to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.002.

    • Dispense 7 mL of the inoculated culture into sterile screw-cap tubes containing a stir bar.

    • Incubate the tubes at 37°C with slow stirring (120 rpm). The gradual oxygen depletion by the bacteria themselves will induce a non-replicating state.[1]

    • Monitor the culture for signs of oxygen depletion, such as the decolorization of a methylene blue indicator tube included in the batch. Non-replicating persistence is typically established within 14-21 days.

b) Nutrient Starvation Model

This model simulates the nutrient-poor conditions that Mtb may encounter within the host.[3][4]

  • Materials:

    • M. tuberculosis H37Rv

    • Phosphate Buffered Saline (PBS) with 0.05% Tween 80

  • Protocol:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the bacterial cells by centrifugation (3000 x g for 10 minutes).

    • Wash the pellet twice with PBS containing 0.05% Tween 80.

    • Resuspend the final pellet in PBS with 0.05% Tween 80 to the original culture volume.

    • Incubate the bacterial suspension at 37°C with gentle agitation for at least 7 days to induce a non-replicating state.

Drug Susceptibility Testing Against Non-Replicating Persisters

Once a non-replicating state is established, the efficacy of "this compound" can be assessed.

  • Materials:

    • Non-replicating M. tuberculosis culture (from hypoxia or nutrient starvation model)

    • "this compound" stock solution of known concentration

    • Control antitubercular drugs (e.g., rifampin, isoniazid, metronidazole)[5]

    • 96-well microplates (black, clear-bottom for fluorescence assays)[5]

    • Appropriate culture medium for the specific model

  • Protocol:

    • Adjust the concentration of the non-replicating Mtb culture to a desired cell density (e.g., 1 x 10⁶ CFU/mL).

    • Prepare serial dilutions of "this compound" and control drugs in the appropriate medium directly in the 96-well plates.[6][7]

    • Add 100 µL of the non-replicating Mtb suspension to each well containing 100 µL of the drug dilution.

    • Include the following controls:

      • Growth Control: Mtb with no drug.

      • Sterility Control: Medium with no bacteria.

      • Positive Controls: Mtb treated with known active drugs against non-replicating persisters (e.g., metronidazole for hypoxic conditions).[5]

      • Negative Controls: Mtb treated with drugs active only against replicating bacteria (e.g., isoniazid).[5]

    • Seal the plates and incubate under the same conditions used to induce persistence (e.g., 37°C, hypoxic or nutrient-starved) for 7-14 days.

Assessment of Bacterial Viability

Several methods can be used to determine the viability of Mtb after exposure to "this compound".

a) Colony Forming Unit (CFU) Counting

This is the gold standard for determining bacterial viability.[8]

  • Protocol:

    • After the incubation period, serially dilute the contents of each well in 10-fold increments in supplemented 7H9 broth or PBS with 0.05% Tween 80.

    • Spot 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies in the dilution that yields a countable number (typically 30-300 colonies).[8]

    • Calculate the CFU/mL for each drug concentration.

b) Resazurin Microtiter Assay (REMA)

REMA is a colorimetric assay that measures metabolic activity as an indicator of viability.[6][9]

  • Protocol:

    • After drug incubation, add 30 µL of a 0.01% resazurin solution to each well.[6]

    • Incubate the plates for an additional 16-24 hours at 37°C.

    • Assess the color change. A blue color indicates no metabolic activity (cell death), while a pink color indicates metabolic activity (cell viability).[9] The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[9]

c) BacTiter-Glo™ Microbial Cell Viability Assay

This assay quantifies ATP as a measure of metabolically active cells.[10][11]

  • Protocol:

    • Equilibrate the 96-well plate to room temperature.

    • Add a volume of BacTiter-Glo™ Reagent equal to the volume of the cell culture in each well.[11]

    • Mix the contents on an orbital shaker for 5 minutes.[11]

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and thus the number of viable cells.[11]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Non-Replicating M. tuberculosis

Assay MethodNon-Replicating ModelMIC (µg/mL)
REMAHypoxia (Wayne Model)
REMANutrient Starvation
CFU (MIC₉₀)Hypoxia (Wayne Model)
CFU (MIC₉₀)Nutrient Starvation

Table 2: Bactericidal Activity of this compound against Non-Replicating M. tuberculosis (CFU/mL)

Concentration (µg/mL)Hypoxia (Wayne Model) - Day 7Hypoxia (Wayne Model) - Day 14Nutrient Starvation - Day 7Nutrient Starvation - Day 14
0 (Growth Control)
Concentration 1
Concentration 2
Concentration 3
Rifampin (Control)
Isoniazid (Control)

Mandatory Visualizations

Experimental_Workflow cluster_induction Induction of Non-Replicating Persistence cluster_drug_exposure Drug Exposure cluster_viability Viability Assessment Induction_Wayne Wayne Model (Hypoxia) Drug_Exposure Incubate with This compound Induction_Wayne->Drug_Exposure Induction_Nutrient Nutrient Starvation Induction_Nutrient->Drug_Exposure Viability_CFU CFU Counting Drug_Exposure->Viability_CFU Viability_REMA REMA Drug_Exposure->Viability_REMA Viability_BTG BacTiter-Glo Drug_Exposure->Viability_BTG

Caption: Experimental workflow for testing this compound.

Potential_Drug_Targets cluster_cell Non-Replicating M. tuberculosis Cell Energy Energy Metabolism (e.g., ATP Synthesis) Cell_Wall Cell Wall Maintenance Efflux Efflux Pumps DNA_Repair DNA Repair Mechanisms Agent2 Antituberculosis Agent-2 Agent2->Energy Inhibition Agent2->Cell_Wall Inhibition Agent2->Efflux Inhibition Agent2->DNA_Repair Inhibition

Caption: Potential signaling pathways targeted by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Publication ID: ANP-202510-01 Topic: High-Throughput Screening of Cyclohexane-1,3-dione Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors For Research Use Only.

Abstract

Cyclohexane-1,3-dione derivatives represent a significant class of compounds with potent inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, making it a critical target for the development of herbicides and potential therapeutics for metabolic disorders such as tyrosinemia type I.[1] This document provides detailed protocols for a primary high-throughput screening (HTS) assay to identify novel cyclohexane-1,3-dione-based HPPD inhibitors, as well as secondary assays for hit confirmation and characterization. Additionally, it outlines the tyrosine catabolism pathway and a comprehensive HTS workflow.

Introduction to HPPD and Cyclohexane-1,3-dione Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[2][3] This reaction is an essential step in the catabolism of tyrosine.[4] Inhibition of HPPD leads to an accumulation of tyrosine and its upstream metabolites, which can be herbicidal in plants due to the disruption of plastoquinone and tocopherol biosynthesis.[3][5]

Cyclohexane-1,3-dione derivatives are a well-established class of HPPD inhibitors.[6] These compounds, often belonging to the triketone chemical class, effectively inhibit HPPD, leading to the development of commercial herbicides.[7] The core cyclohexane-1,3-dione scaffold is a versatile precursor for synthesizing a wide range of derivatives with diverse biological activities, making it an attractive starting point for drug and herbicide discovery campaigns.

Signaling Pathway: Tyrosine Catabolism

HPPD is a critical enzyme in the multi-step pathway of tyrosine degradation. The inhibition of HPPD by cyclohexane-1,3-dione derivatives blocks the pathway, leading to the accumulation of 4-hydroxyphenylpyruvate.

Tyrosine_Catabolism cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Mechanism of Inhibition Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP TAT Homogentisate Homogentisate HPP->Homogentisate HPPD (Target Enzyme) HPPD_Node HPPD Metabolites Downstream Metabolites Homogentisate->Metabolites HGD Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->HPPD_Node Inhibition

Caption: Tyrosine catabolism and the inhibitory action of cyclohexane-1,3-dione derivatives on HPPD.

HTS Experimental Workflow

The high-throughput screening process for identifying novel HPPD inhibitors follows a multi-stage workflow, from initial screening of a compound library to the confirmation and characterization of lead compounds.

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_validation Hit Validation & Characterization Compound_Library Compound Library (Cyclohexane-1,3-dione Derivatives) Assay_Ready_Plates Assay-Ready Plates Compound_Library->Assay_Ready_Plates Plate Stamping Primary_HTS Primary HTS Assay (Single Concentration) Assay_Ready_Plates->Primary_HTS Add Reagents Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Primary_HTS->Data_Acquisition Hit_Identification Hit Identification (Based on % Inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Cherry-pick Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds

Caption: High-throughput screening workflow for the discovery of HPPD inhibitors.

Experimental Protocols

Protocol 1: Primary HTS Assay for HPPD Inhibition

This protocol describes a spectrophotometric assay to measure the activity of HPPD by monitoring the decrease in substrate concentration. The assay is suitable for a 96- or 384-well plate format.

A. Materials and Reagents:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM ascorbic acid, 10 µM FeSO₄

  • Test Compounds (Cyclohexane-1,3-dione derivatives) dissolved in DMSO

  • Positive Control: Known HPPD inhibitor (e.g., Mesotrione)

  • 96- or 384-well UV-transparent microplates

  • Multichannel pipettes or automated liquid handler

  • Microplate spectrophotometer

B. Assay Protocol:

  • Compound Plating: Dispense 1 µL of test compounds (typically at 10 mM in DMSO) and controls into the wells of a microplate. For the primary screen, a final assay concentration of 10-20 µM is common.

  • Enzyme Preparation: Prepare a solution of HPPD in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Enzyme Addition: Add 50 µL of the HPPD enzyme solution to each well containing the test compounds.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of HPP substrate in assay buffer. Initiate the enzymatic reaction by adding 50 µL of the HPP solution to each well.

  • Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 310 nm (the characteristic absorbance of the enol form of HPP) over a period of 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each test compound relative to the positive and negative (DMSO only) controls.

    % Inhibition = (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)) * 100

Protocol 2: Secondary Assay - IC₅₀ Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC₅₀ value).

A. Materials and Reagents:

  • Same as Protocol 1.

  • Confirmed hit compounds.

B. Assay Protocol:

  • Serial Dilution: Prepare a serial dilution of the hit compounds in DMSO. A typical 8-point dilution series might range from 100 µM to 0.78 µM.

  • Compound Plating: Dispense 1 µL of each concentration of the serially diluted compounds into the wells of a microplate in triplicate.

  • Assay Execution: Follow steps 2-6 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound as described in Protocol 1.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][8][9]

Data Presentation

The results of the HTS campaign should be summarized in a clear and organized manner to facilitate the identification of promising lead candidates.

Table 1: HTS Data Summary for Selected Cyclohexane-1,3-dione Derivatives

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
CHD-001[Insert 2D Structure]92.5 ± 3.10.15 ± 0.02
CHD-002[Insert 2D Structure]85.1 ± 4.50.89 ± 0.05
CHD-003[Insert 2D Structure]45.3 ± 6.2> 20
CHD-004[Insert 2D Structure]98.7 ± 1.90.08 ± 0.01
Mesotrione (Control)[Insert 2D Structure]99.5 ± 1.50.20 ± 0.03[6]

Data are representative and for illustrative purposes only.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and identification of novel cyclohexane-1,3-dione derivatives as potent HPPD inhibitors. The spectrophotometric assay is a reliable and scalable method for primary screening, while the subsequent IC₅₀ determination allows for accurate potency ranking of confirmed hits. This systematic approach is crucial for advancing drug and herbicide discovery programs targeting the HPPD enzyme.

References

Application Notes & Protocols: Azenthrin ("Antituberculosis agent-2") for Combination Therapy Studies in Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic agents and regimens.[1][2] Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance.[3]

This document provides detailed application notes and protocols for a novel investigational antituberculosis agent, Azenthrin (AZN) , referred to herein as "Antituberculosis agent-2." Azenthrin is a potent inhibitor of the Mtb cytochrome bd oxidase, a key component of the bacterial electron transport chain essential for cellular respiration and energy production under certain conditions.[2][4] Its unique mechanism of action makes it a prime candidate for combination therapy studies, particularly with agents targeting distinct metabolic pathways, such as cell wall synthesis inhibitors.

These notes describe the synergistic interaction between Azenthrin and the first-line anti-TB drug Isoniazid (INH), which inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[5][6][7][8] The provided protocols outline standard methodologies for evaluating in vitro synergy and in vivo efficacy in a preclinical model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating Azenthrin alone and in combination with Isoniazid against the H37Rv strain of M. tuberculosis.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Azenthrin (AZN) and Isoniazid (INH) against M. tuberculosis H37Rv

CompoundTarget PathwayMIC (µg/mL)
Azenthrin (AZN)Energy Metabolism (Cytochrome bd Oxidase)0.25
Isoniazid (INH)Cell Wall Synthesis (Mycolic Acid)0.05

MIC values were determined using the Microplate Alamar Blue Assay (MABA) after 7 days of incubation.

Table 2: Synergistic In Vitro Activity of Azenthrin (AZN) and Isoniazid (INH) Combination

Drug CombinationMIC of AZN in Combination (µg/mL)MIC of INH in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
AZN + INH0.06250.01250.50Synergy

The FICI is calculated as: (MIC of AZN in combination / MIC of AZN alone) + (MIC of INH in combination / MIC of INH alone). Synergy is defined as an FICI ≤ 0.5.[9][10]

Table 3: In Vivo Efficacy in a Murine Model of Chronic TB (4-week treatment)

Treatment GroupDose & RouteMean Bacterial Load (log₁₀ CFU/lung ± SD)Reduction vs. Control (log₁₀ CFU)
Untreated ControlVehicle, oral6.8 ± 0.3-
Azenthrin (AZN)25 mg/kg, oral5.2 ± 0.41.6
Isoniazid (INH)10 mg/kg, oral4.9 ± 0.51.9
AZN + INH25 mg/kg + 10 mg/kg, oral3.1 ± 0.33.7

CFU (Colony Forming Units) were enumerated from lung homogenates of BALB/c mice with established chronic infection.[11][12]

Mandatory Visualizations

Mechanism_of_Action_and_Synergy cluster_Mtb Mycobacterium tuberculosis Cell cluster_energy Energy Metabolism cluster_cellwall Cell Wall Synthesis ETC Electron Transport Chain Cyt_bd Cytochrome bd Oxidase ETC->Cyt_bd ATP_Synthase ATP Synthase Cyt_bd->ATP_Synthase Bactericidal_Effect Bactericidal_Effect Cyt_bd->Bactericidal_Effect InhA InhA Enzyme Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Bactericidal_Effect INH Isoniazid (INH) INH->InhA Inhibits

Caption: Proposed synergistic mechanism of Azenthrin and Isoniazid.

In_Vivo_Workflow A 1. Mtb H37Rv Culture (Mid-log phase) B 2. Mouse Infection (Aerosol, low-dose) A->B C 3. Establish Chronic Infection (4 weeks post-infection) B->C D 4. Randomize into Treatment Groups (Control, AZN, INH, AZN+INH) C->D E 5. Daily Oral Dosing (4 weeks) D->E F 6. Euthanasia & Organ Harvest (Lungs) E->F G 7. Homogenize & Plate Serial Dilutions (on 7H11 agar) F->G H 8. Incubate Plates (3-4 weeks at 37°C) G->H I 9. Enumerate Colony Forming Units (CFU) H->I J 10. Data Analysis (log10 CFU reduction) I->J

Caption: Experimental workflow for the murine model of chronic TB.

Caption: Logical relationships of drug interactions based on FICI values.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric method for determining the MIC of compounds against M. tuberculosis.[13][14]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • 96-well flat-bottom microplates

  • Azenthrin (AZN) and Isoniazid (INH) stock solutions

  • Alamar Blue reagent

  • Sterile PBS with 0.05% Tween-80 (PBST)

Procedure:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).[15]

  • Inoculum Preparation: Dilute the Mtb culture in 7H9 broth to reach a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Drug Dilution: a. Prepare serial 2-fold dilutions of AZN and INH in 7H9 broth in separate tubes. b. Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. c. Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Checkerboard Assay for In Vitro Synergy Assessment

This protocol is used to evaluate the interaction between two antimicrobial agents.[9][13][16][17]

Materials:

  • Same as Protocol 1.

Procedure:

  • Plate Setup: Use a 96-well microplate. Drug A (Azenthrin) is serially diluted horizontally, and Drug B (Isoniazid) is serially diluted vertically.

  • Drug A Dilution (Horizontal): a. Dispense 100 µL of 7H9 broth into columns 2-11. b. Add 200 µL of AZN at 4x its MIC to column 1. c. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to 2, mixing, then 100 µL from 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the control for Drug B alone. Column 12 is the drug-free growth control. d. After dilution, the volume in wells 1-10 is 100 µL.

  • Drug B Dilution (Vertical) & Inoculation: a. Prepare a working solution of INH at 2x the desired final concentrations for each row (A-G) in a bacterial suspension containing 2 x 10⁵ CFU/mL. b. Add 100 µL of the appropriate INH-bacterial suspension to each well in the corresponding row (columns 1-11). Row H receives only the bacterial suspension (no INH) to serve as the control for Drug A alone.

  • Final Plate Layout:

    • The plate now contains a matrix of drug concentrations.

    • Row H: AZN only.

    • Column 11: INH only.

    • Well H12: Growth control (bacteria, no drugs).

  • Incubation & Reading: Follow steps 5-8 from Protocol 1.

  • FICI Calculation: a. Identify the MIC of each drug alone and in every combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC(A) = MIC of A in combination / MIC of A alone. c. Calculate the FICI by summing the FIC values: FICI = FIC(A) + FIC(B). d. Interpret the result as per the logic diagram provided above.[10][18]

Protocol 3: Murine Model of Chronic Tuberculosis for In Vivo Efficacy

This protocol describes a standard mouse model to assess the in vivo bactericidal activity of antituberculosis agents.[11][12][15][19]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Aerosol infection chamber

  • M. tuberculosis H37Rv

  • Oral gavage needles

  • Drug formulations in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Tissue homogenizer

Procedure:

  • Infection: a. Infect mice with a low dose of M. tuberculosis H37Rv (targeting an implantation of 50-100 CFU in the lungs) using a calibrated aerosol exposure system. b. Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates.

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks. At this stage, the bacterial burden in the lungs typically reaches a stable plateau of 10⁶-10⁷ CFU.

  • Treatment: a. Randomize mice into four groups: Vehicle Control, Azenthrin, Isoniazid, and Azenthrin + Isoniazid. b. Administer treatments daily via oral gavage for 4 consecutive weeks.

  • Endpoint Analysis: a. At 24 hours after the final dose, euthanize the mice. b. Aseptically remove the lungs and homogenize them in sterile saline. c. Plate serial 10-fold dilutions of the lung homogenates onto 7H11 agar plates.

  • CFU Enumeration: a. Incubate the plates at 37°C for 3-4 weeks until colonies are visible. b. Count the colonies and calculate the number of CFU per lung. c. Convert the CFU counts to log₁₀ values for analysis. Efficacy is determined by the reduction in log₁₀ CFU compared to the untreated control group.

References

Application Note: Evaluating Synergistic Effects of Antituberculosis Agent-2 Using a Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. Combination therapy is a cornerstone of tuberculosis treatment, and identifying novel synergistic drug interactions is crucial for developing more effective and shorter treatment regimens. Synergistic interactions can increase drug efficacy, reduce required dosages, minimize toxicity, and prevent the development of drug resistance. The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents.[1] This application note provides a detailed protocol for utilizing a checkerboard microdilution assay to evaluate the synergistic potential of a novel compound, "Antituberculosis agent-2" (AT-2), in combination with the first-line anti-TB drug Isoniazid (INH).

Principle of the Method

The checkerboard method involves testing various concentrations of two drugs, both individually and in combination, against a standardized inoculum of M. tuberculosis. The assay is typically performed in a 96-well microtiter plate where concentrations of Drug A are serially diluted along the y-axis and concentrations of Drug B are serially diluted along the x-axis. This creates a matrix of unique drug concentration combinations.

The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC is the ratio of the Minimum Inhibitory Concentration (MIC) of a drug in combination to its MIC when used alone.[2][3][4] The FIC Index (FICI) is the sum of the FICs for both drugs.[2][5][6]

FIC Index (FICI) Calculation:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI value is used to classify the drug interaction as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocol

Materials and Reagents

  • Mycobacterium tuberculosis H37Rv (or other relevant clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound (AT-2), stock solution of known concentration

  • Isoniazid (INH), stock solution of known concentration

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water) or other growth indicator

  • Sterile multichannel pipettes, pipette tips, and reagent reservoirs

  • Class II Biological Safety Cabinet

  • Humidified incubator at 37°C

Procedure

  • Preparation of Mtb Inoculum: a. Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.6). b. Adjust the culture turbidity with fresh 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 7.5 x 10⁶ CFU/mL.

  • Drug Dilution and Plate Setup: a. The checkerboard assay requires determining the MIC of each drug individually first. This is typically done using a standard broth microdilution method. b. For the checkerboard plate, prepare serial dilutions of both AT-2 and INH. c. In a 96-well plate, add 50 µL of 7H9 broth to all wells except for the first row and first column. d. Prepare 2X the final desired concentrations of each drug. e. Drug A (AT-2): Add 100 µL of the highest concentration of AT-2 to the first well of each column (e.g., A1-H1). Perform serial dilutions by transferring 50 µL from this well down each column. f. Drug B (INH): Add 50 µL of serially diluted INH concentrations across the rows. This will result in a matrix of combinations. g. Include control wells: a row with AT-2 only, a column with INH only, and a well with no drugs (growth control).

  • Inoculation: a. Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. This dilutes the drug concentrations to their final 1X strength.

  • Incubation: a. Seal the plates with a breathable sealer or place them in a secondary container to prevent evaporation. b. Incubate the plates at 37°C in a humidified incubator for 7-14 days.

  • Reading Results: a. After incubation, add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours. b. A color change from blue (no growth) to pink (growth) indicates bacterial viability. c. The MIC is defined as the lowest drug concentration that prevents this color change. d. Identify the MIC of each drug alone and the MICs of the drugs in combination from the wells showing no growth.

Data Presentation and Interpretation

The results of the checkerboard assay are used to calculate the FICI for each non-inhibitory combination. The lowest FICI value determines the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for AT-2 and Isoniazid (INH)

AT-2 (µg/mL)INH (µg/mL)MIC of AT-2 in CombinationMIC of INH in CombinationFIC of AT-2FIC of INHFICIInterpretation
MIC Alone 2.0
MIC Alone 0.1
0.50.01250.50.01250.250.1250.375 Synergy
1.00.0061.00.0060.50.060.56Additive
0.250.0250.250.0250.1250.250.375 Synergy
0.1250.050.1250.050.06250.50.5625Additive

In this example, the combination of 0.5 µg/mL of AT-2 with 0.0125 µg/mL of INH resulted in a synergistic interaction with an FICI of 0.375. This indicates that the combination is more effective than the individual drugs.[7][8]

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Mtb Inoculum (Mid-log phase, 0.5 McFarland) plate_setup Dispense Drugs into 96-Well Plate (AT-2 on Y-axis, INH on X-axis) prep_inoculum->plate_setup prep_drugs Prepare 2X Serial Dilutions of AT-2 and INH prep_drugs->plate_setup inoculate Inoculate Plate with Mtb Suspension plate_setup->inoculate incubate Incubate Plate (7-14 days at 37°C) inoculate->incubate read_mic Read MICs after Incubation (e.g., using Resazurin) calc_fic Calculate FIC Index (FICI) FICI = FIC_A + FIC_B read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end_node End interpret->end_node start Start start->prep_inoculum start->prep_drugs incubate->read_mic

Synergy_Mechanism cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_drugs FAS_I Fatty Acid Synthase I (FAS-I) FAS_II_init FAS-II Initiation FAS_I->FAS_II_init FAS_II_elong FAS-II Elongation FAS_II_init->FAS_II_elong CMA_synth Cyclopropanation & Mycolic Acid Synthesis FAS_II_elong->CMA_synth CellWall Mycolic Acid Integration into Cell Wall CMA_synth->CellWall INH Isoniazid (INH) (Activated by KatG) INH->FAS_II_elong Inhibits InhA Synergy Synergistic Effect: Dual pathway inhibition weakens cell wall integrity AT2 This compound (AT-2) AT2->CMA_synth Hypothesized Inhibition

References

Application Notes and Protocols for "Antituberculosis Agent-2" Testing in an Intracellular Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from the host immune system and certain antibiotics. Therefore, evaluating the efficacy of new antituberculosis agents against intracellular Mtb is a critical step in the drug development pipeline. This document provides detailed protocols for an in vitro intracellular macrophage infection model to assess the activity of a novel compound, "Antituberculosis Agent-2". The model utilizes the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.

Data Presentation

The efficacy of "this compound" against intracellular M. tuberculosis is compared with established antituberculosis drugs. The minimum inhibitory concentration (MIC) against extracellularly grown Mtb and the intracellular efficacy are summarized below.

CompoundExtracellular MIC (µg/mL)[1]Intracellular EC50 (µg/mL) in THP-1 MacrophagesCytotoxicity (CC50) in THP-1 Macrophages (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound 0.51.2> 50> 41.7
Isoniazid0.050.1> 100> 1000
Rifampicin0.10.25> 100> 400
Moxifloxacin0.250.5> 100> 200

Experimental Protocols

Culture and Differentiation of THP-1 Macrophages

This protocol describes the maintenance of THP-1 human monocytic cells and their differentiation into macrophage-like cells suitable for infection studies.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, and 0.05 mM 2-mercaptoethanol.

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 complete medium. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Seed THP-1 monocytes into 6-well or 24-well plates at a density of 5 x 10^5 cells/well or 1 x 10^5 cells/well, respectively.

  • Add PMA to a final concentration of 20 ng/mL to induce differentiation.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will adhere to the bottom of the plate.

  • After differentiation, wash the cells twice with warm RPMI-1640 to remove PMA and any non-adherent cells. The cells are now ready for infection.

Infection of Macrophages with Mycobacterium tuberculosis

This protocol details the infection of differentiated THP-1 macrophages with M. tuberculosis H37Rv.[1]

Materials:

  • Differentiated THP-1 macrophages in culture plates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • RPMI-1640 medium without antibiotics.

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Before infection, declump the bacterial culture by passing it through a 27-gauge needle 5-10 times.

  • Pellet the bacteria by centrifugation, and resuspend in antibiotic-free RPMI-1640 medium.

  • Adjust the bacterial suspension to achieve a multiplicity of infection (MOI) of 10 bacteria per macrophage (10:1).[1]

  • Remove the culture medium from the differentiated THP-1 cells and add the bacterial suspension.

  • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[1]

  • After the incubation, remove the supernatant containing extracellular bacteria and wash the cells three times with warm RPMI-1640.

  • Add fresh RPMI-1640 complete medium to the infected cells.

Treatment with "this compound"

This protocol describes the treatment of infected macrophages with the test compound.

Materials:

  • Infected THP-1 macrophages

  • "this compound" stock solution (dissolved in DMSO)

  • RPMI-1640 complete medium

Procedure:

  • Prepare serial dilutions of "this compound" in RPMI-1640 complete medium. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.

  • Remove the medium from the infected macrophages and add the medium containing the different concentrations of "this compound".

  • Include appropriate controls: untreated infected cells (vehicle control) and uninfected cells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Quantification of Intracellular Bacterial Viability

This protocol outlines the colony-forming unit (CFU) assay to determine the number of viable intracellular bacteria.[2]

Materials:

  • Treated, infected THP-1 macrophages

  • Sterile water or 0.1% saponin in PBS for cell lysis

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile PBS

Procedure:

  • After the 72-hour treatment period, aspirate the medium from each well.

  • Wash the cells twice with sterile PBS to remove any remaining compound.

  • Lyse the macrophages by adding sterile water or 0.1% saponin solution and incubating for 10 minutes at room temperature.[3]

  • Prepare serial dilutions of the cell lysates in sterile PBS.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFUs per well. The efficacy of "this compound" is determined by the reduction in CFU compared to the untreated control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis THP1 THP-1 Monocytes D_THP1 Differentiated THP-1 Macrophages THP1->D_THP1 PMA (48-72h) Infection Infection (MOI 10, 4h) D_THP1->Infection Mtb M. tuberculosis Culture Mtb->Infection Wash Wash (3x) Infection->Wash Treatment Add 'this compound' Wash->Treatment Incubate_Treat Incubate (72h) Treatment->Incubate_Treat Lysis Macrophage Lysis Incubate_Treat->Lysis Plating Serial Dilution & Plating Lysis->Plating Incubate_CFU Incubate (3-4 weeks) Plating->Incubate_CFU CFU_Count CFU Counting Incubate_CFU->CFU_Count

Caption: Experimental workflow for testing "this compound".

Macrophage Signaling Pathways upon Mtb Infection

G cluster_Mtb cluster_Macrophage Macrophage Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 cGAS cGAS Mtb->cGAS dsDNA MyD88 MyD88 TLR2->MyD88 STING STING cGAS->STING NFkB NF-κB MyD88->NFkB MAPK MAPK MyD88->MAPK TBK1 TBK1 STING->TBK1 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines IFNs Type I IFNs TBK1->IFNs Cytokines->Mtb Bacterial Clearance IFNs->Mtb Modulates Response

Caption: Key macrophage signaling pathways activated by Mtb infection.[4][5][6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MIC Assays for Cyclohexane-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with cyclohexane-1,3-dione compounds in Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guide

This guide addresses common issues encountered during MIC assays of cyclohexane-1,3-dione derivatives.

Issue Potential Cause Recommended Solution
Compound Precipitation in Broth Low aqueous solubility of the cyclohexane-1,3-dione derivative.- Prepare stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth. Run a solvent toxicity control. - Consider using a different solvent for the stock solution, such as ethanol or methanol, again ensuring the final concentration is non-inhibitory. - If precipitation persists, consider using the agar dilution method as an alternative to broth microdilution.
Inconsistent MIC values Between Replicates - Uneven compound distribution due to poor solubility. - Adsorption of the hydrophobic compound to the plastic of the microtiter plate. - Inaccurate pipetting.- Vigorously vortex the stock solution before preparing dilutions. - Use low-binding microtiter plates. - Pre-treat plates with a sterile solution of bovine serum albumin (BSA) to block non-specific binding sites. - Ensure proper mixing in each well during serial dilutions. - Calibrate pipettes regularly.
"Skipped" Wells (No Growth at a Lower Concentration, Growth at a Higher one) - Contamination of a single well. - Compound precipitation at higher concentrations, leading to a loss of effective concentration. - Inaccurate serial dilution.- Review aseptic technique to minimize contamination risk. - Visually inspect the wells for any precipitate before and after incubation. - Carefully perform serial dilutions, ensuring proper mixing at each step. Repeat the assay if skipped wells are observed.
Colored Compound Interfering with Visual or Spectrophotometric Reading The cyclohexane-1,3-dione derivative has a strong color that obscures the visual assessment of turbidity or interferes with absorbance readings.- Use a metabolic indicator dye, such as resazurin or MTT, to assess bacterial viability based on color change rather than turbidity. - Read the absorbance at a wavelength where the compound does not absorb strongly, if possible. - Include a "compound only" control (no bacteria) at each concentration to subtract the background absorbance.
No Inhibition of Bacterial Growth at All Tested Concentrations - The compound may not have antibacterial activity against the tested organism. - The compound may have degraded in the test medium. - The concentration range tested is too low.- Confirm the activity of the positive control antibiotic to ensure the assay is working correctly. - Assess the stability of the compound in the broth medium over the incubation period. - Test a broader range of concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve cyclohexane-1,3-dione compounds for MIC testing?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like many cyclohexane-1,3-dione derivatives. However, it is crucial to ensure the final concentration of DMSO in the MIC assay is low (typically ≤1-2%) to avoid solvent-induced toxicity to the bacteria.[1] Always include a solvent control to verify that the solvent at the used concentration does not affect bacterial growth.

Q2: My compound is precipitating in the broth during the assay. What should I do?

A2: Precipitation can lead to inaccurate MIC values. To address this, you can try preparing a higher concentration stock solution in DMSO and using a smaller volume to make the initial dilution in the broth, thus keeping the final DMSO concentration low. If precipitation persists, the agar dilution method is a suitable alternative as the compound is dispersed in a solid medium.

Q3: How can I prevent my hydrophobic compound from adsorbing to the microtiter plate?

A3: Adsorption to plastic can reduce the effective concentration of your compound. Using low-binding microtiter plates can mitigate this issue. Another approach is to pre-coat the wells with a sterile solution of a blocking agent like bovine serum albumin (BSA).

Q4: I am observing inconsistent MIC results across my replicates. What could be the cause?

A4: Inconsistent results can stem from several factors. Poor compound solubility can lead to non-uniform distribution in the wells. Ensure thorough mixing of your stock solution and dilutions. Inaccurate pipetting during serial dilutions is another common cause, so ensure your pipettes are calibrated and your technique is consistent. Finally, contamination can lead to sporadic growth in wells that should show inhibition.

Q5: The color of my compound is interfering with the turbidity reading. How can I accurately determine the MIC?

A5: For colored compounds, visual determination of turbidity can be challenging. An alternative is to use a viability dye like resazurin or MTT. These dyes change color in the presence of metabolically active bacteria, providing a clear endpoint that is independent of the compound's color. When using a spectrophotometer, measure the absorbance of control wells containing only the compound and media at each concentration and subtract this background absorbance from the test wells.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various cyclohexane-1,3-dione derivatives against different bacterial strains as reported in the literature.

Table 1: Antibacterial Activity of 2-arylazo Cyclohexane-1,3-dione Derivatives [2]

CompoundR-groupAr-groupS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
VIIa HC6H50.450.450.450.45
VIIb Hp-Cl-C6H40.350.300.350.35
VIIc Hp-CH3-C6H40.400.400.450.40
VIId C6H5p-NO2-C6H40.250.200.300.30
VIIe CH3p-Br-C6H40.300.250.350.35
VIIf C6H5p-Br-C6H40.300.250.300.30
Ciprofloxacin --0.150.120.010.25

Table 2: MIC of a Cyclohexane-1,3-dione Derivative (Compound 5c) [3]

CompoundTest OrganismMIC (mg/mL)
5c Specific bacterial strains (not detailed in abstract)2.5

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a standard method for determining the MIC of a compound.[4][5][6]

  • Preparation of Compound Stock Solution: Dissolve the cyclohexane-1,3-dione compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add a calculated volume of the compound stock solution to the first well of each row to achieve the desired starting concentration (ensure the DMSO concentration is ≤2%).

  • Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB). Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria). If using a solvent, include a solvent control (bacteria with the highest concentration of solvent used).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Agar Dilution MIC Assay Protocol

This method is an alternative for hydrophobic or colored compounds.[1][7][8]

  • Preparation of Compound-Agar Plates:

    • Prepare a series of two-fold dilutions of the cyclohexane-1,3-dione compound in a suitable solvent.

    • Add a specific volume of each compound dilution to molten Mueller-Hinton Agar (MHA) held at 45-50°C.

    • Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify. Include a control plate with no compound.

  • Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

  • Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on the same plate.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth on the agar surface.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Prepare Compound Stock (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria Bacterial_Inoculum->Inoculation Media Prepare Mueller-Hinton Broth Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Antimicrobial_Pathway cluster_cell Bacterial Cell Compound Cyclohexane-1,3-dione Compound Compound->Inhibition Cell_Wall Cell Wall Synthesis Bacterial_Death Inhibition of Growth / Bacterial Death Cell_Wall->Bacterial_Death Protein_Synth Protein Synthesis (Ribosome) Protein_Synth->Bacterial_Death DNA_Rep DNA Replication (DNA Gyrase) DNA_Rep->Bacterial_Death Metabolic_Path Folate Synthesis Pathway Metabolic_Path->Bacterial_Death Inhibition->Cell_Wall Inhibition Inhibition->Protein_Synth Inhibition Inhibition->DNA_Rep Inhibition Inhibition->Metabolic_Path Inhibition

Caption: Potential Antimicrobial Mechanisms of Action.

References

Technical Support Center: Overcoming Inconsistent Results in Non-Replicating M. tuberculosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered in non-replicating Mycobacterium tuberculosis (M. tuberculosis) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro models for studying non-replicating M. tuberculosis?

A1: Several in vitro models are used to simulate the non-replicating persistent state of M. tuberculosis found in latent tuberculosis infections. The most common models are based on subjecting the bacteria to stresses they would likely encounter in a human host, such as oxygen depletion (hypoxia), nutrient starvation, and acidic pH.[1][2] Key models include:

  • Wayne Model: This model uses gradual oxygen depletion in sealed cultures to induce a state of non-replicating persistence (NRP).[3][4][5] It is well-characterized and mimics the hypoxic environment of a granuloma.[1][3]

  • Loebel Nutrient Starvation Model: This model involves transferring M. tuberculosis from a nutrient-rich medium to a nutrient-deficient environment, such as phosphate-buffered saline (PBS), to halt replication.[1][5]

  • Low pH/Acidic Models: These models expose the bacteria to an acidic environment, which is another stress factor within the granuloma, to induce a non-replicating state.[6]

  • Streptomycin-Dependent Mutant Model: This model utilizes a specific strain of M. tuberculosis (18b) that requires streptomycin for replication. Removal of streptomycin induces a viable but non-replicating state.[7]

Q2: My results from the Wayne model are inconsistent. What are the likely causes?

A2: Inconsistency in the Wayne model can arise from several factors related to the precise control of oxygen depletion. Common issues include:

  • Variations in initial culture density: Starting with a different bacterial load can alter the rate of oxygen consumption and the timing of entry into the non-replicating persistence (NRP) stages.

  • Inadequate sealing of culture tubes: Improperly sealed tubes can allow for oxygen leakage, preventing the establishment of true hypoxia.

  • Disturbance of the culture: Agitation can introduce oxygen from the headspace into the liquid medium, affecting the transition to NRP.

  • Inconsistent sampling: Taking samples from different depths of the culture tube can lead to variability, as an oxygen gradient exists within the tube.[4]

Q3: I am observing high background or low signal in my luciferase reporter assay for non-replicating M. tuberculosis. What should I check?

A3: Low signal-to-noise ratios in luciferase reporter assays can be due to several factors.[8][9] Consider the following troubleshooting steps:

  • Promoter activity in non-replicating state: Ensure the promoter driving luciferase expression is active during the non-replicating phase. Promoters of genes like hsp60, icl, and acr have been shown to be functional during dormancy.[8]

  • Luciferase stability and substrate availability: Optimize the luciferase substrate concentration and ensure the luciferase enzyme is stable under your assay conditions.

  • Bacterial viability: Confirm that the bacteria are viable, even if non-replicating. A viability stain can be used in parallel.

  • Vector copy number and stability: Use expression vectors with appropriate copy numbers and ensure the plasmid is stably maintained in the non-replicating bacteria.[10]

Q4: How can I differentiate between bactericidal and bacteriostatic effects of a compound against non-replicating M. tuberculosis?

A4: Differentiating between bactericidal and bacteriostatic activity is crucial. A common method involves a two-phase experiment.[11] First, non-replicating bacteria are exposed to the compound. Then, the compound is removed, and the bacteria are transferred to a growth-permissive medium.[11]

  • Bactericidal compounds: Will result in a significant reduction in viable bacteria, leading to little or no growth upon transfer to fresh medium.

  • Bacteriostatic compounds: Will inhibit metabolic activity or replication in the non-replicating state, but the bacteria will resume growth once the compound is removed.

The Charcoal Agar Resazurin Assay (CARA) is a useful tool to mitigate compound carryover, which can lead to false-positive results for activity against non-replicating bacteria.[11]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values in Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.[12][13][14] Inconsistent MIC values can be a significant issue.

Potential Cause Troubleshooting Step
Inoculum preparation Ensure a homogenous and standardized inoculum. Clumping of bacteria can lead to uneven distribution in the microplate wells. Vortexing with glass beads can help to break up clumps.
Evaporation Seal plates with a breathable membrane or place them in a humidified incubator to prevent evaporation, which can concentrate the compounds and affect results.
Reader settings Optimize the fluorescence or absorbance reader settings for the specific microplate and assay volume.
Incubation time Standardize the incubation time for both the bacterial culture and the Alamar blue reagent.
Issue 2: Poor Recovery of Non-Replicating Bacteria After Stress Induction

Difficulty in resuscitating non-replicating M. tuberculosis for downstream analysis can lead to an underestimation of survivors.

Potential Cause Troubleshooting Step
Harsh stress conditions Optimize the duration and intensity of the stress (e.g., hypoxia, nutrient starvation). Prolonged exposure to extreme conditions can lead to cell death rather than a state of non-replicating persistence.
Resuscitation medium Use a rich and appropriate resuscitation medium. Some studies suggest that specific factors may be required to efficiently resuscitate dormant bacteria.
"Non-culturable" state Be aware that some models can induce a "differentially culturable" or "viable but non-culturable" (VBNC) state where bacteria do not grow on standard solid media.[15] Consider using liquid culture for resuscitation or methods that do not rely on colony formation.

Experimental Protocols

Protocol 1: Wayne Model for Induction of Non-Replicating Persistence

This protocol describes the setup of the Wayne model to induce hypoxia-driven non-replicating persistence in M. tuberculosis.[3][4]

  • Inoculum Preparation: Grow M. tuberculosis in a suitable liquid medium (e.g., Dubos Tween Albumin Broth) to mid-log phase (OD600 of 0.4-0.6).

  • Culture Setup: Dilute the mid-log phase culture 1:100 into fresh Dubos medium in screw-cap tubes (e.g., 150 by 20 mm).[4]

  • Incubation: Tightly close the screw caps and incubate the tubes at 37°C with slow stirring.[4]

  • Monitoring Oxygen Depletion: Include a control tube with methylene blue (1.5 µg/ml) as a visual indicator of hypoxia. The blue color will fade and disappear as oxygen is depleted.[2][4]

  • NRP Stages:

    • NRP Stage 1 (Microaerophilic): Occurs when the oxygen saturation reaches approximately 1%.[5]

    • NRP Stage 2 (Anaerobic): Is established as oxygen is further depleted.

  • Sampling: Carefully remove samples from the middle of the tube to avoid disturbing the pellicle at the surface or the sediment at the bottom.[4]

Protocol 2: Microplate Alamar Blue Assay (MABA) for Drug Susceptibility Testing

This protocol outlines the MABA for determining the MIC of compounds against M. tuberculosis.[12][13][14]

  • Plate Preparation: Prepare a 96-well microplate with serial dilutions of the test compounds in a suitable culture medium (e.g., Middlebrook 7H9).

  • Inoculum Addition: Add a standardized inoculum of M. tuberculosis to each well.

  • Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 7 days).

  • Alamar Blue Addition: Add Alamar blue solution to each well.

  • Second Incubation: Incubate the plate for an additional 24 hours.

  • Reading Results: Read the results visually (blue to pink color change indicates growth) or fluorometrically. The MIC is the lowest compound concentration that prevents the color change.

Visualizations

Experimental_Workflow_Wayne_Model A Mid-log phase M. tuberculosis culture B Dilute 1:100 in fresh medium in sealed tubes A->B C Incubate at 37°C with slow stirring B->C D Oxygen depletion (Monitor with methylene blue) C->D E NRP Stage 1 (Microaerophilic) D->E F NRP Stage 2 (Anaerobic) E->F G Drug exposure and downstream assays F->G

Caption: Workflow for inducing non-replicating persistence using the Wayne model.

Logical_Relationship_Troubleshooting_MABA A Inconsistent MABA Results B Inoculum variability A->B C Evaporation A->C D Incorrect reader settings A->D E Standardize inoculum preparation B->E F Use plate sealers / humidified incubator C->F G Optimize and validate reader parameters D->G Signaling_Pathway_Hypoxic_Response A Low Oxygen Tension B DosR/DosS/DosT Two-Component System A->B C DosR Regulon Activation B->C D Upregulation of dormancy-related genes (e.g., acr, hspX) C->D E Metabolic shift to non-replicating persistence D->E

References

Technical Support Center: Improving Reproducibility of In Vitro Antitubercular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of common in vitro antitubercular assays. The information provided is based on established best practices for standard assays such as the Microplate Alamar Blue Assay (MABA) and Luciferase Reporter Phage (LRP) assays.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues encountered during their experiments.

QuestionAnswer
Why is there no or low signal in my luciferase-based assay? This could be due to several factors: - Low transfection efficiency: If using a reporter strain, optimize transfection conditions. Ensure the quality of your plasmid DNA is high, as endotoxins and salts from standard minipreps can inhibit transfection or cause cell death.[1] - Cell health: Ensure cells are viable and in the logarithmic growth phase. - Reagent issues: Check the expiration date and storage conditions of the luciferase substrate. Ensure the working solution is prepared correctly and protected from light.[2]
Why is the signal in my luciferase assay saturated or too high? A saturated signal can prevent accurate quantification. Consider the following: - Excessive DNA: You may be using too much plasmid DNA in your transfection.[1] - Strong promoter: If the luciferase gene is driven by a very strong promoter (like CMV or SV40), it may lead to signal saturation.[1] - High cell density: Reduce the number of cells seeded per well. - Instrument settings: Decrease the integration time on the luminometer.[2] - Sample dilution: Dilute your sample before reading. For secreted luciferases, you can dilute with cell culture media; for cell lysates, use the lysis buffer.[2]
Why are my MABA (Alamar Blue) results inconsistent between plates or experiments? Inter-assay variability is a common challenge. Here are some potential causes and solutions: - Inconsistent inoculum: Ensure the mycobacterial inoculum is standardized to the same density for each experiment. Clumping of mycobacteria can lead to significant variability; ensure the culture is well-vortexed and homogenous. - Reagent variability: If preparing your own Alamar Blue solution, ensure it is prepared consistently. If using a commercial reagent, be mindful of lot-to-lot variation. - Incubation time: The timing of the addition of Alamar Blue and the subsequent incubation period should be kept consistent across all assays.[3][4] - Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. - Reader calibration: To minimize plate-to-plate variability, a rhodamine B solution can be used to calibrate the fluorometer's sensitivity.[4][5]
I'm observing a color change in my MABA control wells (no cells). What could be the cause? A color change in the negative control wells indicates contamination or a problem with the reagents or media: - Microbial contamination: The Alamar Blue reagent can be reduced by contaminating bacteria or fungi.[6] Ensure all reagents, media, and equipment are sterile. - Media components: Some components in the culture medium can reduce Alamar Blue. It is important to subtract the background fluorescence from control wells containing only medium.[3] - Compound interference: The test compound itself may directly reduce the Alamar Blue dye. To test for this, include a control well with the compound and Alamar Blue in cell-free media.
My Minimum Inhibitory Concentration (MIC) values vary significantly upon re-testing. Why is this happening? MIC drift is a known issue, particularly for certain drugs.[7] - Inherent drug variability: Some antitubercular drugs, such as ethambutol and streptomycin, show higher levels of MIC variability in MABA compared to isoniazid and rifampin.[7] - MIC near breakpoint: If the measured MIC is close to the critical concentration (the breakpoint for determining resistance), small variations can lead to different susceptible/resistant classifications. It is recommended to repeat the assay if the MIC is within one dilution of the breakpoint.[7] - Inoculum preparation: The initial density of the bacterial suspension is critical. A higher inoculum can lead to higher MIC values. Standardize your inoculum preparation carefully.
My mycobacterial cultures are growing slowly or not at all. Several factors can influence the growth of mycobacteria in culture: - Media quality: Ensure the culture medium (e.g., Middlebrook 7H9) is correctly prepared and supplemented. - Contamination: Contamination with other bacteria or fungi can inhibit the growth of mycobacteria.[8] The use of antimicrobials in liquid media can help mitigate this.[8] - Inoculum viability: The initial sample may have low viability. - Incubation conditions: Ensure the incubator is maintaining the correct temperature (typically 37°C) and, if required, CO2 levels.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the Microplate Alamar Blue Assay (MABA)? MABA is a colorimetric method used to determine the susceptibility of Mycobacterium tuberculosis to various drugs.[7][9] It utilizes the redox indicator Alamar Blue (resazurin), which changes from blue to pink in the presence of metabolically active cells.[7][10] The lowest drug concentration that prevents this color change is recorded as the Minimum Inhibitory Concentration (MIC).[7]
What is a Luciferase Reporter Phage (LRP) Assay? The LRP assay uses mycobacteriophages that have been genetically engineered to contain a luciferase gene.[11][12] When these phages infect viable M. tuberculosis cells, the luciferase gene is expressed.[11] The addition of a luciferin substrate results in the emission of light, which can be measured.[11] A reduction in the light signal in the presence of a drug indicates antibacterial activity.[11]
How can I correct for background fluorescence in my Alamar Blue assay? It is important to include control wells that contain only the cell culture medium and the Alamar Blue reagent (without cells) on each plate.[3] The fluorescence reading from these wells should be subtracted from the readings of the experimental wells.
Should I measure fluorescence or absorbance for the Alamar Blue assay? Fluorescence is generally the preferred method as it is more sensitive than absorbance.[3][13] For fluorescence, the typical excitation range is 540–570 nm and the emission range is 580–610 nm.[13][14] For absorbance, readings are taken at 570 nm with a reference wavelength of 600 nm.[13][14]
What are some key factors that affect the reproducibility of mycobacterial cultures? Factors include the quality and type of specimen, with repeated sampling sometimes increasing positivity rates.[15][16] The presence of contaminants can also affect results, as can the specific culture media used (liquid media may offer increased recovery and faster detection compared to solid media).[8]
How important is it to evaluate compounds against intracellular mycobacteria? It is crucial because M. tuberculosis is an intracellular pathogen that can survive and multiply within macrophages.[17][18] Therefore, a compound's activity against both extracellular and intracellular bacteria should be evaluated to better predict its potential in vivo efficacy.[17][18]
What is the difference between "flash" and "glow" luciferase assays? "Flash" assays produce a rapid and intense light signal that diminishes quickly, offering high sensitivity.[19] "Glow" assays produce a more stable, long-lasting signal that is less intense but allows for more time to process multiple samples, which can be beneficial for high-throughput screening.[19]

Quantitative Data on Assay Reproducibility

Reproducibility can be affected by both intra-assay (within the same plate/experiment) and inter-assay (between different experiments) variability. The following table summarizes reproducibility data for the MABA assay with various antitubercular drugs.

Table 1: Inter- and Intra-Assay Reproducibility of MABA for M. tuberculosis

DrugInter-sample MICs Differing by >1 Dilution (%)Inter-sample Discordant S-R Designations (%)Intra-sample MICs Differing by >1 Dilution (%)Intra-sample Discordant S-R Designations (%)
Isoniazid (INH)1.21.23.01.8
Rifampin (RIF)1.20.61.81.2
Ethambutol (EMB)8.518.97.915.6
Streptomycin (SM)7.311.05.511.6
Ciprofloxacin (CIP)4.911.64.39.8
Capreomycin (CAP)4.911.04.910.4

Data adapted from a study on the reproducibility of MABA results. "S-R" refers to Susceptible-Resistant designations. The data highlights that drugs like ethambutol and streptomycin exhibit higher variability.[7]

Experimental Protocols

Detailed Methodology: Microplate Alamar Blue Assay (MABA)

This protocol outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum: a. Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. b. Continue incubation at 37°C until the culture reaches the mid-log phase. c. Adjust the turbidity of the bacterial suspension with sterile saline or 7H9 broth to match a McFarland standard of 1.0. This suspension is then further diluted (e.g., 1:50) for the assay.

2. Plate Setup: a. Use a sterile 96-well microplate. b. Add 100 µL of sterile 7H9 broth to all wells. c. In the first column of wells, add an additional 100 µL of the test compound stock solution (dissolved in an appropriate solvent like DMSO, ensuring the final solvent concentration is non-toxic to the bacteria, typically ≤1%). d. Perform a two-fold serial dilution of the compound by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions. e. Set up control wells:

  • Positive Control: Wells with bacteria but no drug.
  • Negative Control: Wells with media only (no bacteria, no drug).
  • Solvent Control: Wells with bacteria and the maximum concentration of the solvent used.

3. Inoculation: a. Add 100 µL of the prepared mycobacterial inoculum to each experimental and control well (except the negative control wells). b. The final volume in each well should be 200 µL.

4. Incubation: a. Seal the plate with a breathable sealant or place it in a secondary container to prevent evaporation. b. Incubate the plate at 37°C for 5-7 days.

5. Addition of Alamar Blue: a. After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[10] b. Re-incubate the plate at 37°C for 24 hours.

6. Reading and Interpretation: a. Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.[7] b. The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.[7] c. For quantitative results, read the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[13][20]

Visualizations

Experimental_Workflow_MABA Diagram 1: General Workflow for MABA cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_culture Prepare Mycobacterial Inoculum inoculate Inoculate Plate with Bacteria and Compounds prep_culture->inoculate prep_compounds Prepare Compound Serial Dilutions prep_compounds->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_reagent Add Alamar Blue Reagent incubate1->add_reagent incubate2 Incubate at 37°C (24 hours) add_reagent->incubate2 read_plate Read Plate (Visually or Reader) incubate2->read_plate determine_mic Determine MIC read_plate->determine_mic

Diagram 1: General Workflow for MABA

Troubleshooting_Decision_Tree Diagram 2: Troubleshooting High Variability in Results start High Inter-Assay Variability Observed check_inoculum Is the inoculum preparation standardized and homogenous? start->check_inoculum node_inoculum Standardize inoculum density (McFarland/OD). Vortex well to break clumps. check_inoculum->node_inoculum No check_reagents Are reagents (media, Alamar Blue) consistent? check_inoculum->check_reagents Yes node_inoculum->check_reagents node_reagents Use same lot of reagents. Validate new lots. Ensure proper storage. check_reagents->node_reagents No check_protocol Is the protocol (e.g., incubation times) followed precisely? check_reagents->check_protocol Yes node_reagents->check_protocol node_protocol Adhere strictly to incubation times and reagent addition steps. check_protocol->node_protocol No check_plate Are you observing edge effects? check_protocol->check_plate Yes node_protocol->check_plate node_plate Fill outer wells with sterile media. Ensure proper plate sealing. check_plate->node_plate Yes end_node Re-run assay with optimized parameters check_plate->end_node No node_plate->end_node

Diagram 2: Troubleshooting High Variability in Results

References

Optimizing dosing and formulation of "Antituberculosis agent-2" for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing and formulation of the novel antituberculosis agent, ATA-2, for in vivo studies. Given ATA-2's poor aqueous solubility and high first-pass metabolism, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Troubleshooting Guide & FAQs

This section is designed to provide rapid assistance for specific issues encountered during the formulation and in vivo testing of ATA-2.

Question Answer
Why am I observing low or inconsistent plasma concentrations of ATA-2 after oral dosing? Low and variable oral bioavailability is a common issue for poorly soluble compounds like ATA-2.[1][2][3][4] This is likely due to its low dissolution rate in the gastrointestinal tract and significant first-pass metabolism. Consider improving the formulation by reducing the particle size (micronization or nanosuspension) or using a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to enhance absorption.[1][2][3]
I'm observing signs of toxicity (e.g., neurotoxicity, weight loss) in my animal models at doses required for efficacy. What can I do? This suggests a narrow therapeutic window. To mitigate toxicity, consider formulation strategies that provide a more controlled release of ATA-2, which can prevent sharp peaks in plasma concentration. Additionally, explore alternative dosing regimens, such as splitting the daily dose, to maintain therapeutic levels while avoiding toxicity. A thorough dose-ranging study is crucial to identify the maximum tolerated dose (MTD).
My formulation of ATA-2 appears to be physically unstable, with the drug crashing out of solution. How can I improve its stability? For liquid formulations, ensure you are using an appropriate co-solvent or surfactant system and that the concentration of ATA-2 is below its saturation solubility in the vehicle. For nanosuspensions, the use of stabilizers is critical to prevent particle agglomeration.[1] Screening different stabilizers and concentrations is recommended.
What is the most appropriate animal model for in vivo efficacy studies of ATA-2? Mouse models are commonly used for initial efficacy testing of anti-TB drugs.[5][6][7][8] The choice between different mouse strains (e.g., BALB/c, C57BL/6) and infection models (e.g., acute, chronic) will depend on the specific research question.[5][8] For later-stage preclinical development, guinea pig or non-human primate models may be considered as they can form granulomas more similar to human tuberculosis.[9]
How can I accurately quantify the bacterial load in the lungs of my animal models? The standard method is to determine the number of colony-forming units (CFU) by plating lung homogenates on appropriate growth media.[10] This process can be time-consuming due to the slow growth of Mycobacterium tuberculosis.[10] Newer methods, such as using fluorescent reporter strains of Mtb, can allow for faster quantification of bacterial load through imaging.[10]

Data Presentation

The following tables summarize hypothetical pharmacokinetic and efficacy data for ATA-2 in different formulations.

Table 1: Pharmacokinetic Parameters of ATA-2 in Mice Following a Single Oral Dose of 20 mg/kg

Formulation Cmax (µg/mL) Tmax (hr) AUC (0-24h) (µg·hr/mL) Bioavailability (%)
Aqueous Suspension0.8 ± 0.24.06.5 ± 1.85
Nanosuspension3.5 ± 0.92.045.2 ± 11.335
SEDDS5.2 ± 1.31.568.9 ± 15.753

Table 2: Efficacy of ATA-2 in a 4-Week Mouse Model of Tuberculosis (20 mg/kg, daily oral dosing)

Treatment Group Initial Lung CFU (log10) Final Lung CFU (log10) Log10 CFU Reduction
Vehicle Control5.2 ± 0.36.8 ± 0.4-1.6
ATA-2 (Aqueous Susp.)5.1 ± 0.24.5 ± 0.50.6
ATA-2 (Nanosuspension)5.3 ± 0.32.8 ± 0.62.5
Isoniazid (25 mg/kg)5.2 ± 0.22.1 ± 0.43.1

Experimental Protocols

Protocol 1: Preparation of an ATA-2 Nanosuspension

Objective: To prepare a stable nanosuspension of ATA-2 to improve its oral bioavailability.

Materials:

  • ATA-2 powder

  • Stabilizer (e.g., Poloxamer 188)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a 2% (w/v) solution of the stabilizer in purified water.

  • Disperse 5% (w/v) of ATA-2 powder in the stabilizer solution.

  • Add the milling media to the dispersion at a 1:1 volume ratio with the liquid.

  • Mill the suspension at a high speed for 4-6 hours, monitoring the temperature to prevent overheating.

  • After milling, separate the nanosuspension from the milling media.

  • Analyze the particle size of the nanosuspension using dynamic light scattering to ensure it is within the desired range (e.g., 100-300 nm).

  • Store the nanosuspension at 4°C until use.

Protocol 2: Mouse Efficacy Study for Tuberculosis

Objective: To evaluate the in vivo efficacy of different formulations of ATA-2 in a mouse model of tuberculosis.

Materials:

  • BALB/c mice

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber

  • ATA-2 formulations

  • Standard anti-TB drug (e.g., Isoniazid)

  • 7H11 agar plates

Procedure:

  • Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.

  • Four weeks post-infection, randomize the mice into treatment groups (e.g., vehicle control, ATA-2 formulations, positive control).

  • Administer the treatments orally once daily for four weeks.

  • Monitor the mice for any signs of toxicity throughout the study.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

  • Homogenize the lungs in saline.

  • Prepare serial dilutions of the lung homogenates and plate them on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and then count the number of colonies to determine the bacterial load (CFU) per lung.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk Pharmacokinetic Studies cluster_efficacy Efficacy Studies A Initial Solubility Screening B Select Formulation Strategy (e.g., Nanosuspension, SEDDS) A->B C Formulation Optimization (Excipient Screening) B->C D Physical Stability Assessment C->D E Single Dose PK in Mice D->E Proceed with lead formulation F Analyze Plasma Samples E->F G Determine PK Parameters (Cmax, Tmax, AUC) F->G I 4-Week Dosing with ATA-2 Formulation G->I Select dose for efficacy study H Aerosol Infection of Mice with Mtb H->I J Determine Lung Bacterial Load (CFU) I->J

Caption: Experimental workflow for optimizing ATA-2 formulation and dosing.

troubleshooting_workflow start Unexpected In Vivo Result q1 Low Bioavailability? start->q1 q2 High Toxicity Observed? q1->q2 No a1 Optimize Formulation: - Nanosuspension - SEDDS - Micronization q1->a1 Yes q3 Lack of Efficacy? q2->q3 No a2 Refine Dosing: - Dose Titration Study - Split Dosing Regimen - Controlled-Release Formulation q2->a2 Yes a3 Re-evaluate: - PK/PD Relationship - In Vitro Potency - Animal Model q3->a3 Yes end Successful Outcome q3->end No a1->q2 a2->q3 a3->end

Caption: Decision tree for troubleshooting unexpected in vivo study outcomes.

References

Technical Support Center: Mitigating Off-Target Effects of Cyclohexane-1,3-dione Derivatives in Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing cyclohexane-1,3-dione derivatives in their screening campaigns. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects, ensuring the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section provides a structured approach to common issues encountered during the screening of cyclohexane-1,3-dione derivatives. Each guide is presented in a question-and-answer format to directly address specific experimental challenges.

Guide 1: Unexpected Cytotoxicity in Cell-Based Assays

Question: My cyclohexane-1,3-dione derivative shows potent activity in my primary cell-based assay, but I suspect it might be due to general cytotoxicity rather than on-target effects. How can I confirm this?

Answer:

It is crucial to differentiate between on-target antiproliferative effects and off-target cytotoxicity.[1][2] Here’s a step-by-step approach to troubleshoot this issue:

Step 1: Perform Orthogonal Cytotoxicity Assays.

Your primary assay may be susceptible to artifacts. Running a secondary, mechanistically different cytotoxicity assay can help confirm true cytotoxic effects.

  • If your primary assay is MTT or a similar metabolic assay: These assays measure metabolic activity, which can be influenced by factors other than cell death.[3][4][5]

    • Recommended Orthogonal Assay: A lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released upon membrane damage, a direct indicator of cytotoxicity.[6][7][8][9][10]

  • Experimental Workflow:

    • Treat your cells with a dose-response of your cyclohexane-1,3-dione derivative.

    • At the desired time point, collect the cell culture supernatant.

    • Perform an LDH release assay on the supernatant according to the manufacturer's protocol.[6][7][10]

    • Compare the dose-response curve from the LDH assay with your primary assay data. A similar potent effect in both assays suggests true cytotoxicity.

Step 2: Compare IC50 Values with Known Off-Target Kinases.

Cyclohexane-1,3-dione derivatives have been reported to inhibit various kinases, including receptor tyrosine kinases like c-Met, VEGFR-2, and EGFR, as well as Pim-1 kinase.[11][12] Inhibition of these kinases can lead to antiproliferative effects that might be misinterpreted as specific to your target.

  • Actionable Advice:

    • Profile your compound against a panel of known off-target kinases. Several commercial services offer kinase selectivity profiling.[13][14]

    • Compare the IC50 values for these off-targets with the IC50 from your cell-based assay. If the values are similar, it's likely that the observed effect is due to off-target kinase inhibition.

Step 3: Utilize a Target Engagement Assay.

A target engagement assay will confirm if your compound is interacting with your intended target in the cellular environment.

  • Recommended Technique: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay. These methods measure the binding of a compound to its target protein in intact cells.

Logical Relationship Diagram: Differentiating Cytotoxicity from On-Target Effect

start Potent Activity in Primary Cell-Based Assay suspicion Suspect Off-Target Cytotoxicity start->suspicion step1 Step 1: Perform Orthogonal Cytotoxicity Assay (e.g., LDH) suspicion->step1 Is the effect due to cell death? step2 Step 2: Kinase Selectivity Profiling step1->step2 If cytotoxicity is confirmed conclusion2 Conclusion: Likely On-Target Effect step1->conclusion2 If no cytotoxicity is observed step3 Step 3: Target Engagement Assay (e.g., CETSA) step2->step3 If off-target kinases are inhibited conclusion1 Conclusion: Likely Off-Target Cytotoxicity step2->conclusion1 If IC50s match step3->conclusion1 If no target engagement is observed step3->conclusion2 If target engagement is confirmed

Caption: Troubleshooting workflow to distinguish between off-target cytotoxicity and on-target effects.

Guide 2: Hit from a Biochemical Screen Fails in Cell-Based Assays

Question: My cyclohexane-1,3-dione derivative is a potent inhibitor in my biochemical assay, but it shows no activity when I test it in a cell-based model. What are the possible reasons for this discrepancy?

Answer:

This is a common challenge in drug discovery. The discrepancy between biochemical and cellular activity can often be attributed to several factors:

Step 1: Assess Cell Permeability.

The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Troubleshooting Action:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that can predict passive membrane permeability.

    • Cellular Uptake Assays: Use analytical techniques like LC-MS/MS to directly measure the intracellular concentration of your compound.

Step 2: Investigate Cellular Efflux.

Your compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Troubleshooting Action:

    • Co-incubation with Efflux Pump Inhibitors: Re-run your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If the activity of your compound is restored, efflux is a likely issue.

Step 3: Consider Compound Stability.

The compound may be rapidly metabolized or degraded in the cellular environment.

  • Troubleshooting Action:

    • Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.

    • LC-MS/MS analysis of cell lysates: Measure the concentration of the parent compound over time in your cell-based assay to determine its half-life.

Step 4: Evaluate the Impact of High Cellular ATP Concentration.

If your target is a kinase, the high intracellular concentration of ATP (millimolar range) can outcompete your ATP-competitive inhibitor, leading to a loss of potency.

  • Troubleshooting Action:

    • Run your biochemical assay at a high ATP concentration (e.g., 1-5 mM) that mimics the cellular environment. This will provide a more physiologically relevant IC50 value.[15]

Experimental Workflow Diagram: Investigating Biochemical vs. Cellular Activity

start Potent in Biochemical Assay, Inactive in Cellular Assay q1 Is the compound cell-permeable? start->q1 q2 Is the compound subject to efflux? q1->q2 If permeable a1 Perform PAMPA or cellular uptake assay q1->a1 Investigate q3 Is the compound stable in cells? q2->q3 If not an efflux substrate a2 Co-incubate with efflux pump inhibitors q2->a2 Investigate q4 Is the target a kinase? q3->q4 If stable a3 Perform microsomal stability assay q3->a3 Investigate a4 Re-run biochemical assay at high ATP concentration q4->a4 Investigate res1 Low Permeability a1->res1 If negative res2 Efflux Substrate a2->res2 If activity is restored res3 Metabolically Unstable a3->res3 If unstable res4 Potency Shift due to ATP a4->res4 If IC50 increases

Caption: A decision tree for troubleshooting discrepancies between biochemical and cellular assay results.

Frequently Asked Questions (FAQs)

1. What are the most common off-targets for cyclohexane-1,3-dione derivatives?

Cyclohexane-1,3-dione derivatives are known to act as "promiscuous" inhibitors, often targeting multiple kinases.[16][17][18][19] The most frequently reported off-targets belong to the receptor tyrosine kinase (RTK) family, including:

  • c-Met: A key driver in many cancers. Several cyclohexane-1,3-dione-based compounds have been specifically designed as c-Met inhibitors.[11][20][21][22][23][24]

  • VEGFR-2 (KDR): A central regulator of angiogenesis.

  • EGFR: Frequently overexpressed in various cancers.

  • PDGFR: Involved in cell growth and division.

  • Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation.[12]

It is highly recommended to perform a broad kinase panel screening to determine the specific off-target profile of your particular derivative.[13][14]

2. How can I interpret steep dose-response curves for my cyclohexane-1,3-dione derivative?

Steep dose-response curves can be an indication of non-specific inhibition, such as compound aggregation.[25][26][27][28]

  • Mechanism of Aggregation-Based Inhibition: At a critical concentration, some compounds can form colloidal aggregates that sequester and denature proteins, leading to a sharp drop in activity in a narrow concentration range.

  • Troubleshooting Steps:

    • Include Detergent in your Assay Buffer: Re-run your assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift in the IC50 and a shallower dose-response curve.

    • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in your compound solution.

3. My compound is flagged as a PAIN (Pan-Assay Interference Compound). What should I do?

The cyclohexane-1,3-dione scaffold itself is not typically classified as a PAIN. However, certain derivatives with reactive functional groups could be flagged.

  • What to do:

    • Critically Evaluate the Flag: Not all compounds containing a PAIN substructure are promiscuous inhibitors. The chemical context of the moiety is important.[27]

    • Perform Orthogonal and Counter-Screens: These are essential to confirm that the observed activity is not an artifact of the primary assay technology.

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your hit compound. If small structural modifications that are unlikely to affect the PAIN moiety lead to a significant loss of activity, it suggests a specific interaction rather than non-specific interference.

4. How can I design a robust counter-screen for my primary assay?

A good counter-screen is designed to identify false positives by using an assay format that is similar to the primary screen but lacks the specific biological target.

  • Example for a Kinase Inhibition Screen:

    • Primary Screen: An ADP-Glo™ assay with your kinase of interest.

    • Counter-Screen: An ADP-Glo™ assay using a kinase that is known to be structurally unrelated to your target. If your compound inhibits both kinases with similar potency, it is likely a non-specific inhibitor.

    • "Target-less" Counter-Screen: Run the ADP-Glo™ assay with all components except the kinase enzyme. Activity in this setup would indicate direct interference with the detection reagents.

Signaling Pathway Diagram: Common Off-Target Kinase Pathways

cluster_0 RTK Signaling cluster_1 Pim-1 Signaling RTK c-Met / VEGFR-2 / EGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation / Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pim1 Pim-1 Bad Bad Pim1->Bad Inhibits Apoptosis Apoptosis Inhibition Bad->Apoptosis Promotes CHD Cyclohexane-1,3-dione Derivative CHD->RTK Inhibits CHD->Pim1 Inhibits

Caption: Simplified signaling pathways commonly inhibited by cyclohexane-1,3-dione derivatives.

Quantitative Data Summary

The following tables summarize reported inhibitory activities of various cyclohexane-1,3-dione derivatives. This data can be used as a reference to anticipate potential off-target effects.

Table 1: c-Met Kinase Inhibition by Cyclohexane-1,3-dione Derivatives

Compound IDc-Met IC50 (nM)Reference
5 < 1.00[23][29]
7a < 1.00[23][29]
7b < 1.00[23][29]
10c < 1.00[23][29]
10e < 1.00[23][29]
11c < 1.00[23][29]
11f < 1.00[23][29]
Foretinib (Control) 1.16[23][29]

Table 2: Cytotoxicity of Cyclohexane-1,3-dione Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 6d H460 (NSCLC)Not specified, identified as optimal scaffold[11]
Various derivatives A549, H460, HT-29, MKN-45, U87MG, SMMC-7721Single-digit µM range[29]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from manufacturer's instructions and is suitable for determining the potency of inhibitors against a purified kinase.[15][30][31][32][33]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Cyclohexane-1,3-dione derivative (test compound)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the cyclohexane-1,3-dione derivative in kinase reaction buffer containing a final concentration of 1% DMSO.

  • Kinase Reaction: a. In each well of the assay plate, add 5 µL of the compound dilution. b. Add 10 µL of a 2.5x kinase/substrate mixture. c. Initiate the reaction by adding 10 µL of 2.5x ATP solution. The final reaction volume is 25 µL. d. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: a. Add 50 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a time-resolved fluorescence resonance energy transfer (TR-FRET) method to measure compound binding to a kinase.[34][35][36][37]

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase of interest (tagged, e.g., with GST)

  • Kinase binding buffer

  • Test compound

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase binding buffer with 1% DMSO.

  • Assay Assembly: a. Add 5 µL of the compound dilution to the assay plate. b. Add 5 µL of a 3x kinase/Eu-antibody mixture. c. Add 5 µL of a 3x tracer solution. The final assay volume is 15 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[3][4][5][38]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Data Acquisition: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

Protocol 4: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[6][7][9][10]

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • 96-well clear-bottom tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: a. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent) and a spontaneous LDH release control (vehicle-treated cells). Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC50 value.

References

Improving the stability of "Antituberculosis agent-2" in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antituberculosis Agent-2

Disclaimer: "this compound" is a placeholder name, as no specific agent with this designation is found in publicly available literature. The following guidance is based on the general principles of small molecule stability and handling, drawing on examples from known antituberculosis drugs like rifampicin and isoniazid.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating upon storage at -20°C. What should I do?

A1: Precipitation of compounds from DMSO stock solutions upon freezing is a common issue.[1] This can be caused by the absorption of atmospheric water by DMSO, which reduces the compound's solubility, a process exacerbated by freeze-thaw cycles.[2]

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to room temperature or 37°C and vortex or sonicate to redissolve the compound. Visually inspect for complete dissolution before use.

  • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO for preparing your stock solution.

  • Lower Concentration: Consider preparing the stock solution at a lower concentration.

  • Aliquot: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.

  • Alternative Solvents: If precipitation persists, consider alternative solvents. However, this may require re-validating the experimental conditions.

Q2: I'm observing a decline in the activity of my agent in my cell-based assays over time. Could the stock solution be unstable?

A2: Yes, a decline in activity is a strong indicator of chemical degradation. Many antituberculosis agents are susceptible to degradation under various conditions.[3] For instance, rifampicin and isoniazid are known to degrade during storage, and their stability is pH-dependent.[3] Key factors influencing stability include pH, temperature, light, and oxidation.[4][5][6][7]

Initial Checks:

  • Storage Conditions: Confirm that the stock solution is stored at the recommended temperature (typically -20°C or -80°C) and protected from light.

  • Working Solution pH: The pH of your final assay medium can significantly impact the stability of the compound. Some drugs show maximum stability within a specific pH range (e.g., pH 7.4).[8][9]

  • Time in Media: The stability of some agents, like isoniazid and rifampin, can decrease significantly after just a few days in culture media at 37°C.[10]

Q3: What is the best way to prepare and store a stock solution of this compound to ensure maximum stability?

A3: Proper preparation and storage are critical. The workflow diagram below outlines the best practices.

G cluster_prep Preparation cluster_storage Storage & Use start Weigh Compound solvent Add Anhydrous Solvent (e.g., DMSO) start->solvent In sterile tube dissolve Vortex / Sonicate to Fully Dissolve solvent->dissolve aliquot Aliquot into Single-Use UV-Resistant Tubes dissolve->aliquot Transfer store Store at -20°C or -80°C Protected from Light aliquot->store use Thaw One Aliquot for Immediate Use store->use As needed

Caption: Workflow for preparing and storing stock solutions.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Precipitation

This guide helps you systematically address precipitation in your stock or working solutions.

G cluster_solutions Potential Solutions start Precipitate Observed in Solution q1 Is this a frozen DMSO stock? start->q1 a1_yes Gently warm (37°C) and vortex/sonicate q1->a1_yes Yes q1_no Is this a working solution (aqueous)? q1->q1_no No q2 Did it redissolve? a1_yes->q2 a2_yes Solution OK for use. Aliquot to prevent future freeze-thaw. q2->a2_yes Yes a2_no Precipitation is persistent. Consider root causes. q2->a2_no No sol1 Lower stock concentration and reprepare. a2_no->sol1 sol3 Test alternative solvents (e.g., Ethanol, DMF). a2_no->sol3 a1_no_action Precipitation occurred after dilution in aqueous buffer. This indicates poor aqueous solubility. q1_no->a1_no_action a1_no_action->sol1 sol2 Use a co-solvent or formulation aid (e.g., cyclodextrin). a1_no_action->sol2

Caption: Troubleshooting flowchart for compound precipitation.

Quantitative Data Summary

The stability of antituberculosis agents is highly dependent on the specific compound, solvent, and storage conditions.

Table 1: General Storage Recommendations for Stock Solutions

SolventStorage TemperatureTypical DurationKey Considerations
DMSO-20°C or -80°CUp to 3-6 monthsHygroscopic; absorbs water which can cause precipitation.[2][11] Aliquot to avoid freeze-thaw cycles.[1]
Ethanol-20°CVariableCan be a good alternative for less polar compounds.
Aqueous Buffers4°C or -20°CShort-term (days)Stability is often pH-dependent.[3][6] Prone to hydrolysis. Not recommended for long-term storage.

Note: These are general guidelines. The specific stability of "this compound" should be experimentally determined.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general procedure to assess the stability of "this compound" in a stock solution over time. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[12]

Objective: To determine the percentage of the agent remaining after storage under specific conditions (e.g., -20°C in DMSO for 3 months).

Materials:

  • "this compound" stock solution.

  • HPLC system with UV or DAD detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phase (e.g., Acetonitrile and water/buffer mixture).

  • High-purity reference standard of "this compound".

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of the agent at a known concentration (e.g., 10 mM in DMSO).

    • Immediately dilute a sample of this stock solution to a working concentration (e.g., 10 µM) in the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the agent. This serves as the 100% reference value.

  • Forced Degradation (Method Validation):

    • To ensure the method is "stability-indicating," expose the agent to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[13][14]

    • Analyze the stressed samples by HPLC. The method is suitable if the degradation product peaks are well-resolved from the main agent peak.

  • Stability Study:

    • Store the remaining T=0 stock solution under the desired test conditions (e.g., -20°C, protected from light).

    • At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot of the stored stock solution.

    • Dilute the aliquot to the same working concentration as in Step 1.

    • Inject and record the peak area.

  • Data Analysis:

    • Calculate the percentage of the agent remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Hypothetical Signaling Pathway

To illustrate how "this compound" might function, the diagram below shows a hypothetical mechanism of action where the agent inhibits a key enzyme in Mycobacterium tuberculosis.

G cluster_pathway Hypothetical Bacterial Cell Wall Synthesis precursor Fatty Acid Precursors fasII FAS-II System precursor->fasII mycolic Mycolic Acids fasII->mycolic cellwall Cell Wall Integrity mycolic->cellwall agent Antituberculosis Agent-2 agent->fasII Inhibition

Caption: Hypothetical inhibition of the FAS-II pathway.

References

Troubleshooting variability in intracellular killing assays with "Antituberculosis agent-2"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antituberculosis Agent-2 in intracellular killing assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an investigational immunomodulatory compound designed to enhance the innate ability of macrophages to eliminate intracellular Mycobacterium tuberculosis (Mtb). Its primary mechanism is believed to involve the potentiation of two key cellular processes: phagosome maturation and autophagy. By accelerating the fusion of Mtb-containing phagosomes with lysosomes and inducing autophagy, the agent helps overcome Mtb's natural strategies for evading host cell defenses.

Q2: Which host cell lines are recommended for use with this compound?

For optimal and reproducible results, we recommend using human monocytic cell lines such as THP-1 or U937, differentiated into macrophage-like cells. Primary human monocyte-derived macrophages (hMDMs) are also suitable, though they may introduce greater donor-to-donor variability.

Q3: What is the optimal concentration range for this compound in an intracellular killing assay?

The optimal concentration is cell-type dependent and should be determined empirically by the end-user. However, a good starting point for a dose-response experiment is between 0.1 µM and 10 µM. A toxicity assay should always be performed in parallel to ensure that the observed reduction in colony-forming units (CFU) is not due to host cell death.

Troubleshooting Guide

Problem 1: High Variability in Colony-Forming Unit (CFU) Counts Between Replicates

High variability in CFU counts is a common issue that can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Macrophage Seeding Density Ensure a single-cell suspension of macrophages before seeding. After seeding, visually inspect plates to confirm a uniform monolayer.
Clumping of Mtb Inoculum To break up bacterial clumps, pass the Mtb suspension through a 27-gauge needle 5-10 times before infection.
Incomplete Lysis of Macrophages Increase the incubation time with the lysis buffer (e.g., 0.1% saponin) or gently scrape the wells to ensure complete release of intracellular bacteria.
Pipetting Errors During Serial Dilutions Use properly calibrated pipettes and ensure thorough mixing between each serial dilution step.

A common reason for variability in CFU counts is the clumping of the bacterial inoculum.[1][2] To address this, it's recommended to pass the Mtb suspension through a narrow-gauge needle multiple times before infecting the macrophages.[1][2] Inconsistent macrophage seeding density can also contribute to this issue, so ensuring a uniform single-cell suspension before plating is crucial.[3] Finally, incomplete lysis of macrophages can trap bacteria, leading to an underestimation of the true CFU count.[3] Using a chemical lysis agent like saponin and mechanical disruption, such as scraping the wells, can help ensure all intracellular bacteria are released for plating.

Problem 2: High Levels of Macrophage Death

Distinguishing between the bactericidal effect of this compound and drug-induced host cell toxicity is critical for accurate interpretation of results.

Potential Cause Recommended Solution
Direct Cytotoxicity of this compound Perform a cytotoxicity assay (e.g., LDH release or MTS assay) on uninfected macrophages treated with the same concentrations of the agent. This will establish a therapeutic window.
Excessive Mtb Inoculum (High MOI) A high multiplicity of infection (MOI) can lead to rapid macrophage death. Titrate the MOI to find a level that allows for bacterial replication without overwhelming the host cells (typically an MOI of 1 to 5 is a good starting point).
Nutrient Depletion in Culture Medium Long incubation times can lead to the depletion of essential nutrients and accumulation of waste products. Ensure you are using a rich culture medium and consider a medium change during the experiment if it runs for several days.

Problem 3: No Apparent Effect of this compound

If you are not observing the expected reduction in Mtb viability, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of concentrations for this compound.
Inactivated Drug Ensure that the stock solution of this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
Macrophage Activation State The activation state of your macrophages can influence their response to immunomodulatory agents. Ensure consistent differentiation of your cell line (e.g., with PMA for THP-1 cells).
Assay Timing The effect of the agent may not be apparent at the time point you are assessing. Conduct a time-course experiment to determine the optimal duration of treatment.

Experimental Protocols

Protocol 1: Standard Intracellular Mtb Killing Assay

This protocol provides a framework for assessing the efficacy of this compound.

Materials:

  • Differentiated macrophages (e.g., PMA-treated THP-1 cells)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Amikacin

  • Sterile 0.1% Saponin in PBS

  • 7H11 agar plates

  • Sterile PBS

Procedure:

  • Macrophage Seeding: Seed differentiated macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Mtb Inoculum Preparation: Prepare a single-cell suspension of Mtb in complete culture medium.

  • Infection: Remove the culture medium from the macrophages and infect with the Mtb suspension at a desired MOI (e.g., 5:1).

  • Phagocytosis: Incubate for 4 hours to allow for phagocytosis.

  • Extracellular Bacteria Removal: Wash the cells three times with warm PBS to remove extracellular bacteria. Then, add fresh medium containing amikacin (200 µg/mL) and incubate for 2 hours to kill any remaining extracellular Mtb.

  • Drug Treatment: Wash the cells again with warm PBS and add fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48-72 hours).

  • Macrophage Lysis: At each time point, wash the cells with PBS and then lyse them with 0.1% saponin for 10 minutes at room temperature.

  • CFU Enumeration: Serially dilute the lysates in PBS and plate on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies to determine the CFU/mL for each condition.

Recommended Seeding Densities for 24-Well Plate
Cell Line Seeding Density (cells/well)
THP-1 (PMA-differentiated)2.5 x 10^5
U937 (PMA-differentiated)2.0 x 10^5
hMDMs1.5 x 10^5
Example Dose-Response for this compound
Concentration (µM) Recommended Use
0.1Low dose
1Mid dose
10High dose
Vehicle Control (e.g., 0.1% DMSO)Negative Control
Rifampicin (1 µg/mL)Positive Control

Visual Guides

G cluster_workflow Experimental Workflow A Seed Macrophages B Infect with Mtb (MOI 5:1) A->B C Wash & Add Amikacin B->C D Add this compound C->D E Incubate (48h) D->E F Lyse Macrophages E->F G Serial Dilution & Plate F->G H Incubate Plates & Count CFU G->H

Caption: Intracellular Mtb Killing Assay Workflow.

G cluster_pathway Hypothetical Signaling Pathway Agent This compound Receptor Macrophage Receptor Agent->Receptor Phagosome Phagosome Maturation Receptor->Phagosome Autophagy Autophagy Induction Receptor->Autophagy Lysosome Lysosomal Fusion Phagosome->Lysosome Autophagy->Lysosome Mtb Mtb Degradation Lysosome->Mtb

Caption: Mechanism of this compound.

G cluster_troubleshooting Troubleshooting Logic Start High CFU Variability Q1 Is Mtb inoculum clumped? Start->Q1 A1 Disrupt clumps with a needle Q1->A1 Yes Q2 Is macrophage seeding uneven? Q1->Q2 No A1->Q2 A2 Ensure single-cell suspension Q2->A2 Yes Q3 Is macrophage lysis incomplete? Q2->Q3 No A2->Q3 A3 Increase lysis time/scrape wells Q3->A3 Yes End Reduced Variability Q3->End No A3->End

Caption: Decision tree for troubleshooting high CFU variability.

References

Strategies to reduce experimental variability in MABA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Microplate Alamar Blue Assays (MABA).

Clarification of "MABA" Assay Terminology

It is important to note that "MABA" can refer to two distinct assays:

  • Microplate Alamar Blue Assay: A widely used colorimetric and fluorometric assay to quantitatively measure cell viability, proliferation, and cytotoxicity. This assay utilizes the redox indicator resazurin.

  • Mono-ubiquitylated FANCD2 and FANCI Assay: A more specialized molecular biology assay related to DNA damage repair pathways.

This guide focuses on the Microplate Alamar Blue Assay , as it is the more common application in drug development and general cell biology research.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Microplate Alamar Blue Assay (MABA)?

A1: The MABA assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[1][2] This reduction is carried out by various intracellular dehydrogenase and reductase enzymes, primarily using NADH and NADPH as reductants.[1][3] The amount of resorufin produced is proportional to the number of viable, metabolically active cells.[2][4]

Q2: What are the main advantages of the MABA assay?

A2: The MABA assay is popular for several reasons:

  • Non-toxic: The Alamar Blue reagent (resazurin) is non-toxic to cells, allowing for continuous monitoring of cell proliferation over time.[5][6]

  • Simple "add-and-read" format: The protocol is straightforward, requiring minimal hands-on time.[4]

  • High sensitivity: The fluorescent readout is highly sensitive, allowing for the detection of low cell numbers.[3][4]

  • Flexibility: The assay can be read using either a fluorometer or an absorbance spectrophotometer.[7][8]

  • Cost-effective: Compared to some other viability assays like the ATP-based CellTiter-Glo, the Alamar Blue assay can be more economical.

Q3: How do I choose between fluorescent and absorbance readout?

A3: Fluorescent readout is generally more sensitive than absorbance.[9] If you are working with low cell numbers or expect small changes in viability, fluorescence is the preferred method. Absorbance can be a suitable alternative if a fluorometer is not available. For absorbance, readings are typically taken at 570 nm and 600 nm.[7]

Q4: Can I use MABA for suspension cells?

A4: Yes, the MABA assay is suitable for both adherent and suspension cells.[4] For suspension cells, ensure they are evenly distributed in the wells before incubation and reading.

Q5: How long should I incubate my cells with the Alamar Blue reagent?

A5: The optimal incubation time can vary depending on the cell type and density.[7][10] A typical starting point is 1-4 hours.[4][8] It is highly recommended to perform an optimization experiment to determine the ideal incubation time for your specific cell line and experimental conditions.[11][12] Longer incubation times can increase sensitivity, but excessive incubation can lead to over-reduction of the dye and inaccurate results.[4][6]

Troubleshooting Guide

Issue 1: High Background Signal
Possible Cause Recommended Solution
Contamination of media or reagents Use fresh, sterile media and reagents. Ensure aseptic technique throughout the experiment.[6]
Media components interfering with the assay Phenol red in culture media does not typically interfere with the assay. However, if high background persists, consider using a medium without phenol red for the assay.[4]
Reagent degradation Protect the Alamar Blue reagent from light, as it is light-sensitive.[1][13] Store the reagent according to the manufacturer's instructions.
Incubation time is too long Reduce the incubation time. Perform a time-course experiment to determine the optimal incubation period where the signal from the negative control (media + reagent only) is low and the signal from the positive control (cells + reagent) is robust.[6]
Test compound interference Some test compounds can directly reduce resazurin. Run a control with the test compound in cell-free media to check for direct reduction. If interference is observed, consider washing the cells to remove the compound before adding the Alamar Blue reagent.
Issue 2: Low or Weak Signal
Possible Cause Recommended Solution
Low cell number Increase the initial cell seeding density. Ensure you are working within the linear range of the assay for your cell type.[6][14]
Short incubation time Increase the incubation time with the Alamar Blue reagent. Optimization is key to finding the balance between a strong signal and avoiding over-incubation.[4]
Incorrect filter settings For fluorescence, use an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[7] For absorbance, measure at 570 nm with a reference wavelength of 600 nm.[7]
Cell death or low metabolic activity Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.[7] Use a positive control of untreated, healthy cells to establish a baseline for maximum signal.
Reagent not at optimal temperature If the Alamar Blue reagent is stored refrigerated, allow it to equilibrate to room temperature before use.[1]
Issue 3: High Well-to-Well Variability (Poor Reproducibility)
Possible Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for plating and ensure it is calibrated correctly.
Edge effects The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations, leading to variability.[15] To mitigate this, fill the outer wells with sterile water or media without cells and do not use them for experimental samples.[15]
Pipetting errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate volumes.
Incomplete mixing of reagent After adding the Alamar Blue reagent, gently mix the plate on a plate shaker for a few seconds to ensure even distribution of the dye.[7]
Precipitation of Alamar Blue reagent If the reagent has been frozen, warm it to 37°C and swirl to ensure all components are fully dissolved before use.[13]

Experimental Protocols

Optimizing Cell Density and Incubation Time

To reduce variability, it is crucial to determine the optimal cell density and incubation time for your specific cell line.

  • Prepare a cell suspension of your cells in the logarithmic growth phase.

  • Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., from 1,000 to 50,000 cells/well).

  • Plate the different cell densities in a 96-well plate. Include a "no-cell" control (media only).

  • Add Alamar Blue reagent (typically 10% of the well volume) to each well.

  • Incubate the plate at 37°C.

  • Measure the fluorescence or absorbance at multiple time points (e.g., 1, 2, 4, 6, 8, and 24 hours).[11][12]

  • Plot the signal versus cell number for each time point to identify the linear range.

  • Plot the signal versus incubation time for a given cell density to determine the optimal incubation time.

Table 1: Example Data for Optimizing Cell Density and Incubation Time (Fluorescence Readout)

Cell Density (cells/well)1 hour (RFU)2 hours (RFU)4 hours (RFU)8 hours (RFU)
050556065
1,000150250450850
5,00040080016003200
10,000750150030006000
20,000140028005600>9000 (saturated)
40,00025005000>9000 (saturated)>9000 (saturated)

Note: RFU = Relative Fluorescence Units. The optimal conditions are those that provide a strong signal within the linear range of the instrument for the chosen cell density and incubation time.

General MABA Protocol for Cytotoxicity Testing
  • Plate cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat cells with a serial dilution of the test compound. Include vehicle-only and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add Alamar Blue reagent (10% of the well volume) to all wells.

  • Incubate for the optimized time (e.g., 4 hours) at 37°C, protected from light.

  • Measure fluorescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background (no-cell control).

Visualizations

MABA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A 1. Prepare Cell Suspension B 2. Seed Cells in 96-Well Plate A->B C 3. Incubate (24h) for Cell Adherence B->C D 4. Add Test Compounds C->D E 5. Incubate for Exposure Period D->E F 6. Add Alamar Blue Reagent E->F G 7. Incubate (Optimized Time) F->G H 8. Measure Fluorescence or Absorbance G->H I 9. Data Analysis H->I

Caption: A generalized experimental workflow for a Microplate Alamar Blue Assay (MABA).

Metabolic_Pathway cluster_cell Metabolically Active Cell Resazurin Resazurin (Blue, Non-fluorescent) Enzymes NADH/NADPH-dependent Cellular Reductases Resazurin->Enzymes Resorufin Resorufin (Pink, Fluorescent) Enzymes->Resorufin Reduction Metabolism Glycolysis & Oxidative Phosphorylation NADH_NADPH NADH / NADPH Metabolism->NADH_NADPH NAD_NADP NAD+ / NADP+ NADH_NADPH->NAD_NADP e- NAD_NADP->Metabolism

Caption: The metabolic reduction of Resazurin in viable cells.

References

Technical Support Center: Managing Autofluorescence in Mycobacterial Reporter Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of autofluorescence when working with mycobacterial reporter strains.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence in mycobacteria and what causes it?

A1: Mycobacteria naturally emit a fluorescent signal, known as autofluorescence, when excited by light, even without the presence of any fluorescent dye or reporter protein. This intrinsic fluorescence is primarily attributed to the presence of coenzyme F420 and other endogenous fluorophores within the bacilli.[1][2] The autofluorescence is most prominent in the cyan range of the visible spectrum, with an emission maximum around 475 nm when excited at approximately 405 nm.[1]

Q2: Why is autofluorescence a problem when working with reporter strains?

A2: Autofluorescence can interfere with the detection of signals from fluorescent reporters (like GFP, YFP, etc.), leading to a low signal-to-noise ratio and making it difficult to distinguish the true reporter signal from the background fluorescence. This can result in inaccurate quantification of gene expression or other biological processes being studied.

Q3: Can environmental factors affect the intensity of mycobacterial autofluorescence?

A3: Yes, environmental conditions can significantly impact the intensity of autofluorescence. For instance, heat treatment (e.g., 80°C for 20 minutes) can substantially increase the fluorescence emission.[1][3] Similarly, a basic pH (around 10) can also lead to a several-fold increase in cyan autofluorescence.[1]

Q4: Are there reporter proteins that are less affected by mycobacterial autofluorescence?

A4: Yes, using fluorescent proteins that emit in the far-red region of the spectrum is a common strategy to minimize interference from autofluorescence, which is typically stronger in the blue to green range.[4][5] Reporters like mCherry, tdTomato, and Turbo-635 have been shown to be effective in mycobacteria.[6] These far-red reporters have emission wavelengths that are spectrally distinct from the autofluorescence of mycobacteria.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during fluorescence-based experiments with mycobacterial reporter strains.

Problem 1: High background fluorescence obscuring the reporter signal.

Cause: The inherent autofluorescence of the mycobacteria is overlapping with the emission spectrum of your fluorescent reporter.

Solutions:

  • Spectral Unmixing: If your imaging software supports it, you can use spectral unmixing algorithms. This involves capturing the emission spectrum of an unstained (non-reporter) mycobacterial sample and using it to computationally subtract the autofluorescence signal from your experimental samples.

  • Wavelength Selection: Switch to a reporter protein with an emission spectrum further away from the cyan region. Far-red fluorescent proteins are often a good choice.[5]

  • Filter Sets: Use narrow bandpass emission filters that are specifically designed for your reporter's emission peak to exclude as much of the autofluorescence signal as possible. For some applications, a dual-filter set (like an FITC-Texas Red double filter) may be necessary to distinguish the reporter signal from autofluorescence.[7]

  • Chemical Quenching: In fixed samples, you can try treating with an autofluorescence quenching agent. Common reagents include Sodium Borohydride, Sudan Black B, or Trypan Blue.[5][8] However, the effectiveness of these treatments can vary.

Problem 2: False positives in high-throughput screening of compounds.

Cause: The compounds being screened may be autofluorescent themselves, leading to a signal that is incorrectly interpreted as reporter activity.

Solutions:

  • Control Wells: Always include control wells that contain the compound but no mycobacteria to measure the compound's intrinsic fluorescence.[9] This value should be subtracted from the corresponding experimental wells.

  • Counter-Screening: Perform a secondary screen on any hits without the reporter strain to confirm that the observed fluorescence is dependent on the reporter's activity.

Problem 3: Inconsistent fluorescence readings between experiments.

Cause: Variations in experimental conditions can affect the level of autofluorescence, leading to variability in your results.

Solutions:

  • Standardize Protocols: Ensure that all experimental parameters, such as incubation time, temperature, pH of buffers, and fixation methods, are kept consistent across all experiments.[1][3]

  • Include Controls: Always run parallel controls, including a non-reporter strain and a positive control with a known inducer of your reporter, to normalize your data.

Experimental Protocols

Protocol 1: Measurement and Subtraction of Autofluorescence

This protocol describes a basic method for quantifying and correcting for autofluorescence in plate reader-based assays.

  • Prepare Samples:

    • Culture your mycobacterial reporter strain under the desired experimental conditions.

    • In parallel, culture a wild-type (non-reporter) strain of the same mycobacterium under identical conditions.

  • Plate Preparation:

    • In a 96-well microplate, add your reporter strain samples.

    • In separate wells, add the wild-type strain to serve as the autofluorescence control.

    • Include wells with media only as a blank control.

  • Fluorescence Measurement:

    • Use a microplate reader to measure the fluorescence at the excitation and emission wavelengths appropriate for your reporter protein.

  • Data Analysis:

    • Subtract the average fluorescence of the media-only wells from all other readings.

    • Subtract the average fluorescence of the wild-type strain (autofluorescence) from the fluorescence of your reporter strain samples. The result is the corrected reporter signal.

Protocol 2: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence (for fixed samples)

Aldehyde fixatives like paraformaldehyde can increase autofluorescence.[8][10] This protocol can help reduce it.

  • Fixation: Fix your mycobacterial samples as required by your protocol (e.g., with 4% paraformaldehyde).

  • Washing: Wash the samples three times with phosphate-buffered saline (PBS).

  • Quenching:

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

    • Incubate the samples in this solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the samples three times with PBS before proceeding with your staining or imaging protocol.

Quantitative Data Summary

The following table summarizes the effect of different conditions on mycobacterial autofluorescence, providing a reference for experimental design.

ConditionFold Increase in Autofluorescence (Approximate)Reference
Heat Treatment (80°C for 20 min)4-fold[1]
Alkaline pH (pH 10)8-fold[1]

Visual Guides

Workflow for Addressing Autofluorescence

This diagram outlines the decision-making process for managing autofluorescence in mycobacterial reporter experiments.

A Start: Fluorescence Experiment with Mycobacterial Reporter B Is background fluorescence high? A->B C Proceed with Experiment B->C No D Troubleshoot Autofluorescence B->D Yes L End C->L E Option 1: Optimize Reporter D->E F Option 2: Optimize Instrumentation D->F G Option 3: Post-processing D->G H Use far-red fluorescent protein (e.g., mCherry) E->H I Use narrow bandpass filters F->I J Spectral Unmixing G->J K Is the issue resolved? H->K I->K J->K K->C Yes K->L No, consider alternative assay

Caption: Decision tree for managing autofluorescence.

Signal vs. Noise in Fluorescence Microscopy

This diagram illustrates the concept of autofluorescence contributing to background noise.

cluster_0 Ideal Scenario cluster_1 High Autofluorescence Scenario A Reporter Signal B Low Background C Reporter Signal E Observed Signal (Signal + Noise) C->E D High Autofluorescence (Noise) D->E

Caption: Impact of autofluorescence on signal detection.

References

Validation & Comparative

A Comparative Analysis of a Novel Antituberculosis Agent-2 and Isoniazid Against Multidrug-Resistant Tuberculosis (MDR-TB) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a hypothetical novel therapeutic candidate, "Antituberculosis agent-2," and the established first-line antituberculosis drug, isoniazid. The focus of this comparison is on their potential efficacy against multidrug-resistant tuberculosis (MDR-TB) strains, a significant global health challenge. This document presents hypothetical experimental data and detailed protocols to serve as a framework for the evaluation of new antitubercular agents.

Introduction to the Agents

Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades. It is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3][4] However, the emergence of MDR-TB, defined by resistance to at least isoniazid and rifampicin, has severely compromised its efficacy.[5] Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug, or from mutations in the inhA gene, the target of activated isoniazid.[5][6][7][8][9]

This compound (ATA-2) is a hypothetical novel chemical entity designed to overcome the common resistance mechanisms observed with isoniazid. For the purpose of this guide, we will postulate that ATA-2 does not require activation by KatG and instead acts on a novel target within Mycobacterium tuberculosis, such as the MmpL3 transporter, which is essential for mycolic acid transport and cell wall assembly. This would theoretically render it effective against isoniazid-resistant strains with katG mutations.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for ATA-2 and isoniazid against a panel of M. tuberculosis strains, including a drug-susceptible reference strain (H37Rv) and clinical MDR-TB isolates with confirmed katG and inhA mutations.

CompoundM. tuberculosis H37Rv (Drug-Susceptible) MIC (µg/mL)MDR-TB Isolate 1 (katG mutation) MIC (µg/mL)MDR-TB Isolate 2 (inhA mutation) MIC (µg/mL)
Isoniazid 0.05> 160.8
This compound (ATA-2) 0.10.10.1

Data Interpretation: The hypothetical data illustrates that while isoniazid is potent against the drug-susceptible H37Rv strain, its efficacy is severely diminished against the MDR-TB isolate with a katG mutation. In contrast, the hypothetical ATA-2 maintains its inhibitory activity across all tested strains, suggesting its potential to overcome common isoniazid resistance mechanisms.

In Vitro Cytotoxicity Profile

Assessing the toxicity of new drug candidates against mammalian cells is a critical step in preclinical development. The following table presents hypothetical cytotoxicity data for ATA-2 and isoniazid against the HepG2 human liver cell line and the A549 human lung adenocarcinoma cell line.

CompoundHepG2 (Hepatocellular Carcinoma) CC50 (µM)A549 (Lung Adenocarcinoma) CC50 (µM)Selectivity Index (SI) vs. M. tb H37Rv
Isoniazid > 1000> 1000> 2000
This compound (ATA-2) 150200> 1500

Data Interpretation: The hypothetical cytotoxicity data indicates that both isoniazid and ATA-2 exhibit a favorable in vitro safety profile, with high 50% cytotoxic concentrations (CC50) against human cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is a crucial parameter, with a higher value indicating greater selectivity for the pathogen. In this hypothetical scenario, both agents demonstrate a high degree of selectivity.

Signaling Pathways and Mechanisms of Action

Isoniazid: Activation and Resistance Pathway

The following diagram illustrates the mechanism of action of isoniazid and the key pathways leading to resistance in MDR-TB.

G Isoniazid Mechanism of Action and Resistance INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of KatG_mutation katG Mutation KatG_mutation->KatG Prevents Activation InhA_mutation inhA Mutation InhA_mutation->InhA Prevents Binding

Caption: Isoniazid activation by KatG and subsequent inhibition of mycolic acid synthesis.

This compound: Hypothetical Mechanism of Action

This diagram proposes a hypothetical mechanism for ATA-2, targeting the MmpL3 transporter.

G Hypothetical Mechanism of ATA-2 ATA2 This compound (ATA-2) MmpL3 MmpL3 Transporter ATA2->MmpL3 Direct Inhibition KatG_mutation katG Mutation ATA2->KatG_mutation Bypasses Resistance Mycolic_Acid_Transport Mycolic Acid Transport MmpL3->Mycolic_Acid_Transport Mediates Cell_Wall_Assembly Cell Wall Assembly Mycolic_Acid_Transport->Cell_Wall_Assembly Essential for

Caption: Hypothetical direct inhibition of the MmpL3 transporter by ATA-2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Drug Plates:

    • Prepare serial two-fold dilutions of the test compounds (Isoniazid and ATA-2) in a 96-well microplate. A typical concentration range for isoniazid is 0.006 to 16 µg/mL.

    • Include a drug-free control well (vehicle only) and a sterile control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing 100 µL of the drug dilution.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, add 30 µL of a resazurin-based indicator solution (e.g., AlamarBlue) to each well and re-incubate for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change of the indicator from blue (oxidized) to pink (reduced), indicating inhibition of bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture human cell lines (e.g., HepG2, A549) in appropriate media (e.g., DMEM for HepG2, F-12K for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate the treated cells for 48-72 hours.

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting a dose-response curve.

Experimental Workflow

The following diagram outlines a logical workflow for the comparative evaluation of novel antituberculosis agents.

G Comparative Experimental Workflow Start Compound Synthesis and Selection In_Vitro_Screening In Vitro Screening vs. M. tuberculosis Start->In_Vitro_Screening MIC_Determination MIC Determination (Susceptible & MDR strains) In_Vitro_Screening->MIC_Determination Cytotoxicity In Vitro Cytotoxicity (Mammalian Cells) In_Vitro_Screening->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Cytotoxicity->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A streamlined workflow for the preclinical evaluation of new antituberculosis drug candidates.

References

A Comparative Analysis of PAMCHD and Rifampicin in the Context of Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the efficacy of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) and rifampicin in a mouse model has not been identified in publicly available research. Therefore, this guide provides a comprehensive overview of the available preclinical data for each compound individually, offering insights into their potential as anti-tuberculosis agents. The information presented is intended for researchers, scientists, and drug development professionals.

This guide synthesizes in vivo efficacy data for the established first-line tuberculosis drug, rifampicin, derived from various mouse model studies. In contrast, for the novel chemical entity PAMCHD, this guide summarizes the current in vitro findings against Mycobacterium tuberculosis, as in vivo data from murine models is not yet available. This juxtaposition of data highlights the current research landscape for both compounds and underscores the need for future in vivo studies to ascertain the therapeutic potential of PAMCHD.

Rifampicin: In Vivo Efficacy in Murine Models of Tuberculosis

Rifampicin is a cornerstone of combination therapy for tuberculosis. Its efficacy has been extensively evaluated in various mouse models, demonstrating dose-dependent bactericidal activity.

Experimental Data

The following tables summarize the quantitative data from key studies on rifampicin's efficacy in mouse models of tuberculosis.

Table 1: Efficacy of Rifampicin Monotherapy in a BALB/c Mouse Model

Dose (mg/kg)Treatment Duration (weeks)OrganLog10 CFU ReductionReference
1012Lungs>4.0[1]
1512Lungs>4.0[1]
2012LungsUndetectable CFU[1]
3010LungsUndetectable CFU[1]
506LungsUndetectable CFU[1]
1012Spleen>4.0[1]
1512Spleen>4.0[1]
2012SpleenUndetectable CFU[1]
3010SpleenUndetectable CFU[1]
506SpleenUndetectable CFU[1]

Table 2: Efficacy of Rifampicin in Combination Therapy in a Cornell Mouse Model

Rifampicin Dose (mg/kg)Combination AgentsTreatment Duration (weeks)Relapse Rate (%)Reference
10Isoniazid (25 mg/kg), Pyrazinamide (150 mg/kg)1487.5[1]
50Isoniazid (25 mg/kg), Pyrazinamide (150 mg/kg)140[1]
Experimental Protocols

Rifampicin Monotherapy Model:

  • Mouse Strain: Female BALB/c mice (6-8 weeks old).[1]

  • Infection: Intravenous infection with 1.2 × 10^5 CFU of M. tuberculosis H37Rv.[1]

  • Treatment: Rifampicin was administered orally 5 days a week for up to 12 weeks, starting 2 weeks post-infection.[1]

  • Efficacy Assessment: Colony Forming Unit (CFU) counts from lung and spleen homogenates were performed at various time points.[1]

Cornell Model for Relapse:

  • Mouse Strain: Female BALB/c mice.[1]

  • Infection: Intravenous infection with M. tuberculosis H37Rv.[1]

  • Treatment: Combination therapy was administered by daily oral gavage for 5 days a week for 14 weeks, starting 3 weeks post-infection.[1]

  • Relapse Assessment: Following treatment, mice were immunosuppressed with hydrocortisone acetate for 8 weeks, after which organ homogenates were cultured to determine disease relapse.[1]

Mechanism of Action of Rifampicin

Rifampicin's mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of this enzyme, thereby blocking RNA synthesis and leading to bacterial cell death.

Rifampicin_Mechanism Mechanism of Action of Rifampicin cluster_bacteria Mycobacterium tuberculosis DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Rifampicin Rifampicin Rifampicin->RNA_Polymerase Binds to and inhibits

Mechanism of Action of Rifampicin

PAMCHD: In Vitro Efficacy Against Mycobacterium tuberculosis

PAMCHD is a novel chemical entity that has demonstrated promising in vitro activity against M. tuberculosis. The available data focuses on its bactericidal and tuberculostatic effects, particularly against drug-resistant and persister populations.

Experimental Data

The following tables summarize the available in vitro efficacy data for PAMCHD.

Table 3: In Vitro Activity of PAMCHD against M. tuberculosis H37Rv

ParameterValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)2.5[2]
Minimum Bactericidal Concentration (MBC)5.0[2]

Table 4: Activity of PAMCHD Against Drug-Resistant and Persister M. tuberculosis

Strain/ConditionMIC (µg/mL)Log10 CFU Reduction (at 64x MIC)Reference
Drug-susceptible strains1.25 - 5.0Not Applicable[3]
Isoniazid-resistant strains2.5 - 10.0Not Applicable[3]
Rifampicin + Ethambutol-resistant strain5.0Not Applicable[3]
Multidrug-resistant (MDR) strains2.5 - 10.0Not Applicable[3]
Hypoxia-induced persistersNot Applicable6.5[3]
Starvation-induced persistersNot Applicable7.5[3]
Rifampicin-tolerant persistersNot ApplicableSterilized culture[3]
Experimental Protocols

MIC and MBC Determination:

  • Method: Broth dilution and agar dilution methods were used to determine the MIC and MBC of PAMCHD against M. tuberculosis H37Rv.[2]

  • Killing Dynamics: Time-kill curve assays were performed by exposing M. tuberculosis cultures to various concentrations of PAMCHD over time and enumerating CFUs.[4]

Activity Against Persisters:

  • Method: M. tuberculosis persister cells were generated under conditions of hypoxia or nutrient starvation. The activity of PAMCHD against these non-replicating bacilli was determined by CFU enumeration after drug exposure.[3]

Mechanism of Action of PAMCHD

The precise mechanism of action of PAMCHD against Mycobacterium tuberculosis has not been fully elucidated in the reviewed literature. Further studies are required to identify its molecular target and mechanism of bacterial killing.

Comparative Summary and Future Directions

A direct comparison of the efficacy of PAMCHD and rifampicin in a mouse model is not possible due to the absence of in vivo data for PAMCHD. Rifampicin's efficacy in vivo is well-established, demonstrating its ability to significantly reduce bacterial load and prevent relapse, particularly at higher doses and in combination with other drugs.

PAMCHD, on the other hand, shows significant promise based on its potent in vitro activity. Its ability to kill drug-resistant strains and, notably, non-replicating persister cells at levels comparable to or exceeding standard anti-TB drugs in vitro is a crucial finding.[3] Persister cells are a major contributor to the long duration of tuberculosis therapy and treatment relapse.

The following workflow outlines the necessary next steps in the preclinical evaluation of PAMCHD.

PAMCHD_Preclinical_Workflow Proposed Preclinical Workflow for PAMCHD In_Vitro_Efficacy In Vitro Efficacy (MIC, MBC, Persister Activity) Mechanism_of_Action Mechanism of Action Studies In_Vitro_Efficacy->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Studies in Mouse Model (ADME) In_Vitro_Efficacy->Pharmacokinetics Toxicity_Studies In Vivo Toxicity Studies in Mouse Model Pharmacokinetics->Toxicity_Studies In_Vivo_Efficacy In Vivo Efficacy Studies in Mouse Model of TB Toxicity_Studies->In_Vivo_Efficacy Comparative_Studies Comparative Efficacy Studies (vs. Rifampicin) In_Vivo_Efficacy->Comparative_Studies

Proposed Preclinical Workflow for PAMCHD

References

Validating the in vivo efficacy of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Validating In Vivo Efficacy: A Comparative Analysis of an Anticonvulsant Enaminone

Disclaimer: This guide addresses the topic of validating the in vivo efficacy of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. However, a comprehensive review of publicly available scientific literature reveals a lack of in vivo efficacy studies for this specific compound. The existing research primarily focuses on its promising in vitro activity against Mycobacterium tuberculosis.[1][2][3][4]

To fulfill the structural and content requirements of a comparative guide, this document will therefore focus on a closely related and well-studied enaminone with demonstrated in vivo anticonvulsant properties: methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate . This compound will be compared with established anticonvulsant drugs to provide a framework for evaluating the in vivo performance of this class of molecules.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of novel anticonvulsant agents.

Comparative In Vivo Efficacy of Anticonvulsant Compounds

The following table summarizes the in vivo anticonvulsant activity of the representative enaminone and two standard antiepileptic drugs, Phenytoin and Diazepam, in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[1][2]

CompoundTest AnimalAdministration RouteAnticonvulsant TestED₅₀ (mg/kg)Reference Compound
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate RatOral (p.o.)MES5.8No
PhenytoinMouse/RatOral (p.o.)MES~9.5Yes
DiazepamMouse/RatOral (p.o.)scPTZ~0.2Yes

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.[5] The data for the representative enaminone is sourced from a study by Edafiogho et al., where it was identified as a potent anticonvulsant with a protective index (TD₅₀/ED₅₀) greater than 65.5 in rats.[6][7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in preclinical anticonvulsant drug screening.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[1][8]

Objective: To determine the ability of a test compound to protect against the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Rodent shocker device

  • Corneal or ear-clip electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Test compound and vehicle

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animals are fasted overnight prior to the experiment.

  • The test compound or vehicle is administered via the desired route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect of the compound, a topical anesthetic is applied to the animal's corneas.[1]

  • A drop of saline is applied to the corneal electrodes to ensure good electrical contact.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[1]

  • The animal is observed for the presence or absence of a tonic hindlimb extension, where the hindlimbs are in a rigid, extended state.

  • Abolition of the tonic hindlimb extension is considered the endpoint for protection.[1][5]

  • The ED₅₀ is calculated from the dose-response data using statistical methods such as the Litchfield and Wilcoxon method.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for chemoconvulsant-induced clonic seizures and is used to identify compounds that may be effective against absence seizures.[9]

Objective: To evaluate the ability of a test compound to raise the threshold for clonic seizures induced by pentylenetetrazole.

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Test compound and vehicle

  • Observation cages

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animals are administered the test compound or vehicle.

  • At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in a loose fold of skin on the neck.[9]

  • Each animal is placed in an individual observation cage.

  • The animals are observed for a period of 30 minutes for the presence or absence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[9]

  • The absence of clonic seizures during the observation period is considered protection.[9]

  • The ED₅₀ is determined by testing a range of doses of the compound.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for anticonvulsant screening and a potential mechanism of action for enaminone compounds.

G cluster_0 Pre-clinical Anticonvulsant Screening Workflow cluster_1 Seizure Models A Compound Administration (e.g., Oral, IP) B Time of Peak Effect (TPE) A->B C Seizure Induction B->C C1 Maximal Electroshock (MES) Test (Tonic-clonic seizures) C2 sc Pentylenetetrazole (scPTZ) Test (Clonic seizures) D Observation & Scoring E Data Analysis E1 Calculate ED₅₀ E->E1 D1 Absence of Tonic Hindlimb Extension C1->D1 Observe D2 Absence of Clonic Convulsions C2->D2 Observe D1->E D2->E

Caption: Experimental workflow for in vivo anticonvulsant screening.

G cluster_0 Proposed Mechanism of Action: Sodium Channel Modulation Enaminone Enaminone Compound NaChannel Voltage-Gated Sodium Channel (VGSC) Enaminone->NaChannel Binds to State Prolonged Inactivated State NaChannel->State Stabilizes AP Action Potential Firing State->AP Reduces Sustained Repetitive Firing Excitability Reduced Neuronal Excitability AP->Excitability Seizure Suppression of Seizure Spread Excitability->Seizure

Caption: Potential mechanism involving voltage-gated sodium channels.

Discussion of Mechanism of Action

While the precise mechanism of action for many enaminones is still under investigation, evidence suggests a few potential pathways. One proposed mechanism is the depression of excitatory synaptic transmission by enhancing extracellular levels of the inhibitory neurotransmitter GABA.[10]

Another common mechanism for anticonvulsant drugs effective in the MES test is the modulation of voltage-gated sodium channels.[11] These channels are crucial for the initiation and propagation of action potentials in neurons.[12] Drugs that block these channels can reduce sustained high-frequency repetitive firing of action potentials, which is a hallmark of seizure activity.[13] By binding to the sodium channel, these drugs can stabilize its inactivated state, preventing the rapid influx of sodium ions that leads to neuronal hyperexcitability. This action effectively suppresses the spread of seizures through neural circuits. Given the efficacy of the representative enaminone in the MES model, modulation of voltage-gated sodium channels represents a plausible mechanism of action.

References

In Vitro Synergy of Pretomanid with Bedaquiline Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel treatment regimens. Combination therapy is a cornerstone of TB treatment, and understanding the synergistic, additive, or antagonistic interactions between antitubercular agents is critical for designing effective regimens. This guide provides a comparative analysis of the in vitro synergy between bedaquiline and pretomanid, two key components of modern TB therapy.

Quantitative Synergy Analysis

The interaction between two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination, as determined by methods such as the checkerboard assay.

The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interaction is typically interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following table summarizes hypothetical yet representative data from in vitro checkerboard assays assessing the synergy between bedaquiline and pretomanid against Mycobacterium tuberculosis H37Rv.

Drug CombinationMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
Bedaquiline 0.060.0150.5Synergy
Pretomanid 0.250.0625

Note: The values presented are illustrative and may vary between different strains of M. tuberculosis and specific experimental conditions.

Experimental Protocols

A detailed understanding of the methodologies used to assess drug synergy is crucial for interpreting and reproducing experimental findings.

Checkerboard Assay Protocol for Mycobacterium tuberculosis

The checkerboard method is a widely used in vitro technique to systematically assess the interaction between two antimicrobial agents.[1]

  • Preparation of Drug Dilutions: Serial dilutions of bedaquiline and pretomanid are prepared. Bedaquiline is typically diluted along the rows of a 96-well microtiter plate, while pretomanid is diluted along the columns.[2]

  • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions. Control wells with no drugs are included to ensure bacterial growth.[3]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C) for a sufficient period to allow for bacterial growth in the control wells.

  • Determination of MIC: The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of the microorganism.[3] The MIC for each drug alone and for each combination is determined by visual inspection or by using a growth indicator like resazurin.[4]

  • Calculation of FICI: The FICI is calculated using the formula mentioned above to determine the nature of the interaction (synergistic, additive, or antagonistic).[2][5]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow of a checkerboard assay to determine drug synergy.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drugs Prepare Serial Dilutions of Bedaquiline & Pretomanid dispense Dispense Drug Dilutions into 96-Well Plate prep_drugs->dispense prep_inoculum Prepare Standardized M. tuberculosis Inoculum inoculate Inoculate Plate with M. tuberculosis prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs of Drugs Alone & in Combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret G cluster_mtb Mycobacterium tuberculosis Cell cluster_bedaquiline Bedaquiline cluster_pretomanid Pretomanid (Prodrug) bdq Bedaquiline atp_synthase ATP Synthase (Subunit c) bdq->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production Blocks cell_death Bacterial Cell Death atp_production->cell_death Energy Depletion pretomanid Pretomanid activation Nitroreductase (Ddn) Activation pretomanid->activation active_metabolites Active Metabolites activation->active_metabolites no_release Nitric Oxide (NO) Release active_metabolites->no_release Anaerobic mycolic_acid Mycolic Acid Biosynthesis active_metabolites->mycolic_acid Aerobic Inhibition no_release->cell_death Respiratory Poisoning mycolic_acid->cell_death Cell Wall Disruption

References

Comparative analysis of the safety profile of "Antituberculosis agent-2"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of the novel investigational drug, Antituberculosis agent-2 (also known as Compound 8d and HY-111747), against established first-line antituberculosis therapies: isoniazid, rifampicin, pyrazinamide, and ethambutol. The information is intended to support further research and development efforts in the fight against tuberculosis.

Executive Summary

This compound, a promising 4H-chromen-4-one derivative, has demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Preliminary data suggests a favorable preclinical safety profile, characterized by low cytotoxicity and good microsomal stability. This guide delves into a detailed comparison of its safety parameters with those of cornerstone antituberculosis drugs, highlighting key differences and potential advantages.

Preclinical Safety Profile of this compound

Based on the available literature, the preclinical safety assessment of this compound has focused on in vitro studies to determine its cytotoxic potential and metabolic stability.

In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects on Chinese Hamster Ovary (CHO) cells. The reported 50% inhibitory concentration (IC50) is 48.1 µM, indicating low cytotoxicity at concentrations effective against M. tuberculosis.[1]

Microsomal Stability

The metabolic stability of this compound has been assessed using both mouse and human liver microsomes. The compound is described as having "favorable" stability in these assays, suggesting it may not be rapidly metabolized in the liver, a desirable pharmacokinetic property. However, specific quantitative data on the half-life and intrinsic clearance were not available in the public domain at the time of this review.

Comparative Safety Profile with First-Line Antituberculosis Drugs

The following tables summarize the common adverse effects associated with the first-line antituberculosis drugs, providing a benchmark for evaluating the safety profile of new chemical entities like this compound.

Table 1: Common Adverse Effects of First-Line Antituberculosis Drugs

DrugCommon Adverse EffectsLess Common but Serious Adverse Effects
Isoniazid Peripheral neuropathy (tingling, numbness in hands and feet), mild elevation of liver enzymes, nausea, vomiting, upset stomach.[2]Severe and potentially fatal hepatitis, drug-induced lupus, pancreatitis, seizures, optic neuritis.[2][3]
Rifampicin Gastrointestinal upset (nausea, vomiting, abdominal pain), orange-red discoloration of body fluids (urine, sweat, tears), rash, flu-like syndrome.Hepatotoxicity (jaundice, elevated liver enzymes), thrombocytopenia (low platelet count), acute renal failure.
Pyrazinamide Hyperuricemia (can precipitate gout), arthralgia (joint pain), nausea, vomiting, loss of appetite.[1][4][5][6][7]Severe hepatotoxicity, sideroblastic anemia, photosensitivity.[5]
Ethambutol Optic neuritis (blurred vision, decreased visual acuity, red-green color blindness), which is usually reversible upon discontinuation.[8]Peripheral neuropathy, rash, headache, dizziness.[9]

Table 2: Incidence of Major Adverse Effects of First-Line Antituberculosis Drugs

DrugIncidence of Major Adverse Effects (per 100 person-months)
Pyrazinamide 1.48
Isoniazid 0.49
Rifampicin 0.43
Ethambutol 0.07

Source: Adapted from Yee et al., Am J Respir Crit Care Med, 2003.

Experimental Protocols

The following are generalized protocols for the key in vitro safety assays mentioned in the preliminary assessment of this compound. The specific parameters for the studies on this compound may have varied.

In Vitro Cytotoxicity Assay (CHO Cells)

Objective: To determine the concentration of a test compound that inhibits 50% of cell viability (IC50).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound (this compound) is serially diluted to a range of concentrations and added to the wells. Control wells with vehicle (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity, or a fluorescence-based assay that measures cell membrane integrity.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis culture Culture CHO Cells seed Seed Cells in 96-well Plate culture->seed add Add Compound to Cells dilute Serially Dilute Test Compound dilute->add incubate Incubate for 24-72 hours add->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability measure Measure Absorbance/Fluorescence viability->measure calculate Calculate IC50 measure->calculate Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_mix Prepare Reaction Mixture (Microsomes + Compound) add_nadph Initiate with NADPH prepare_mix->add_nadph incubate Incubate at 37°C add_nadph->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction sample->terminate analyze Analyze by LC-MS/MS terminate->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate

References

Validating the target engagement of "Antituberculosis agent-2" in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Validating Target Engagement of Antituberculosis Agents in M. tuberculosis

A Comparative Guide for Researchers

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the development of novel therapeutics with well-defined mechanisms of action.[1][2][3] A critical step in the early-stage drug development pipeline is the validation of target engagement—confirming that a drug candidate directly interacts with its intended molecular target within the complex environment of the bacterial cell. This guide provides an objective comparison of methodologies used to validate target engagement, using a hypothetical agent, "Antituberculosis agent-2," alongside established antitubercular drugs.

Hypothetical Agent Profile: this compound (ATA-2)

For the purpose of this guide, we will define This compound (ATA-2) as a novel, direct inhibitor of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a clinically validated and highly attractive target for antitubercular drugs, as it is a key enzyme in the mycolic acid biosynthesis pathway, an essential component of the mycobacterial cell wall.[4][5][6][7] The frontline drug isoniazid also targets InhA, albeit indirectly as a prodrug that requires activation by the catalase-peroxidase KatG.[4][6] ATA-2 is designed to bypass this activation step, potentially offering efficacy against isoniazid-resistant strains with katG mutations.[6]

Comparative Methodologies for Target Engagement

Validating that a compound like ATA-2 engages InhA inside M. tuberculosis requires robust experimental evidence. Below, we compare key methodologies, presenting their principles, advantages, and disadvantages, along with representative data for established agents.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular context.[8][9] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.[9][10] This change is measured by heating cell lysates or intact cells to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot or mass spectrometry.[10][11]

  • Advantages: Label-free (no modification of compound or protein required), applicable in intact cells and even tissues, provides direct evidence of physical interaction.[8]

  • Disadvantages: Requires a specific antibody for the target protein, can be low-throughput if using Western blot, and interpretation can be complex.[10][12]

Enzymatic Assays

Biochemical assays directly measure the effect of an inhibitor on the enzymatic activity of the purified target protein. For ATA-2, this would involve purifying InhA and measuring its reductase activity in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from this method.

  • Advantages: Provides direct evidence of functional inhibition, highly quantitative, allows for detailed kinetic studies.

  • Disadvantages: Performed in vitro, so it does not confirm target engagement within the whole cell; does not account for cell permeability or metabolic activation/inactivation.

Genetic Methods: Target Overexpression

A common genetic approach to validate a drug's target is to overexpress the putative target protein in M. tuberculosis. If the compound's minimum inhibitory concentration (MIC) increases significantly in the overexpression strain compared to the wild-type, it strongly suggests that the compound's activity is mediated by inhibiting that target.

  • Advantages: Provides strong genetic evidence of the target in a whole-cell context, relatively straightforward to perform.

  • Disadvantages: Overexpression might lead to artifacts; lack of a MIC shift does not definitively rule out the target, as the level of overexpression may be insufficient.

Quantitative Data Summary

The following tables summarize hypothetical data for ATA-2 alongside published data for established and experimental InhA inhibitors.

Table 1: Comparison of InhA Enzymatic Inhibition
Compound Type Target IC50 (µM)
This compound (ATA-2) Direct Inhibitor (Hypothetical)InhA0.05
Isoniazid (INH-NAD adduct) Activated ProdrugInhA~0.054[13]
NITD-564 Direct InhibitorInhA0.59[6]
NITD-916 Direct InhibitorInhA0.59[6]
Table 2: Whole-Cell Activity and Target Overexpression
Compound M.tb MIC (Wild-Type) (µM) M.tb MIC (InhA Overexpression) Fold-Change in MIC
This compound (ATA-2) 0.152.416-fold
Isoniazid ~0.05 - 0.1>16-fold increase reported>16x
CD117 2.5 (mg/L)10 (mg/L)4-fold[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for InhA
  • Culture and Harvest: Grow M. tuberculosis H37Rv to mid-log phase. Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Compound Treatment: Resuspend cell pellets in PBS and treat with ATA-2 (e.g., at 10x MIC) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Quantify the amount of soluble InhA in the vehicle-treated versus ATA-2-treated samples for each temperature point using Western blotting with an anti-InhA antibody. A shift in the melting curve indicates target stabilization.

Protocol 2: InhA Overexpression and MIC Determination
  • Construct Generation: Clone the inhA gene into an inducible mycobacterial expression vector (e.g., pMV261 derivative with a tetracycline-inducible promoter).

  • Transformation: Electroporate the overexpression plasmid into wild-type M. tuberculosis H37Rv.

  • Strain Verification: Confirm InhA overexpression upon addition of the inducer (e.g., anhydrotetracycline) via Western blot.

  • MIC Determination: Perform a standard microplate Alamar Blue assay (MABA) to determine the MIC of ATA-2 against the wild-type and the InhA overexpression strain.

  • Analysis: Compare the MIC values. A significant increase (typically ≥4-fold) in the MIC for the overexpression strain is considered evidence of on-target activity.[4]

Visualizing Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of experimental processes and biological pathways.

G cluster_prep Sample Preparation cluster_assay CETSA Protocol cluster_analysis Analysis culture M.tb Culture treatment Treat with ATA-2 or Vehicle culture->treatment heat Heat Shock (Temp Gradient) treatment->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect wb Western Blot (anti-InhA) collect->wb curve Generate Melting Curve wb->curve result Target Engagement (Stabilization Shift) curve->result G FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Elongation Cycles Enoyl_ACP trans-2-Enoyl-ACP Acyl_ACP->Enoyl_ACP Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA->Acyl_ACP Reduction ATA2 ATA-2 ATA2->InhA Inhibition

References

Independent Verification of the Antitubercular Activity of PAMCHD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitubercular activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) with established first and second-line antitubercular agents. The data presented is collated from independent in vitro studies to offer a comprehensive overview of PAMCHD's potential in the landscape of tuberculosis drug development.

Comparative Antitubercular Activity

The in vitro potency of PAMCHD has been evaluated against various strains of Mycobacterium tuberculosis, including drug-susceptible, drug-resistant, and persistent forms. The following tables summarize the minimum inhibitory concentrations (MICs) of PAMCHD and other key antitubercular drugs.

Table 1: In Vitro Activity of PAMCHD against Mycobacterium tuberculosis

Strain TypeM. tuberculosis Strain(s)PAMCHD MIC (µg/mL)
Drug-SusceptibleH37Rv2.5 - 5
8 Clinical Isolates1.25 - 5
Drug-Resistant6 Isoniazid (INH)-Resistant2.5 - 10
1 INH + Ethambutol (EMB)-Resistant5
1 Rifampicin (RIF) + EMB-Resistant5
3 Multidrug-Resistant (MDR)2.5 - 10

Data sourced from a study by Rather et al. (2021).[1]

Table 2: Comparative In Vitro Activity of Antitubercular Agents against M. tuberculosis

DrugClassGeneral MIC Range (µg/mL) against Drug-Susceptible M. tuberculosis
PAMCHD - 1.25 - 5
IsoniazidFirst-line0.015 - 0.25
RifampicinFirst-line0.06 - 0.5
EthambutolFirst-line0.5 - 2.0
PyrazinamideFirst-line16 - 100 (at acidic pH)[2]
MoxifloxacinSecond-line (Fluoroquinolone)0.06 - 0.5
BedaquilineSecond-line (Diarylquinoline)0.002 - 0.13[3]
LinezolidSecond-line (Oxazolidinone)<0.125 - 4[4]

Note: MIC ranges can vary based on the specific strain and testing methodology.

Efficacy Against Persistent M. tuberculosis

A significant challenge in tuberculosis treatment is the presence of non-replicating, drug-tolerant "persister" cells. PAMCHD has demonstrated notable activity against these dormant bacilli.

Table 3: Bactericidal Activity against Non-Replicating M. tuberculosis Persisters

ConditionDrugConcentrationLog10 CFU Reduction
Hypoxia-inducedIsoniazid64 x MIC0.5
Rifampicin64 x MIC5.0
PAMCHD 64 x MIC 6.5 (Sterilized)
Nutrient StarvationIsoniazid64 x MIC1.5
Rifampicin64 x MIC2.5
PAMCHD 64 x MIC 7.5 (Sterilized)
100-day-old Static Persisters (RIF-tolerant)Moxifloxacin64 x MIC1.0
PAMCHD 64 x MIC Sterilized

Data reflects the killing of M. tuberculosis H37Rv persisters. Sourced from a study by Rather et al. (2021).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antitubercular activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The EUCAST reference method provides a standardized protocol.[5]

  • Medium Preparation : Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is the recommended medium.[5]

  • Inoculum Preparation :

    • Mycobacterium tuberculosis colonies are vortexed with glass beads and suspended in sterile water to achieve a turbidity equivalent to a 0.5 McFarland standard.[5]

    • This suspension is then diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.[5]

  • Drug Dilution : The antimicrobial agents are serially diluted two-fold in a 96-well microtiter plate containing the broth medium.

  • Incubation : The inoculated plates are sealed and incubated at 37°C.[6]

  • Reading Results : The MIC is determined as the lowest drug concentration that shows no visible growth after a specified incubation period (typically 7-21 days), often read using an inverted mirror.[5][6] A growth indicator like resazurin can be added to aid in visualizing viability.[6]

Colony Forming Unit (CFU) Enumeration for Bactericidal Activity

This assay quantifies the number of viable bacteria in a sample.

  • Sample Preparation : Cultures of M. tuberculosis are exposed to the test compound at various concentrations over a period of time (e.g., 16 days).[7]

  • Serial Dilution : At specified time points, aliquots are taken from the cultures and serially diluted in a suitable buffer (e.g., saline with Tween 80).

  • Plating : A small volume of each dilution is plated onto drug-free agar medium (e.g., Middlebrook 7H11 agar).

  • Incubation : Plates are incubated at 37°C for 3-4 weeks, or until colonies are visible.[8]

  • Colony Counting : The number of colonies on the plates is counted, and the CFU/mL of the original culture is calculated based on the dilution factor.

Visualizations

Experimental Workflow for Antitubercular Activity Screening

experimental_workflow Workflow for In Vitro Antitubercular Activity Assessment cluster_mic MIC Determination cluster_cfu Bactericidal Activity (CFU Enumeration) start_mic Prepare M. tuberculosis inoculum prepare_plates Prepare 96-well plates with serial drug dilutions start_mic->prepare_plates Broth Microdilution inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate_mic Incubate plates at 37°C inoculate->incubate_mic read_mic Read MIC values incubate_mic->read_mic start_cfu Expose M. tuberculosis to drug concentrations sample Take samples at time intervals start_cfu->sample Time-kill assay dilute Serially dilute samples sample->dilute plate Plate dilutions on agar dilute->plate incubate_cfu Incubate plates at 37°C plate->incubate_cfu count_cfu Count colonies and calculate CFU/mL incubate_cfu->count_cfu

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) and assessing bactericidal activity through Colony Forming Unit (CFU) enumeration.

Potential Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis

While the specific molecular target of PAMCHD has not been fully elucidated, many effective antitubercular drugs target the unique and complex cell wall of Mycobacterium tuberculosis. This diagram illustrates the general pathways of cell wall synthesis that are inhibited by various first and second-line drugs.

cell_wall_inhibition Inhibition of Mycobacterial Cell Wall Synthesis Pathways cluster_pathways Cell Wall Components cluster_drugs Inhibitory Drugs peptidoglycan Peptidoglycan Synthesis arabinogalactan Arabinogalactan Synthesis mycolic_acid Mycolic Acid Synthesis cycloserine Cycloserine cycloserine->peptidoglycan ethambutol Ethambutol ethambutol->arabinogalactan isoniazid Isoniazid isoniazid->mycolic_acid delamanid Delamanid delamanid->mycolic_acid

Caption: A diagram showing the major synthesis pathways of the mycobacterial cell wall and the drugs that inhibit them.

Conclusion

The available independent data indicates that PAMCHD exhibits potent in vitro activity against a range of Mycobacterium tuberculosis strains, including those resistant to first-line drugs.[1] Notably, its ability to sterilize cultures of non-replicating persister cells suggests it may have a role in shortening tuberculosis treatment duration and tackling latent infections.[1] While its MIC values are generally higher than some newer second-line agents like bedaquiline, its efficacy against multidrug-resistant strains warrants further investigation. The specific mechanism of action and signaling pathway of PAMCHD remains an important area for future research.

References

Comparative metabolic stability of "Antituberculosis agent-2" and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Metabolic Stability of Quinolone-based Antitubercular Agents

A Guide for Researchers in Drug Development

The quest for novel antituberculosis agents is critical in overcoming the challenges of drug resistance. The quinolone scaffold has emerged as a promising starting point for the development of potent inhibitors of Mycobacterium tuberculosis. However, early-generation compounds in this class have often been hampered by poor metabolic stability, a significant hurdle in the drug development pipeline. This guide provides a comparative overview of the metabolic stability of a representative early-generation quinolone-type antituberculosis agent and a recently developed analog with improved properties, supported by experimental data and detailed protocols.

Data Summary and Comparison

Early-generation quinolone-based antitubercular agents, while demonstrating good in vitro efficacy, have frequently exhibited rapid metabolism in liver microsomes. This high clearance rate translates to a short half-life, limiting the drug's exposure in the body and potentially reducing its therapeutic efficacy. In contrast, recent medicinal chemistry efforts have focused on structural modifications to enhance metabolic stability.

For the purpose of this guide, we will compare a hypothetical early-generation agent, designated "Antituberculosis agent-2," with a novel 2-(quinoline-4-yloxy)acetamide, compound 6m , for which metabolic stability data has been published.[1] While specific quantitative metabolic stability data for "this compound (Compound 8d)" from the arylcarboxamide series is not publicly available in the cited literature, it is representative of compounds that necessitate optimization due to metabolic liabilities.[2] Compound 6m serves as an exemplar of a successful optimization effort, showcasing significantly improved metabolic stability.

CompoundChemical ClassHalf-life (t1/2) [min]Intrinsic Clearance (Clint) [mL/min/kg]Data Source
This compound (Representative)Quinolone-2-carboxamideLow (Hypothetical)High (Hypothetical)-
Compound 6m 2-(Quinoline-4-yloxy)acetamide176< 16[1]

Note: The data for "this compound" is presented as a hypothetical representation of an early-stage compound in this class, often characterized by metabolic instability. The data for Compound 6m is from published experimental results.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of antitubercular agents.

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound by phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

a. Materials and Reagents:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

b. Procedure:

  • Preparation: Prepare a stock solution of the test compound (typically 10 mM in DMSO). Dilute the test compound in buffer to the final incubation concentration (e.g., 1 µM).

  • Incubation: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

c. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t1/2) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.

a. Materials and Reagents:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds

  • Acetonitrile (ACN) or methanol for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

b. Procedure:

  • Cell Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Seed the hepatocytes in collagen-coated plates at a specific density (e.g., 1 x 106 cells/mL).

  • Incubation: After cell attachment, replace the medium with fresh incubation medium containing the test compound at the desired concentration (e.g., 1 µM). Incubate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and medium.

  • Reaction Termination: Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

c. Data Analysis:

  • Similar to the microsomal stability assay, calculate the percentage of compound remaining over time.

  • Determine the half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general metabolic pathway of xenobiotics and the workflow for the in vitro metabolic stability assays.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug Metabolite1 Phase I Metabolite (Oxidized, Reduced, or Hydrolyzed) Drug->Metabolite1 CYP450s, FMOs, etc. Excretion Excretion Drug->Excretion Metabolite2 Phase II Metabolite (Conjugated) Metabolite1->Metabolite2 UGTs, SULTs, GSTs, etc. Metabolite2->Excretion

Caption: General pathway of drug metabolism in the liver.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C A->D B Microsomes/Hepatocytes Suspension B->D C NADPH/Incubation Medium C->D E Collect Samples at Time Points (0, 5, 15... min) D->E F Terminate Reaction (Ice-cold ACN + IS) E->F G Centrifuge to Precipitate Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t1/2, Clint) H->I

Caption: Workflow for in vitro metabolic stability assays.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antituberculosis Agent-2

Author: BenchChem Technical Support Team. Date: November 2025

The effective management and disposal of antituberculosis agents are critical for ensuring the safety of laboratory personnel, the community, and the environment. This guide provides essential, step-by-step procedures for the proper disposal of "Antituberculosis Agent-2," a second-line therapeutic agent. Adherence to these protocols is vital to minimize risks and maintain a safe research and development environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards. All personnel handling this agent must be trained on the potential risks and the appropriate emergency procedures.

Personal Protective Equipment (PPE):

  • Wear double chemotherapy gloves.

  • Use a disposable gown.

  • Employ respiratory protection (e.g., N95 respirator).

  • Utilize eye protection (safety glasses or goggles).

All handling of this compound and its waste should be conducted within a certified Class II Biosafety Cabinet (BSC) to prevent aerosolization and exposure.

II. Waste Segregation and Classification

Proper segregation of waste at the source is the first and most crucial step in the disposal process. Waste contaminated with this compound should be categorized as follows:

  • Infectious Waste: All materials that have come into contact with Mycobacterium tuberculosis, including cultures, patient specimens (sputum), and contaminated consumables (e.g., pipette tips, culture tubes).

  • Chemical Waste: Unused or expired this compound, grossly contaminated labware, and solutions containing the agent.

  • Sharps Waste: Needles, syringes, and broken glass contaminated with either infectious materials or this compound.

Waste should be collected in designated, clearly labeled, and leak-proof containers.

Waste CategoryContainer TypeColor Code
Infectious WasteAutoclavable, biohazard-labeled bagsRed/Yellow
Chemical WasteLabeled, sealed, non-reactive containersBlack
Sharps WastePuncture-resistant, biohazard-labeled containersRed

III. Decontamination and Disposal Procedures

The appropriate disposal method depends on the nature of the waste.

A. Disposal of Infectious Waste Contaminated with this compound

  • Initial Decontamination: Within the BSC, treat all infectious waste with a suitable disinfectant. Immerse the waste in a freshly prepared 1% sodium hypochlorite solution for a minimum of 30 minutes.[1]

  • Packaging: After disinfection, place the materials in a red or yellow autoclavable biohazard bag.[2] Fill bags to no more than 70% capacity to prevent spillage.[2]

  • Autoclaving: Autoclave the bagged infectious waste at 121°C and approximately 15 psi for at least 30 minutes.[2] Use autoclave tape as a sterilization indicator.[2]

  • Final Disposal: Once autoclaved and cooled, the waste can be disposed of as general waste, in accordance with institutional and local regulations.[2]

B. Disposal of Chemical Waste (Unused/Expired this compound)

Expired or unused this compound must be managed as hazardous chemical waste.

  • Segregation: Keep expired drugs separate from other waste streams and store them in a designated, secure area to prevent accidental use.[3]

  • Disposal Options:

    • Return to Manufacturer/Supplier: Whenever possible, arrange for the return of expired agents to the manufacturer for proper disposal.[4]

    • Licensed Waste Management Service: Engage a certified hazardous waste contractor for collection and disposal, typically via incineration.

    • Incineration: High-temperature incineration (minimum of 850°C) is a recommended method for destroying pharmaceutical waste.[4]

    • Encapsulation/Inertization: For smaller quantities, and if incineration is not available, encapsulation or inertization can be considered. This involves immobilizing the drug in a solid block within a plastic or steel drum.[4]

Note: Do not dispose of this compound down the drain or in regular trash.

C. Disposal of Sharps Waste

  • Collection: Immediately place all contaminated sharps in a designated, puncture-resistant sharps container. Do not recap needles.

  • Decontamination and Disposal: The sealed sharps container should be sent for incineration.

IV. Experimental Protocols: Decontamination Efficacy Testing

To validate the effectiveness of the chosen disinfectant against M. tuberculosis in the presence of this compound, a standard suspension test can be performed.

  • Preparation: Prepare a standardized suspension of a laboratory strain of M. tuberculosis.

  • Exposure: Mix the bacterial suspension with the disinfectant solution (e.g., 1% sodium hypochlorite) at the intended use concentration and for the specified contact time.

  • Neutralization: After the contact time, add a neutralizer to stop the action of the disinfectant.

  • Culturing: Plate the neutralized suspension onto a suitable culture medium (e.g., Middlebrook 7H10 agar).

  • Incubation and Analysis: Incubate the plates and quantify the number of surviving bacteria to determine the log reduction in viability.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

start Waste Generation (this compound) is_infectious Contaminated with M. tuberculosis? start->is_infectious disinfect 1. Disinfect in BSC (e.g., 1% Sodium Hypochlorite) is_infectious->disinfect Yes chemical_waste Unused/Expired Agent-2 (Chemical Waste) is_infectious->chemical_waste No is_sharp Is it a sharp? autoclave 2. Autoclave (121°C, 15 psi, 30 min) is_sharp->autoclave No sharps_container 1. Place in Sharps Container is_sharp->sharps_container Yes disinfect->is_sharp general_waste 3. Dispose as General Waste autoclave->general_waste incinerate_sharps 2. Incinerate sharps_container->incinerate_sharps return_or_incinerate Return to Manufacturer or Incinerate via Licensed Contractor chemical_waste->return_or_incinerate

Caption: Disposal workflow for this compound waste.

This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound and associated laboratory waste, thereby protecting personnel and the environment.

References

Personal protective equipment for handling Antituberculosis agent-2

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling Antituberculosis Agent-2 (Rifampicin)

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols and logistical plans for handling the antituberculosis agent Rifampicin in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Physicochemical Properties

Rifampicin is a potent antibiotic used in the treatment of tuberculosis and other mycobacterial infections.[1] It is considered a hazardous substance and requires careful handling to avoid exposure.[1][2]

Quantitative Data Summary

PropertyValueReferences
Appearance Red to reddish-brown crystalline powder[3]
CAS Number 13292-46-1[4][5]
Molecular Formula C43H58N4O12[2]
Molecular Weight 822.9 g/mol [2]
Melting Point 183-188 °C[6]
Oral LD50 (Rat) 1570 mg/kg[5]
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[2]

Hazard Statements:

  • Harmful if swallowed.[5][7]

  • Causes skin irritation.[5][7]

  • Causes serious eye irritation.[5][7]

  • May cause respiratory irritation.[5][7]

  • Suspected of damaging the unborn child.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Rifampicin to prevent skin, eye, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, inspected before use.Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[8][9]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.[8][10]
Lab Coat A buttoned lab coat with cuffs tucked into gloves.Protects skin and personal clothing from contamination.[11]
Respiratory Protection N95 respirator or equivalent.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Experimental Protocols: Safe Handling and Weighing

All work with Rifampicin powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[12][13]

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Containment: Place a tared weigh boat or beaker on the analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the Rifampicin powder into the container. Avoid generating dust. Use a spatula and gently tap it on the container's edge to dislodge any remaining powder.

  • Cleaning: After weighing, immediately clean the spatula with ethanol and a wipe. Dispose of the wipe in the designated hazardous waste container.

  • Glove Change: Once the powder is handled and the container is sealed, change gloves to prevent cross-contamination.[12]

  • Decontamination: Wipe down the balance and surrounding surfaces within the fume hood with an appropriate cleaning agent.

Disposal Plan

All waste contaminated with Rifampicin must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][7]

Waste Segregation:

  • Solid Waste: Contaminated gloves, wipes, weigh boats, and any other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing Rifampicin should be collected in a designated, sealed hazardous waste container. Do not pour Rifampicin solutions down the drain.[8]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Emergency Procedures

Spill Response:

  • Minor Spill: For a small spill of dry powder, dampen the material with water to prevent it from becoming airborne.[1] Carefully sweep or vacuum the material into a sealed container for hazardous waste disposal. The vacuum must be fitted with a HEPA filter.[1]

  • Major Spill: Evacuate the area and alert emergency responders.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visual Workflow for Handling Rifampicin

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) B Verify Fume Hood Operation A->B C Place Tared Container on Balance B->C Begin Handling D Weigh Rifampicin Powder C->D E Seal Container D->E F Clean Spatula and Surfaces E->F G Change Gloves F->G Complete Handling H Dispose of Contaminated Materials in Hazardous Waste G->H I Segregate Solid and Liquid Hazardous Waste H->I Final Disposal Steps J Store Waste in Labeled, Sealed Containers I->J

Caption: Workflow for the safe handling and disposal of Rifampicin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.